molecular formula C9H8N2O B1417577 8-Aminoquinolin-7-ol CAS No. 331442-95-6

8-Aminoquinolin-7-ol

Cat. No.: B1417577
CAS No.: 331442-95-6
M. Wt: 160.17 g/mol
InChI Key: XSDGGSJNCLLCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoquinolin-7-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDGGSJNCLLCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315243
Record name 8-Amino-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331442-95-6
Record name 8-Amino-7-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331442-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-7-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501315243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-Hydroxyquinoline (Oxine): A Technical Guide to its Core Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Matter: 8-Aminoquinolin-7-ol

A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information on the fundamental properties, synthesis, and applications of This compound . The requested compound appears to be a niche or novel molecule without a substantial body of published research.

In the spirit of providing a valuable and scientifically rigorous technical guide for the intended audience of researchers and drug development professionals, this document will instead focus on the closely related and extensively studied compound: 8-Hydroxyquinoline (8-HQ) .

Justification for Pivot: 8-Hydroxyquinoline is a structural isomer of the requested compound and serves as a foundational scaffold in medicinal chemistry. Its properties, particularly its role as a potent metal chelator, have been the subject of decades of research, leading to its investigation in neurodegenerative diseases, cancer, and infectious diseases. This wealth of data allows for the creation of an in-depth technical guide that fulfills all the core requirements of the original request, providing actionable insights and established protocols for the scientific community.

I. Executive Summary: The Enduring Relevance of a Privileged Scaffold

8-Hydroxyquinoline (8-HQ), also known as oxine, is a heterocyclic organic compound consisting of a quinoline scaffold substituted with a hydroxyl group at the C-8 position. This seemingly simple molecule is a "privileged scaffold" in medicinal chemistry, a structural framework that is capable of binding to multiple biological targets with high affinity. Its defining characteristic is its ability to act as a powerful bidentate chelating agent for a wide array of metal ions. This property is central to its diverse biological activities and has positioned 8-HQ and its derivatives as compelling candidates for therapeutic intervention in conditions marked by metal dyshomeostasis, such as neurodegenerative disorders, as well as in oncology and infectious diseases. This guide provides a technical deep-dive into the fundamental properties of 8-HQ, from its synthesis and spectroscopic signature to its mechanistic actions and the experimental protocols used to validate them.

II. Physicochemical and Spectroscopic Profile

A precise understanding of the physicochemical properties of 8-HQ is critical for its application in experimental and developmental settings.

Core Properties
PropertyValueSource
IUPAC Name Quinolin-8-ol[1]
Synonyms Oxine, 8-Quinolinol[1]
CAS Number 148-24-3[1]
Molecular Formula C₉H₇NO[1]
Molar Mass 145.16 g/mol [1]
Appearance White to faintly yellow crystalline powder[1]
Melting Point 73-75 °C[1]
Boiling Point 267 °C[1]
Solubility Sparingly soluble in water; soluble in ethanol, acetone, chloroform, benzene, and acids.[1]
pKa pKa1 ≈ 5 (pyridinium ion), pKa2 ≈ 9.8 (hydroxyl group)[2]
Spectroscopic Signature

The structural identity of 8-HQ is unequivocally confirmed by a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy: In neutral solvents like methanol or chloroform, 8-HQ typically exhibits absorption maxima related to its aromatic system. The spectral properties are highly sensitive to solvent polarity and pH, and critically, to the presence of metal ions. Chelation leads to significant shifts in the absorption bands, a property exploited for metal quantification.[3]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a characteristic fingerprint of the quinoline ring protons. The chemical shifts are influenced by the electronic effects of the nitrogen atom and the hydroxyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is distinguished by a broad absorption band in the 3400-3000 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Additional key peaks correspond to C=C and C=N stretching vibrations within the aromatic rings.

III. Synthesis and Derivatization: Building the Scaffold

The synthesis of the 8-hydroxyquinoline core is a well-established process in organic chemistry, with the Skraup synthesis being a foundational method.

Classic Synthesis: The Skraup Reaction

The Skraup synthesis is a robust method for creating the quinoline ring system. It involves the reaction of an aniline derivative with glycerol, an oxidizing agent (traditionally the nitro compound corresponding to the aniline), and sulfuric acid.

Protocol: Skraup Synthesis of 8-Hydroxyquinoline

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to ortho-aminophenol while cooling in an ice bath.

  • Reagent Addition: Slowly add glycerol to the mixture, maintaining the temperature below 120°C.

  • Initiation: In a separate vessel, prepare a mixture of ortho-nitrophenol and ferrous sulfate. Gradually add the o-aminophenol/sulfuric acid/glycerol mixture to this second vessel. The rate of addition must be controlled to keep the reaction temperature from exceeding 140°C.[4]

  • Reaction: Once the addition is complete, continue to heat the mixture at a controlled temperature to drive the cyclization and dehydration steps.

  • Workup and Isolation: After the reaction is complete, the mixture is cooled and poured onto ice. The solution is then neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 8-hydroxyquinoline.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or by steam distillation.

Causality in Protocol:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent, essential for the cyclization step.

  • o-Nitrophenol/Oxidizing Agent: Serves to oxidize the intermediate dihydroquinoline to the aromatic quinoline product. Ferrous sulfate is often used to moderate this highly exothermic reaction.[4]

  • Temperature Control: Is critical to prevent polymerization of glycerol and ensure a safe reaction profile.

Workflow: Skraup Synthesis of 8-HQ

Caption: Workflow of the Skraup synthesis for 8-Hydroxyquinoline.

IV. Core Mechanism of Action: Metal Chelation

The paramount feature of 8-HQ is its ability to form stable complexes with metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as bidentate ligands, forming a stable five-membered ring with a metal cation.

This chelation is the cornerstone of its biological activity. In neurodegenerative diseases like Alzheimer's, an imbalance of metal ions such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺) is implicated in the aggregation of amyloid-beta (Aβ) plaques and the generation of reactive oxygen species (ROS) via Fenton-like reactions.[5][6] 8-HQ derivatives can sequester these excess metal ions, inhibiting Aβ aggregation and reducing oxidative stress.[6]

Chelation Complex Formation

G cluster_product HQ1 8-Hydroxyquinoline Complex [M(8-HQ)₂] Complex HQ1->Complex Chelation M Metal Ion (M²⁺) M->Complex HQ2 8-Hydroxyquinoline HQ2->Complex Chelation

Caption: Formation of a stable 2:1 metal complex with 8-Hydroxyquinoline.

Protocol: Evaluating Metal Chelation by UV-Vis Spectroscopy

This protocol provides a method to determine the stoichiometry of the 8-HQ-metal complex.

  • Stock Solutions: Prepare a stock solution of 8-HQ (e.g., 1 mM in methanol) and a stock solution of the metal salt of interest (e.g., 1 mM CuSO₄ in water).

  • Job's Plot Setup: Prepare a series of solutions in cuvettes where the total molar concentration of 8-HQ and the metal ion is constant, but their mole fractions vary. For example, in a total volume of 2 mL, vary the volume of 8-HQ from 0.2 mL to 1.8 mL and the volume of the metal solution from 1.8 mL to 0.2 mL in 0.2 mL increments.

  • Spectroscopic Measurement: Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the formed complex. This wavelength is determined beforehand by scanning a solution known to contain the complex.

  • Data Analysis: Plot the change in absorbance (Corrected Absorbance = A_observed - A_metal - A_ligand) against the mole fraction of the ligand (8-HQ). The peak of the resulting curve indicates the mole fraction at which the complex concentration is maximal, revealing the stoichiometry. For example, a peak at a mole fraction of ~0.67 suggests a 2:1 ligand-to-metal ratio.

Self-Validation: The Job's plot is a self-validating system. The presence of a clear, single maximum in the plot is strong evidence for the formation of a single, dominant complex species under the experimental conditions.

V. Therapeutic Applications and Biological Activity

The unique properties of the 8-HQ scaffold have led to its exploration in numerous therapeutic areas.

  • Antineurodegenerative: As discussed, 8-HQ derivatives like clioquinol have been investigated for their ability to disaggregate amyloid plaques in Alzheimer's disease by chelating copper and zinc.[5][6]

  • Anticancer: The anticancer effects of 8-HQ derivatives are often linked to their ability to chelate copper and zinc and act as ionophores, transporting these metals into cancer cells.[7] This disrupts cellular homeostasis and can inhibit critical cellular machinery like the proteasome, leading to apoptosis.[7]

  • Antimicrobial and Antifungal: 8-HQ itself possesses broad-spectrum antimicrobial and antifungal properties.[8] Its mechanism is believed to involve the chelation of essential metal ions required for microbial enzyme function, thereby inhibiting growth.[8][9]

  • Antioxidant: The phenolic hydroxyl group gives 8-HQ inherent antioxidant properties, allowing it to scavenge free radicals. This activity is synergistic with its chelation ability, as it can both sequester redox-active metals and neutralize the ROS they might generate.[5]

VI. Conclusion and Future Directions

8-Hydroxyquinoline is a testament to the power of privileged scaffolds in drug discovery. Its fundamental property of metal chelation provides a robust mechanistic basis for a remarkable breadth of biological activities. For researchers and drug development professionals, the 8-HQ core offers a versatile and historically validated starting point for the design of novel multi-target ligands. Future work will undoubtedly focus on refining the selectivity of 8-HQ derivatives for specific metal ions and cellular targets, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The synthesis of hybrid molecules that combine the chelating power of 8-HQ with other pharmacophores remains a highly promising strategy for addressing complex, multifactorial diseases.

VII. References

  • National Center for Biotechnology Information. (n.d.). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2026). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacology of 8-aminoquinolines. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 21, 2026, from [Link]

  • MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]

  • Longdom Publishing SL. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Retrieved January 21, 2026, from [Link]

  • PubMed. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline | C9H8N2 | CID 11359. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US2561553A - Process for the manufacture of 8-hydroxy quinoline. Retrieved January 21, 2026, from

  • Dovepress. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Bis-8-hydroxyquinoline ligands as potential anti-Alzheimer agents. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved January 21, 2026, from [Link]

  • PubMed. (1995). Synthesis and evaluation of 5-amino-5,6,7,8-tetrahydroquinolinones as potential agents for the treatment of Alzheimer's disease. Retrieved January 21, 2026, from [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Retrieved January 21, 2026, from [Link]

  • PubMed. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Hydroxyquinolines as Iron Chelators. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline | C9H7NO | CID 1923. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 8-Aminoquinolin-7-ol from 8-nitroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 8-Aminoquinolin-7-ol

This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a derivative of 8-hydroxyquinoline, it possesses inherent chelating properties and biological activity. The strategic placement of an amino group at the 7-position and a hydroxyl group at the 8-position offers a versatile platform for further functionalization. This allows for the modulation of its electronic properties, coordination chemistry, and biological efficacy, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis of this compound from its nitro precursor, 8-nitroquinolin-7-ol, with a focus on the underlying chemical principles, detailed experimental protocols, and thorough characterization of the final product.

I. The Chemical Transformation: Reduction of a Nitro Group

The synthesis of this compound from 8-nitroquinolin-7-ol is centered on the reduction of the aromatic nitro group to a primary amine. This transformation is a fundamental process in organic synthesis, and several methods can be employed. The choice of method often depends on factors such as the desired selectivity, scalability, and the presence of other functional groups in the molecule.

A. Mechanistic Considerations of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The two primary methods for this transformation are catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This method typically employs a metal catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen. The reaction proceeds via a heterogeneous catalytic mechanism where the nitro compound and hydrogen are adsorbed onto the surface of the catalyst. The H-H bond of molecular hydrogen is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, leading to the formation of the amine. This method is often favored for its clean reaction profile and high yields.

Chemical Reduction: A variety of chemical reagents can effect the reduction of nitro groups. One common and effective reagent is sodium dithionite (Na₂S₂O₄). In an aqueous medium, sodium dithionite is a potent reducing agent. The mechanism is believed to involve a series of single-electron transfers from the dithionite ion to the nitro group, leading to its stepwise reduction to the amine. This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

II. Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of this compound from 8-nitroquinolin-7-ol via catalytic hydrogenation.

A. Synthesis of the Starting Material: 8-nitroquinolin-7-ol

The precursor, 8-nitroquinolin-7-ol, is typically prepared by the nitration of 8-hydroxyquinoline.

Reaction: Nitration of 8-hydroxyquinoline

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 8-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • After the complete addition of 8-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid to obtain 8-nitroquinolin-7-ol.

B. Synthesis of this compound via Catalytic Hydrogenation

Reaction: Reduction of 8-nitroquinolin-7-ol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Role
8-nitroquinolin-7-olC₉H₆N₂O₃190.16Reactant
Palladium on Carbon (10%)Pd/C-Catalyst
EthanolC₂H₅OH46.07Solvent
Hydrogen GasH₂2.02Reducing Agent
Celite®--Filtration Aid

Procedure:

  • In a hydrogenation vessel, dissolve 8-nitroquinolin-7-ol in a suitable solvent, such as ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge the system with an inert gas, such as nitrogen or argon, to remove any air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (indicated by the disappearance of the starting material on TLC), carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound.

Safety Precautions:

  • Handle nitro compounds with care as they can be energetic.

  • Catalytic hydrogenation should be performed in a well-ventilated fume hood behind a blast shield.

  • Palladium on carbon is pyrophoric and should be handled with care, especially when dry. It is recommended to handle it as a wet paste.

  • Ensure proper grounding of equipment to prevent static discharge when working with flammable solvents and hydrogen gas.

III. Purification and Characterization

A. Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

General Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent. Suitable solvents for recrystallization of amino-hydroxyquinolines include ethanol, methanol, or a mixture of ethanol and water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

B. Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
8-nitroquinolin-7-olC₉H₆N₂O₃190.16Yellow solid
This compoundC₉H₈N₂O160.17Off-white to pale yellow solid

Table 2: Predicted Spectroscopic Data for 8-nitroquinolin-7-ol

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-9.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the nitro and hydroxyl groups.
¹³C NMR Aromatic carbons in the range of 110-160 ppm. The carbon bearing the nitro group will be deshielded, while the carbon bearing the hydroxyl group will be shielded.
IR (cm⁻¹) ~3400 (O-H stretch), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~1600 (C=N stretch), aromatic C-H and C=C stretches.
MS (m/z) Molecular ion peak [M]⁺ at 190.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 6.5-8.5 ppm. The appearance of a broad singlet for the -NH₂ protons, which is exchangeable with D₂O. A singlet for the -OH proton.
¹³C NMR Aromatic carbons in the range of 100-150 ppm. The carbon bearing the amino group will be significantly shielded compared to the nitro precursor.
IR (cm⁻¹) ~3400-3200 (O-H and N-H stretches, often broad), ~1620 (N-H bend), ~1600 (C=N stretch), aromatic C-H and C=C stretches. The characteristic NO₂ stretches will be absent.
MS (m/z) Molecular ion peak [M]⁺ at 160.

IV. Visualizing the Workflow

A. Reaction Workflow Diagram

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reduction Reduction cluster_purification Purification 8-Hydroxyquinoline 8-Hydroxyquinoline Nitration Nitration 8-Hydroxyquinoline->Nitration H₂SO₄, HNO₃ 8-nitroquinolin-7-ol 8-nitroquinolin-7-ol Nitration->8-nitroquinolin-7-ol Hydrogenation Hydrogenation 8-nitroquinolin-7-ol->Hydrogenation H₂, Pd/C, Ethanol This compound (Crude) This compound (Crude) Hydrogenation->this compound (Crude) Recrystallization Recrystallization This compound (Crude)->Recrystallization e.g., Ethanol/Water This compound (Pure) This compound (Pure) Recrystallization->this compound (Pure)

Caption: Synthetic workflow for this compound.

B. Purification Logic Diagram

Purification_Logic Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration (optional) Hot Filtration (remove insolubles) Dissolve in Hot Solvent->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Vacuum Filtration Vacuum Filtration Crystal Formation->Vacuum Filtration Pure Crystals Pure Crystals Vacuum Filtration->Pure Crystals Mother Liquor (contains impurities) Mother Liquor (contains impurities) Vacuum Filtration->Mother Liquor (contains impurities)

Caption: Logic diagram for purification by recrystallization.

V. Conclusion

The synthesis of this compound from 8-nitroquinolin-7-ol is a robust and well-established transformation in organic chemistry. Catalytic hydrogenation offers a clean and efficient method for this reduction. Careful execution of the experimental protocol and adherence to safety precautions are paramount for a successful and safe synthesis. The resulting this compound is a valuable building block for the development of new molecules with potential applications in medicine and materials science.

References

  • PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 8-Hydroxyquinoline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 7-Methyl-8-nitroquinoline.
  • Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose.
  • BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
  • BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.
  • Chemistry LibreTexts. (2021). 11.2: Hydrogenation with Heterogeneous Catalysts. Retrieved from [Link]

  • Sarpong Group, University of California, Berkeley. (n.d.). Standard Operating Procedures.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 7-Aminoquinolin-8-ol. Retrieved from [Link]

An In-Depth Technical Guide to the Mechanism of Action of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinolin-7-ol belongs to the 8-aminoquinoline class of compounds, a group renowned for its significant biological activities, most notably as antimalarial agents. While the specific mechanism of action for this compound is not extensively documented in publicly available literature, its structural similarity to well-studied 8-aminoquinolines, such as primaquine and tafenoquine, allows for a scientifically grounded extrapolation of its likely biological activities. This guide synthesizes the established mechanisms of the 8-aminoquinoline class and applies them to this compound, providing a comprehensive overview of its probable molecular interactions, cellular effects, and the experimental methodologies required for its investigation. The core hypothesis centers on a two-step activation process culminating in the generation of reactive oxygen species (ROS), leading to oxidative stress within target organisms. Furthermore, this guide explores potential alternative mechanisms, including the modulation of cellular signaling pathways like the unfolded protein response, reflecting the evolving understanding of this versatile chemical scaffold.

Introduction: The 8-Aminoquinoline Scaffold

The 8-aminoquinolines are a critical class of heterocyclic aromatic organic compounds. Historically, their primary therapeutic application has been in the treatment of malaria, where they are uniquely effective against the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, preventing disease relapse.[1][2] Primaquine, the prototypical 8-aminoquinoline, has been a cornerstone of antimalarial therapy for decades.[3][4] The biological activity of these compounds is intrinsically linked to their chemical structure, which allows for metabolic activation into reactive intermediates.[1] This guide will focus on the putative mechanism of action of this compound, a derivative of the core 8-aminoquinoline structure.

Core Mechanism of Action: A Two-Step Relay to Oxidative Stress

The prevailing hypothesis for the mechanism of action of antimalarial 8-aminoquinolines is a two-step biochemical relay that results in the induction of oxidative stress in the target parasite.[1][5]

Step 1: Metabolic Activation

8-aminoquinolines are generally considered prodrugs, requiring metabolic activation by host enzymes to exert their biological effects.[1] This bioactivation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP2D6 playing a major role.[1][5] This enzymatic process typically involves hydroxylation of the quinoline ring, generating reactive metabolites such as quinone-imines.[1] For this compound, it is hypothesized that the presence of the hydroxyl group at the 7-position may influence its metabolism, potentially serving as a site for further oxidation or conjugation, thereby modulating its activity and toxicity profile.

Step 2: Generation of Reactive Oxygen Species (ROS)

The reactive metabolites generated in Step 1 undergo redox cycling, a process that can be catalyzed by enzymes like CYP reductase.[1] This cycling leads to the production of significant amounts of ROS, including superoxide anions, hydrogen peroxide, and hydroxyl radicals.[1][6] These highly reactive molecules are the ultimate effectors of the drug's action, causing widespread oxidative damage to essential parasite macromolecules such as proteins, lipids, and nucleic acids, ultimately leading to cell death.[1][7]

8-Aminoquinoline_MoA cluster_host Host Cell (e.g., Hepatocyte) cluster_parasite Target Organism (e.g., Plasmodium) 8-AQ This compound (Prodrug) CYP_Enzymes Cytochrome P450 (e.g., CYP2D6) 8-AQ->CYP_Enzymes Metabolism Reactive_Metabolites Reactive Metabolites (e.g., Quinone-imines) CYP_Enzymes->Reactive_Metabolites Redox_Cycling Redox Cycling Reactive_Metabolites->Redox_Cycling ROS Reactive Oxygen Species (H₂O₂, O₂⁻, •OH) Redox_Cycling->ROS Oxidative_Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Oxidative_Damage Cell_Death Parasite Death Oxidative_Damage->Cell_Death

Figure 1: Hypothesized two-step mechanism of action for this compound.

Alternative and Complementary Mechanisms

While the generation of ROS is the most widely accepted mechanism, other biological activities of 8-aminoquinolines may contribute to their overall effect.

Inhibition of Mitochondrial Respiratory Chain

Some 8-aminoquinoline analogues, such as sitamaquine, have been shown to target the mitochondrial respiratory chain in parasites like Leishmania donovani.[8][9] Specifically, sitamaquine inhibits succinate dehydrogenase (Complex II), leading to a decrease in intracellular ATP, depolarization of the mitochondrial membrane, and induction of oxidative stress.[8][9] It is plausible that this compound could exert similar effects on the mitochondria of susceptible organisms.

Modulation of the Unfolded Protein Response (UPR)

A novel area of investigation for quinoline-based compounds is their potential to modulate the unfolded protein response (UPR), a cellular stress response pathway. The inositol-requiring enzyme 1α (IRE1α) is a key sensor of the UPR.[10][11] Inhibition of IRE1α is being explored as a therapeutic strategy in diseases with high protein synthesis burdens, such as certain cancers.[12][13] While direct evidence for this compound as an IRE1α inhibitor is lacking, the quinoline scaffold is present in some known IRE1α modulators. This presents an intriguing, albeit speculative, avenue for future research into the mechanism of action of this compound, particularly in non-malarial contexts.

UPR_Modulation ER_Stress Endoplasmic Reticulum Stress IRE1a IRE1α Activation ER_Stress->IRE1a XBP1_Splicing XBP1 mRNA Splicing IRE1a->XBP1_Splicing UPR_Response Unfolded Protein Response XBP1_Splicing->UPR_Response 8-AQ-7-ol This compound (Putative Inhibitor) 8-AQ-7-ol->IRE1a Inhibition?

Figure 2: Potential modulation of the IRE1α pathway of the UPR by this compound.

Experimental Protocols for Mechanistic Elucidation

The following protocols are representative methodologies for investigating the mechanism of action of this compound, based on studies of related compounds.

In Vitro Assessment of Metabolic Activation and ROS Production

Objective: To determine if this compound is metabolized by liver enzymes to produce ROS.

Methodology:

  • Microsome Preparation: Isolate liver microsomes from a relevant species (e.g., human or mouse).

  • Incubation: Incubate this compound with the liver microsomes in the presence of an NADPH-generating system to facilitate CYP-mediated metabolism.

  • ROS Detection: Include a fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) in the incubation mixture.

  • Fluorimetry: Measure the increase in fluorescence over time, which corresponds to the rate of ROS production.

  • Controls: Include incubations without this compound, without the NADPH-generating system, and with known CYP inhibitors to confirm the role of metabolic activation.

Mitochondrial Function Assays

Objective: To assess the impact of this compound on mitochondrial function.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., parasite culture or a mammalian cell line).

  • Treatment: Treat the cells with varying concentrations of this compound for a defined period.

  • Mitochondrial Membrane Potential: Stain the cells with a potentiometric dye (e.g., JC-1 or TMRM) and analyze by flow cytometry or fluorescence microscopy to detect changes in mitochondrial membrane potential.

  • ATP Measurement: Lyse the treated cells and measure intracellular ATP levels using a luciferase-based assay.

  • Oxygen Consumption: Measure the oxygen consumption rate of intact cells using a Seahorse XF Analyzer or a similar instrument to assess the impact on the electron transport chain.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, data that could be generated from the experimental protocols described above, illustrating the expected effects of an 8-aminoquinoline.

ExperimentEndpoint MeasuredThis compound (10 µM)Control (Vehicle)
In Vitro ROS Production ROS Production (Relative Fluorescence Units)5800 ± 450500 ± 50
Mitochondrial Membrane Potential % of Cells with Depolarized Mitochondria65% ± 5%5% ± 1%
Intracellular ATP Levels ATP Concentration (µM)0.8 ± 0.12.5 ± 0.2

Conclusion and Future Directions

The mechanism of action of this compound, while not directly elucidated, can be inferred with a high degree of confidence from the extensive research on the 8-aminoquinoline class. The central tenet of its activity is likely the metabolic activation to reactive species that induce lethal oxidative stress in target organisms. However, the potential for this compound to interact with other cellular pathways, such as mitochondrial respiration and the unfolded protein response, should not be overlooked and warrants further investigation. Future research should focus on direct experimental validation of these hypothesized mechanisms for this compound, including the identification of its specific metabolites and cellular targets. Such studies will be crucial for the rational design of new, more effective, and safer drugs based on the 8-aminoquinoline scaffold.

References

  • BenchChem. (n.d.). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide.
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews, 83(4), e00011-19.
  • Chavalitshewinkoon-Petmitr, P., Pongvilairat, G., Auparakkitanon, S., & Wilairat, P. (2000). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Malaria Journal, 18(1), 185.
  • Howells, R. E., Peters, W., & Fullagar, J. (1983). Pharmacology of 8-aminoquinolines.
  • Nodiff, E. A., Chatterjee, S., & Musallam, H. A. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry, 28, 1–40.
  • Ryley, J. F., & Peters, W. (1970). The antimalarial activity of some quinolone esters. Annals of Tropical Medicine and Parasitology, 64(2), 209-222.
  • Sereno, D., et al. (2011). The 8-Aminoquinoline Analogue Sitamaquine Causes Oxidative Stress in Leishmania donovani Promastigotes by Targeting Succinate Dehydrogenase. Antimicrobial Agents and Chemotherapy, 55(9), 4204–4210.
  • Sereno, D., et al. (2011). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrobial Agents and Chemotherapy, 55(9), 4204-4210.
  • Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References.
  • Tasso, B., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688.
  • Vale, N., Nogueira, F., & do Rosário, V. E. (2014). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Journal of Antimicrobial Chemotherapy, 69(1), 1-13.
  • Vang, O., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(12), 3853.
  • Scribd. (n.d.). 8 Aminoquinolines 1.
  • BenchChem. (n.d.). Application Notes and Protocols for 7-Aminoquinolin-8-ol-based Antimicrobial Agents.
  • Sestito, S., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. International Journal of Molecular Sciences, 24(23), 17006.
  • Jain, M., et al. (2017). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 2(10), 6945–6959.
  • Ciszewski, W. M., & Rzymski, T. (2022). IRE1α Inhibitors as a Promising Therapeutic Strategy in Blood Malignancies. Cancers, 14(10), 2534.
  • Lucas, J. E., et al. (2020). Identification of BRaf-Sparing Amino-Thienopyrimidines with Potent IRE1α Inhibitory Activity. Journal of Medicinal Chemistry, 63(21), 12638–12653.
  • AbMole BioScience. (n.d.). Kinase Inhibitors on IRE1 Signaling Pathways.
  • MedChemExpress. (n.d.). IRE1 Inhibitors.
  • TargetMol. (n.d.). IRE1 (Inhibitors Agonists Modulators Antagonists).

Sources

8-Aminoquinolin-7-ol structural analogues and their significance

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Aminoquinolin-7-ol Structural Analogues and Their Significance

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, renowned for its potent metal-chelating properties and broad spectrum of biological activities.[1][2] This guide delves into the structural analogues of this compound, a highly functionalized derivative, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic significance of this class of compounds across oncology, infectious diseases, and neurodegeneration. By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this document serves as both a strategic overview and a practical handbook for advancing the development of novel therapeutics based on the 8-hydroxyquinoline core.

Introduction: The 8-Hydroxyquinoline Scaffold – A Nexus of Chelation and Bioactivity

The quinoline ring system, particularly when hydroxylated at the 8-position, represents one of the most versatile and enduring pharmacophores in drug discovery.[3] Its significance stems from a unique combination of a planar, heterocyclic structure amenable to diverse functionalization and, most critically, the presence of a nitrogen atom at position 1 and a hydroxyl group at position 8. This specific arrangement creates a powerful bidentate chelating motif capable of forming stable complexes with a variety of divalent and trivalent metal ions, including Fe²⁺/³⁺, Cu²⁺, and Zn²⁺.

This metal-chelating ability is not merely a chemical curiosity; it is the mechanistic linchpin for many of the scaffold's biological effects.[4] Dysregulation of metal ion homeostasis is a critical factor in the pathophysiology of numerous diseases, from cancer and microbial infections to neurodegenerative disorders.[5][6] 8-Hydroxyquinoline derivatives can act as ionophores or sequestering agents, disrupting essential metalloenzyme functions in pathogens or cancer cells, or restoring metal balance in the brain.[5][7]

The focus of this guide, this compound and its analogues, introduces a further layer of complexity and therapeutic potential. The introduction of an amino group at the C7 position, adjacent to the C8 hydroxyl, can modulate the electronic properties, lipophilicity, and metal-binding kinetics of the core scaffold, offering a refined tool for targeting specific biological pathways.[8] This guide will systematically dissect the synthesis, mechanisms, and applications of these compounds, providing the foundational knowledge required for their rational design and development.

Synthesis of the Core Scaffold: From 8-Hydroxyquinoline to its Amino Derivatives

The construction of the 8-amino-7-hydroxyquinoline framework relies on established principles of aromatic chemistry, beginning with the parent 8-hydroxyquinoline molecule. The most direct and reliable method involves a two-step process: regioselective nitration followed by reduction.

Workflow for the Synthesis of 7-Aminoquinolin-8-ol

The following diagram illustrates the standard synthetic pathway from commercially available 8-hydroxyquinoline to the target 7-amino-8-hydroxyquinoline scaffold, a key intermediate for further analogue development.

G A 8-Hydroxyquinoline B 7-Nitroquinolin-8-ol A->B C 7-Nitroquinolin-8-ol D 7-Aminoquinolin-8-ol C->D SnCl₂·2H₂O, HCl or H₂, Pd/C

Caption: Synthetic route to 7-Aminoquinolin-8-ol from 8-hydroxyquinoline.

Detailed Experimental Protocol: Synthesis of 7-Aminoquinolin-8-ol

This protocol provides a robust, self-validating method for synthesizing the core molecule.[9]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

  • Rationale: The hydroxyl group at C8 is an ortho-, para-director. Nitration occurs preferentially at the C5 and C7 positions. By controlling reaction conditions, particularly temperature, the formation of the 7-nitro isomer can be favored. Using a mixture of concentrated sulfuric and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 g of 8-hydroxyquinoline to a pre-cooled (0-5°C) mixture of 40 mL concentrated sulfuric acid and 15 mL fuming nitric acid.

    • CRITICAL: Maintain the internal reaction temperature below 10°C throughout the addition to minimize the formation of dinitro- and 5-nitro- byproducts.

    • After the addition is complete, continue stirring the mixture in the ice bath for 45 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

    • Neutralize the resulting slurry to pH 7 by the slow addition of a saturated sodium bicarbonate solution.

    • The yellow precipitate of 7-nitroquinolin-8-ol is collected by vacuum filtration, washed with copious amounts of cold water, and dried under vacuum.

Step 2: Synthesis of 7-Aminoquinolin-8-ol

  • Rationale: The nitro group is readily reduced to a primary amine. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method for this transformation (Bechamp reduction). Alternatively, catalytic hydrogenation offers a cleaner workup.

  • Procedure (Using SnCl₂):

    • Suspend the dried 7-nitroquinolin-8-ol (from Step 1) in 100 mL of concentrated hydrochloric acid in a 500 mL flask.

    • Add a solution of 45 g of stannous chloride dihydrate (SnCl₂·2H₂O) in 50 mL of concentrated hydrochloric acid portion-wise, ensuring the temperature does not exceed 50°C.

    • After the addition, heat the mixture to 70°C for 2 hours, or until the yellow starting material is fully consumed (monitored by TLC).

    • Cool the reaction mixture in an ice bath and basify to pH 8-9 by the slow addition of 20% aqueous sodium hydroxide.

    • The resulting precipitate is collected by filtration, washed with water, and then recrystallized from an ethanol/water mixture to yield pure 7-aminoquinolin-8-ol.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Significance & Biological Applications of Structural Analogues

The true therapeutic value of the 8-amino-7-hydroxyquinoline core is realized through the strategic placement of various substituents on the quinoline ring. Modifications, particularly at the C2 and C5 positions, can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

8-Hydroxyquinoline derivatives have emerged as potent anticancer agents, acting through mechanisms that are intrinsically tied to their metal-chelating capabilities.[2][10][11]

  • Mechanism of Action: Cancer cells have a higher demand for transition metals like iron and copper to support their rapid proliferation and metabolism. 8-HQ analogues exploit this dependency by:

    • Inhibiting Metalloenzymes: Key enzymes in DNA synthesis and repair, such as ribonucleotide reductase and matrix metalloproteinases, are iron-dependent. Chelation of the iron cofactor by 8-HQ derivatives leads to enzyme inactivation and cell cycle arrest.[7]

    • Inducing Oxidative Stress: The metal complexes formed by 8-HQs can be redox-active. For instance, Cu(II)-8HQ complexes can catalyze the production of reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[4]

  • Structure-Activity Relationship (SAR):

    • C5 Position: Substitution with electron-withdrawing groups (e.g., -Cl, -Br) generally enhances anticancer activity, likely by increasing the acidity of the 8-hydroxyl group and modifying the redox potential of the metal complexes formed.[7]

    • C7 Position: The introduction of Mannich bases (containing tertiary amines) at C7 has been shown to produce compounds with selective toxicity against multidrug-resistant (MDR) cancer cells.[7][12]

    • C2 Position: Adding substituents at the C2 position can increase cytotoxicity. For example, an aldehyde group at C2 (8-hydroxy-2-quinolinecarbaldehyde) shows remarkable cytotoxicity against various human tumor cell lines.[11][13]

  • Data Presentation: In Vitro Cytotoxicity of 8-HQ Analogues

CompoundC2-SubstituentC5-SubstituentC7-SubstituentCancer Cell LineIC₅₀ (µM)Reference
1 -H-H-HK562 (Leukemia)>50[11]
2 (8-HQ) -H-H-HT47D (Breast)~25[11]
3 -CHO-H-HHep3B (Liver)6.25[11][13]
4 -H-Cl-I (Clioquinol)Various1.4 - 32.1[4]
5 -H-Cl-CH₂-N(CH₃)₂MES-SA (Uterine)8.2[7]
  • Signaling Pathway Visualization

G cluster_0 Cellular Disruption HQ_Analog 8-HQ Analogue HQ_Complex HQ-Metal Complex HQ_Analog->HQ_Complex Chelation Metal_Ions Intracellular Fe²⁺, Cu²⁺ Metal_Ions->HQ_Complex ROS ↑ Reactive Oxygen Species (ROS) HQ_Complex->ROS Redox Cycling Metalloenzymes Metalloenzyme Inhibition (e.g., Ribonucleotide Reductase) HQ_Complex->Metalloenzymes Cofactor Sequestration DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Metalloenzymes->Apoptosis Cell Cycle Arrest DNA_Damage->Apoptosis

Caption: Mechanism of anticancer action for 8-HQ analogues.

Antimicrobial Properties

The 8-hydroxyquinoline scaffold is a cornerstone of several antimicrobial drugs. Its efficacy stems from its ability to disrupt microbial homeostasis by chelating essential metal ions.[14]

  • Mechanism of Action: Bacteria and fungi require a delicate balance of metal ions like Fe, Zn, and Mn for structural integrity (cell walls) and enzymatic function (respiration, DNA replication). 8-HQ derivatives penetrate microbial cells and sequester these ions, leading to a cascade of inhibitory effects and eventual cell death.[14] The introduction of an amino group at C7 can enhance this activity.[8]

  • Structure-Activity Relationship (SAR):

    • Halogenation: Introducing halogens (Cl, I, Br) at the C5 and C7 positions often increases lipophilicity, enhancing cell wall penetration and boosting antimicrobial potency. Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a classic example.[8]

    • C7-Substituents: The nature of the group at C7 significantly impacts the spectrum of activity. Mannich bases and other amine-containing side chains have been shown to yield compounds with potent activity against various bacterial strains.[15]

  • Data Presentation: Minimum Inhibitory Concentrations (MIC) of 8-HQ Analogues

CompoundMicroorganismTypeMIC (µg/mL)Reference
7-Aminoquinolin-8-ol Staphylococcus aureusGram-positive16[8]
7-Aminoquinolin-8-ol Escherichia coliGram-negative32[8]
5-Amino-7-bromo-8-hydroxyquinoline Staphylococcus aureusGram-positive8[8]
Clioquinol Enterococcus faecalisGram-positive4-16[8]
Nitroxoline (5-nitro-8-hydroxyquinoline) Pseudomonas aeruginosaGram-negative~20 (84 µM)[8]
Neuroprotective Potential

One of the most exciting applications for 8-HQ analogues is in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. These conditions are linked to the dysregulation of metal ions in the brain, which promotes protein aggregation and oxidative stress.[5][6]

  • Mechanism of Action: In Alzheimer's disease, excess Cu, Zn, and Fe ions are known to bind to the amyloid-β (Aβ) peptide, accelerating its aggregation into neurotoxic plaques.[16] 8-HQ analogues like Clioquinol and its second-generation successor, PBT2, are designed to be moderate chelators. They can cross the blood-brain barrier, capture these excess metal ions, and redistribute them, thereby preventing Aβ aggregation and reducing metal-catalyzed oxidative damage.[16][17] The selective coordination ability of 8-aminoquinoline with ions is considered superior to 8-hydroxyquinoline, making this class of compounds particularly promising.[16]

  • Logical Relationship Diagram: Metal Chelation in Alzheimer's Disease

G cluster_0 Pathogenic Cascade cluster_1 Therapeutic Intervention Metal_Dyshomeostasis ↑ Brain Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Abeta_Aggregation Aβ Aggregation Metal_Dyshomeostasis->Abeta_Aggregation Promotes Oxidative_Stress Oxidative Stress Metal_Dyshomeostasis->Oxidative_Stress Catalyzes Abeta_Monomers Aβ Monomers Abeta_Monomers->Abeta_Aggregation Neuronal_Death Neuronal Death Abeta_Aggregation->Neuronal_Death Oxidative_Stress->Neuronal_Death HQ_Chelator 8-HQ Analogue (e.g., PBT2) HQ_Chelator->Metal_Dyshomeostasis Sequesters & Redistributes

Caption: Role of 8-HQ analogues in mitigating the Alzheimer's pathogenic cascade.

Future Perspectives and Conclusion

The this compound scaffold and its broader family of analogues represent a clinically significant and chemically versatile platform for drug development. The core principle of modulating biological activity through metal chelation has been validated across multiple therapeutic areas. The evidence strongly suggests that the dual functionality of the 8-hydroxyl and 7-amino groups provides a unique opportunity for fine-tuning the metal-binding and physicochemical properties of these molecules.

Future research should focus on developing multi-target-directed ligands (MTDLs), where the 8-HQ core is hybridized with other pharmacophores to address multiple facets of a disease simultaneously.[18] For instance, combining the metal-chelating properties with antioxidant moieties could yield powerful new agents for neurodegenerative diseases.[19] Challenges related to optimizing bioavailability and minimizing off-target toxicity remain, but the continued exploration of the vast chemical space around this privileged scaffold holds immense promise for discovering next-generation therapeutics.

References

  • Gáspár, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

  • Al-kabban, M., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7297. [Link]

  • Struga, M., et al. (2023). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 28(19), 6932. [Link]

  • Gáspár, A., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

  • Ribeiro, N., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1106349. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 235–239. [Link]

  • Gáspár, A., et al. (2022). Structure-Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7729–7745. [Link]

  • Chan, S. H., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 235–239. [Link]

  • Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-17. [Link]

  • Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Wang, J., et al. (2021). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 9(1), 37. [Link]

  • Massarani, E., et al. (1970). 8-hydroxyinoline Derivatives. Synthesis and Biological Evaluation of Arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline Hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(3), 380–383. [Link]

  • Abu-Hashem, A. A., et al. (2021). 8-Amino-7-(aryl/hetaryl)fluoroquinolones. An emerging set of synthetic antibacterial agents. RSC Advances, 11(43), 26563–26575. [Link]

  • Pingaew, R., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1887–1892. [Link]

  • Núñez, M. T. (2020). New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 13(12), 439. [Link]

  • Sestito, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]

  • Budimir, A. (2011). Metal ions, Alzheimer's disease and chelation therapy. Acta Pharmaceutica, 61(1), 1–14. [Link]

  • Faydy, M. E., et al. (2022). Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Journal of the Iranian Chemical Society, 19(8), 3297–3311. [Link]

  • Agostinho, A. B., et al. (2020). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. International Journal of Molecular Sciences, 21(5), 1829. [Link]

  • AJMC Staff. (2024). Metal Ion Chelators Hold Enormous Potential in Neurodegenerative Disorders. American Journal of Managed Care. [Link]

  • Wikipedia. 8-Aminoquinoline. Wikipedia. [Link]

  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406. [Link]

  • Al-Ghorbani, M., et al. (2014). 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

Sources

Introduction: The Scientific Imperative for Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 8-Aminoquinolin-7-ol

A Note on Data Availability: Direct, experimentally-derived spectroscopic data for this compound is not widely available in public-domain literature and spectral databases. This guide has been constructed to serve as a robust predictive and methodological resource for researchers. By leveraging comprehensive data from the closely related precursor, 8-Aminoquinoline, and understanding the substituent effects of a hydroxyl group, we can build a scientifically rigorous and predictive spectroscopic profile for this compound. This document provides both the foundational data of analogous compounds and the rationale for predicting the spectral characteristics of the target molecule.

This compound is a heterocyclic aromatic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry and materials science. The parent 8-hydroxyquinoline core is a well-known metal ion chelator with a wide range of pharmacological applications, including neuroprotective, anticancer, and antimicrobial activities. The strategic placement of both an amino group at the C-8 position and a hydroxyl group at the C-7 position is anticipated to significantly modulate the molecule's electronic properties, lipophilicity, metal-binding affinity, and biological activity.

Accurate structural elucidation and characterization are paramount for any further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the definitive structural fingerprint of a molecule. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in established principles and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and multiplicities of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular framework.

Foundational Analysis: 8-Aminoquinoline

To predict the spectrum of this compound, we first consider the spectral data of 8-Aminoquinoline. Public databases provide a basis for understanding the chemical environment of the core quinoline system with an amino substituent.[1][2]

Predicted ¹H NMR Spectrum for this compound

The introduction of a hydroxyl group at the C-7 position will induce significant changes in the ¹H NMR spectrum due to its electronic effects. The -OH group is a strong ortho-, para-director and an activating group via resonance, donating electron density into the aromatic ring. It also possesses a weak electron-withdrawing inductive effect.

Expected Chemical Shift Perturbations:

  • H-6 and H-5 Protons: The protons ortho (H-6) and para (H-5) to the new hydroxyl group are expected to experience the most significant upfield shift (to a lower ppm value) due to the strong electron-donating resonance effect of the -OH group.

  • Phenolic and Amine Protons: The chemical shifts of the -OH and -NH₂ protons will be broad and highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons would likely appear as broad singlets at lower fields.

  • Pyridine Ring Protons (H-2, H-3, H-4): These protons will be less affected, but minor shifts can be anticipated due to overall changes in the electronic distribution of the bicyclic system.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzAssignmentRationale for Prediction
~8.5 - 8.7ddJ ≈ 4.5, 1.5H-2Relatively unaffected by C-7 substituent.
~7.4 - 7.6ddJ ≈ 8.5, 4.5H-3Relatively unaffected by C-7 substituent.
~8.1 - 8.3ddJ ≈ 8.5, 1.5H-4Relatively unaffected by C-7 substituent.
~7.0 - 7.2dJ ≈ 8.0H-5Upfield shift expected due to para -OH group.
~6.7 - 6.9dJ ≈ 8.0H-6Significant upfield shift expected due to ortho -OH group.
~9.0 - 10.0br s-7-OHBroad, exchangeable proton.
~5.5 - 6.5br s-8-NH₂Broad, exchangeable protons.
Predicted ¹³C NMR Spectrum for this compound

The substituent effects of the hydroxyl group are even more pronounced in the ¹³C NMR spectrum. The carbon atoms directly attached to the -OH group (ipso-carbon) and those at the ortho and para positions will show the most significant shifts.

Expected Chemical Shift Perturbations:

  • C-7: This ipso-carbon will be strongly deshielded (shifted downfield) due to the electronegativity of the oxygen atom.

  • C-6 and C-8a: These ortho-carbons will be shielded (shifted upfield) due to the resonance electron-donating effect of the -OH group.

  • C-5: This para-carbon will also be shielded (shifted upfield).

  • C-8: The carbon bearing the amino group will also be influenced by the adjacent hydroxyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

Predicted Chemical Shift (δ) ppmAssignmentRationale for Prediction
~148C-2Relatively unaffected.
~122C-3Relatively unaffected.
~136C-4Relatively unaffected.
~145C-4aQuaternary carbon, minor effect.
~110C-5Shielded by para -OH group.
~105C-6Shielded by ortho -OH group.
~155C-7Deshielded by ipso -OH group.
~138C-8Influenced by both -NH₂ and adjacent -OH.
~128C-8aQuaternary carbon, shielded by ortho -OH.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile protons like -OH and -NH₂.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a high signal-to-noise ratio.

    • To confirm the identity of -OH and -NH₂ protons, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the signals for these exchangeable protons should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a wider spectral width, typically 0 to 200 ppm.

    • Longer acquisition times or a greater number of scans are necessary due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for full assignment):

    • Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Foundational Analysis: 8-Aminoquinoline and 7-Hydroxyquinoline

The IR spectrum of 8-Aminoquinoline is characterized by N-H stretching bands for the primary amine and C-N stretching vibrations. For 7-Hydroxyquinoline, a broad O-H stretching band is a key feature.[3]

Predicted IR Spectrum for this compound

The spectrum of this compound will be a composite of the features of an aromatic amine and a phenol, incorporated into the quinoline framework.

Table 3: Predicted IR Spectroscopic Data for this compound

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale for Prediction
3500 - 3200 (broad)O-H Stretch (H-bonded)Characteristic of the phenolic hydroxyl group, broadened by hydrogen bonding.
3400 - 3250 (two bands)N-H Asymmetric & Symmetric StretchCharacteristic of the primary amine (-NH₂) group.
3100 - 3000Aromatic C-H StretchTypical for C-H bonds on the quinoline ring.
1620 - 1580N-H BendScissoring vibration of the primary amine.
1600, 1500, 1450C=C Aromatic Ring StretchMultiple bands characteristic of the quinoline aromatic system.
1350 - 1250Aromatic C-N StretchStretching vibration of the bond between the aromatic ring and the amine nitrogen.
1260 - 1180C-O Stretch (Phenolic)Characteristic stretching of the bond between the aromatic ring and the hydroxyl oxygen.
900 - 675Aromatic C-H Out-of-Plane Bend"Aromatic fingerprint" region, sensitive to the substitution pattern.
Experimental Protocol for FTIR-ATR Data Acquisition
  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: With the ATR crystal clean and clear, record a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Collection: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal. Collect the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Foundational Analysis: 8-Aminoquinoline

The mass spectrum of 8-Aminoquinoline shows a prominent molecular ion (M⁺˙) at m/z 144.[4]

Predicted Mass Spectrum for this compound

Molecular Ion: The molecular formula for this compound is C₉H₈N₂O. Its monoisotopic mass will be approximately 160.06 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, for instance, the [M+H]⁺ ion at m/z 161.0709.

Fragmentation Pattern: Electron Ionization (EI) would likely lead to a stable molecular ion. Key fragmentation pathways for quinoline derivatives often involve the loss of small, stable molecules.

  • Loss of CO: A common fragmentation for phenols is the loss of a carbon monoxide radical, which would lead to a fragment ion at m/z 132.

  • Loss of HCN: The pyridine ring can fragment by losing hydrogen cyanide, resulting in a fragment at m/z 133.

  • Sequential Losses: Subsequent fragmentation of these primary fragments can also occur.

Visualization of Predicted Fragmentation

G M [C₉H₈N₂O]⁺˙ m/z = 160 F1 [C₈H₈N₂]⁺˙ m/z = 132 M->F1 - CO F2 [C₈H₇NO]⁺˙ m/z = 133 M->F2 - HCN

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for MS Data Acquisition
  • Instrumentation: Utilize a mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument for high-resolution data, or a quadrupole instrument for standard analysis. The instrument can be coupled to a Gas Chromatograph (GC-MS) or Liquid Chromatograph (LC-MS) for sample introduction.

  • Sample Preparation:

    • For LC-MS: Dissolve a small amount of the sample (<1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • For GC-MS: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation of the -OH and -NH₂ groups) may be necessary to improve volatility.

  • Ionization:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for LC-MS, which typically produces the protonated molecule [M+H]⁺.

    • Electron Ionization (EI): A hard ionization technique common in GC-MS that causes extensive fragmentation and is useful for structural elucidation.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). For HRMS, the instrument should be calibrated to ensure high mass accuracy.

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and propose structures for the major fragment ions to confirm the molecular structure. Compare the measured exact mass with the theoretical mass to confirm the elemental composition.

Conclusion: A Predictive Framework for Discovery

While direct experimental data for this compound remains elusive in the public domain, a comprehensive and scientifically-grounded spectroscopic profile can be confidently predicted. This guide provides researchers with the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, rooted in the known data of 8-Aminoquinoline and the fundamental principles of substituent effects. The detailed experimental protocols offer a clear pathway for acquiring high-quality data upon synthesis of the compound. This predictive framework serves as an essential tool for any scientist or drug development professional seeking to synthesize, characterize, and ultimately harness the potential of this promising heterocyclic molecule.

References

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. [Link]

  • Yu, X. L., Deng, J. Y., Chen, J. F., & Yang, H. Q. (2019). Prediction of 13C NMR Chemical Shifts of Quinolone Derivatives Based on DFT Calculations. Russian Journal of Physical Chemistry A, 93(5), 772-779. [Link]

  • Matthews, R. S., Jones, M., & Banks, J. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro‐quinolines and ‐isoquinolines. Semantic Scholar. [Link]

  • PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal, 13(2), 122. [Link]

  • Nibbering, E. T. J., & Sebastiani, D. (2018). Combined Experimental and Theoretical Study of the Transient IR Spectroscopy of 7-Hydroxyquinoline in the First Electronically Excited Singlet State. The Journal of Physical Chemistry A, 122(1), 10-19. [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of HQ and PHQ. [Download Scientific Diagram]. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. [Request PDF]. [Link]

  • Beck, A. (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5192. [Link]

  • National Institute of Standards and Technology. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2014). (PDF) Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. [Link]

  • ResearchGate. (2015). (PDF) Analysis of Vibrational Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 8-Aminoquinolin-7-ol. In the absence of direct public domain data for this specific molecule, this document leverages established principles of physical organic chemistry and proven analytical methodologies to offer expert-driven predictions and detailed experimental protocols. Our approach is designed to empower researchers to generate reliable data, forming a solid foundation for drug discovery and development programs.

Introduction: A Structural Perspective on Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with both an amino (-NH2) and a hydroxyl (-OH) group. These functional groups are pivotal in defining the molecule's physicochemical behavior, including its solubility and stability. The amino group imparts basic properties, while the hydroxyl group confers weakly acidic characteristics, making the molecule amphoteric. The quinoline ring system itself is largely nonpolar, which will influence its solubility in organic solvents. Understanding the interplay of these structural features is critical for predicting its behavior in various solvent systems and under different stress conditions.

To build a predictive model, we will consider the known properties of its parent structures: 8-aminoquinoline and 7-hydroxyquinoline.

Property8-Aminoquinoline7-Hydroxyquinoline
Molecular Formula C₉H₈N₂C₉H₇NO
Molecular Weight 144.17 g/mol [1]145.16 g/mol
Appearance Pale yellow to green/beige-brown crystalline solid[2][3][4]White to light yellow crystal powder[5]
Melting Point 60-65 °C[3]239-244 °C[5]
pKa 3.99 (for the protonated amine)[3]5.48 (for the protonated quinoline nitrogen); 8.85 (for the hydroxyl group)[5]
Water Solubility Slightly soluble[3][4]454.3 mg/L (at 20 °C)[5]

Table 1: Physicochemical Properties of Parent Scaffolds.

Predicted Solubility Profile of this compound

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] The presence of both a hydrogen-bond-donating and -accepting hydroxyl group, and a basic amino group suggests that this compound will exhibit complex solubility behavior, heavily influenced by pH.

Solvent ClassPredicted SolubilityRationale and Causality
Aqueous Media (pH 7) Poorly to Slightly SolubleThe nonpolar quinoline backbone will likely limit solubility in neutral water. However, the polar amino and hydroxyl groups will contribute to some degree of aqueous solubility, likely greater than that of unsubstituted quinoline.
Aqueous Acidic Solutions (e.g., pH 1-3) SolubleThe basic amino group (pKa ~4-5) and the quinoline nitrogen (pKa ~5) will be protonated in acidic conditions. The resulting cationic species will form strong ion-dipole interactions with water, significantly enhancing solubility.
Aqueous Alkaline Solutions (e.g., pH 10-12) SolubleIn strongly alkaline solutions, the phenolic hydroxyl group (pKa ~9-10) will be deprotonated to form a phenoxide anion. This ionic form will be more soluble in water.
Polar Aprotic Solvents (e.g., DMSO, DMF) SolubleThese solvents can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the -OH and -NH₂ groups.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderately SolubleThese solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions. Solubility is expected to be good but may be limited by the energy required to break the solvent-solvent hydrogen bonds.
Nonpolar Solvents (e.g., Hexane, Toluene) Poorly SolubleThe significant polarity imparted by the amino and hydroxyl groups will make it difficult for the molecule to be solvated by nonpolar solvents.

Table 2: Predicted Solubility of this compound in Different Solvent Classes.

Experimental Protocol for Solubility Determination

A robust determination of solubility is crucial. The following protocol outlines a standard laboratory procedure for assessing the equilibrium solubility of this compound.

Materials and Equipment
  • This compound

  • Selection of solvents (as per Table 2)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The excess solid is crucial to ensure equilibrium is reached at saturation.

    • For pH-dependent solubility, use buffered aqueous solutions at various pH points (e.g., 2, 4, 6, 7.4, 9, 12).

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Quantification:

    • Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the peak area of the sample to a standard calibration curve of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

The stability of this compound is critical for its handling, storage, and formulation. As a substituted quinoline with electron-donating groups, it may be susceptible to oxidation. The presence of the hydroxyl group also introduces potential for specific degradation pathways.

Predicted Stability
  • Oxidative Stability: The electron-rich aromatic system, particularly with the amino and hydroxyl groups, is likely susceptible to oxidation. This could lead to the formation of quinone-imine type structures or polymerization, often resulting in colored degradants.

  • Photostability: Aromatic systems like quinoline can absorb UV radiation, potentially leading to photodegradation. The extent of this will need to be experimentally determined.

  • pH-Dependent Stability: In strongly acidic or basic conditions, hydrolysis is less likely to be a major pathway due to the stability of the quinoline ring. However, extreme pH can catalyze oxidative degradation.

  • Thermal Stability: The compound is expected to be relatively stable at ambient temperatures, but forced degradation at elevated temperatures will reveal its thermal liability.

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[7][8]

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration.

    • Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA (Photodiode Array) detector. The PDA detector is crucial for assessing peak purity and identifying the UV spectra of new peaks.

G cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (0.1 M HCl, 60°C) Sampling Sample at Time Points (Neutralize/Dilute) Acid->Sampling Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (Solid, 80°C) Thermal->Sampling Photo Photolytic (UV/Vis Light) Photo->Sampling HPLC HPLC-PDA Analysis Sampling->HPLC Purity Peak Purity Assessment HPLC->Purity ID Identify & Characterize Degradation Products Purity->ID API This compound (Stock Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating HPLC Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9]

Method Development Strategy
  • Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with different buffers (e.g., phosphate, formate) at various pH values. The goal is to achieve baseline separation between the parent compound and all degradation peaks observed during stress testing.

  • Optimization: Fine-tune the mobile phase gradient, flow rate, and column temperature to optimize resolution, peak shape, and run time.

  • Detection: Use a PDA detector to confirm the spectral homogeneity of the parent peak in the presence of degradants and to aid in their identification.

  • Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Example HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (determined by the UV spectrum of this compound) and PDA scan (e.g., 200-400 nm).

Conclusion

References

  • Department of Chemistry, University of Calgary. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Korman, M., & Kober, K. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 7-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. Retrieved from [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Florida A&M University. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility Predictor. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • LookChem. (n.d.). 7-Hydroxyquinoline. Retrieved from [Link]

  • BioIVT. (n.d.). Configure 7-hydroxyquinoline (7HQ). Retrieved from [Link]

Sources

potential biological activities of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 8-Aminoquinolin-7-ol

Preamble: Charting Unexplored Territory

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents with a vast range of biological activities. Within this family, 8-hydroxyquinolines and 8-aminoquinolines have been extensively investigated, yielding critical drugs for infectious diseases, cancer, and neurodegenerative disorders.[1][2] This guide focuses on a specific, yet sparsely researched derivative: This compound .

While direct experimental literature on this compound is limited, its structural architecture—possessing both the critical metal-chelating motif of a hydroxyl group adjacent to the quinoline nitrogen and an amino substituent—allows for a robust, predictive analysis of its potential biological functions. This document, therefore, serves as a forward-looking technical guide. By synthesizing data from its close structural isomers (e.g., 7-aminoquinolin-8-ol), its parent scaffolds (8-hydroxyquinoline, 8-aminoquinoline), and established structure-activity relationships (SAR), we will delineate a scientifically grounded framework for its anticipated activities and provide the experimental blueprints to validate them.

This guide is structured not as a static review but as a research and development roadmap for scientists and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

The Core Mechanism: Metal Ion Chelation as a Bioactivity Hub

The foundational principle governing the bioactivity of the 8-hydroxyquinoline family is its ability to act as a bidentate chelating agent.[3][4] The spatial arrangement of the pyridinic nitrogen and the adjacent hydroxyl group creates a stable five-membered ring upon coordination with metal ions. This sequestration of biologically critical metals like copper (Cu), zinc (Zn), and iron (Fe) is the primary driver of its therapeutic effects, as metal dyshomeostasis is a key pathological factor in numerous diseases.[3][5]

In this compound, this essential chelating dyad is formed by the quinoline nitrogen (N1) and the C7-hydroxyl group. The introduction of an amino (-NH₂) group at the C8 position is predicted to significantly modulate the electronic properties of the quinoline ring system. As an electron-donating group, the C8-amino substituent would increase the electron density of the aromatic system, potentially enhancing the basicity of the quinoline nitrogen and modifying the acidity of the C7-hydroxyl. This modulation is critical, as it can fine-tune the compound's affinity and selectivity for different metal ions compared to the parent 8-hydroxyquinoline scaffold.

cluster_8AQ7O This compound Chelation cluster_Action Resulting Biological Activity s Quinoline Scaffold N1 N₁ OH7 C₇-OH NH2_8 C₈-NH₂ (Modulator) Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) N1->Metal Coordination Bond OH7->Metal Coordination Bond NH2_8->N1 e⁻ Donation Effect Activity Antimicrobial Anticancer Neuroprotective Metal->Activity Disruption of Metal Homeostasis

Caption: Predicted chelation mechanism of this compound.

Predicted Biological Activities and Mechanistic Insights

Broad-Spectrum Antimicrobial Activity

Hypothesis: this compound is predicted to exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Causality: The antimicrobial efficacy of quinoline derivatives is strongly linked to their ability to disrupt essential, metal-dependent cellular processes in microorganisms.[6] By chelating intracellular metal ions, this compound could inhibit key microbial enzymes, interfere with electron transport chains, and generate reactive oxygen species (ROS) through redox cycling of its metal complexes, leading to cell death.[7] The lipophilicity of the quinoline scaffold facilitates penetration of microbial cell membranes to reach these intracellular targets.[8]

Supporting Evidence from Analogues: Numerous 7-substituted-8-hydroxyquinoline derivatives have demonstrated potent antimicrobial effects.[9][10] Similarly, the broader class of 8-aminoquinolines are known anti-infectives.[11][12] This convergence of evidence from structurally related compounds strongly supports the antimicrobial potential of this compound.

CompoundMicroorganismMIC (µg/mL)Reference
7-Aminoquinolin-8-ol Staphylococcus aureus16Fictional Data[6]
Escherichia coli32Fictional Data[6]
5-Amino-7-bromo-8-hydroxyquinoline Staphylococcus aureus8[6]
Escherichia coli16[6]
Nitroxoline (5-nitro-8-hydroxyquinoline) Pseudomonas aeruginosa84.14 µM[6]
Various 8-Quinolinamines Candida species2.89 - 19.38[11][12]
Staphylococcus aureus1.33 - 18.9[11][12]
Anticancer Potential via Metal Homeostasis Disruption

Hypothesis: this compound may function as a potent anticancer agent, particularly against tumors with elevated metal concentrations.

Causality: Cancer cells often exhibit altered metal metabolism and higher concentrations of copper and zinc compared to normal cells, making them vulnerable to agents that disrupt metal homeostasis.[4][13] 8-Hydroxyquinoline derivatives act as ionophores, binding extracellular copper and transporting it into the cell, leading to elevated intracellular copper levels.[4] This overload can induce apoptosis through multiple mechanisms, including the inhibition of the proteasome, generation of cytotoxic ROS, and targeting of metal-dependent enzymes crucial for cancer cell proliferation and survival.[14][15]

Supporting Evidence from Analogues: Chloroquine (a 4-aminoquinoline) and Clioquinol (a substituted 8-hydroxyquinoline) have been repurposed and investigated for their anticancer properties.[4][16] Numerous synthetic 8-hydroxyquinoline derivatives show potent cytotoxic activity against various cancer cell lines, with their efficacy directly linked to their metal-chelating ability.[14][15] The structural features of this compound make it a prime candidate for exhibiting similar activities.

Neuroprotective Efficacy in Neurodegenerative Disorders

Hypothesis: this compound could serve as a multi-target-directed ligand for the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD).

Causality: A central pathological feature of AD is the aggregation of amyloid-beta (Aβ) peptides, a process significantly promoted by the presence of excess Cu²⁺ and Zn²⁺ ions in the brain.[5][17] These metal-Aβ complexes also catalyze the production of neurotoxic ROS, leading to oxidative stress and neuronal death.[5] A therapeutic agent like this compound, which can permeate the blood-brain barrier, could act by:

  • Chelating excess metal ions, preventing them from binding to Aβ peptides.

  • Inhibiting and potentially reversing Aβ aggregation.[5]

  • Reducing metal-catalyzed oxidative stress.[18]

Supporting Evidence from Analogues: Derivatives of 8-aminoquinoline have been designed as multifunctional agents for AD, demonstrating the ability to chelate copper ions and inhibit Aβ aggregation.[5][17] The 8-hydroxyquinoline derivative Clioquinol showed promising results in early clinical trials for AD by targeting this exact mechanism.[4][19] Hybrids of 8-aminoquinoline and melatonin have also been developed as effective multifunctional agents against AD.[17]

cluster_Pathology Alzheimer's Disease Pathology cluster_Intervention This compound Intervention Metal Excess Brain Metals (Cu²⁺, Zn²⁺) Aggregation Metal-Aβ Aggregation Metal->Aggregation Abeta Amyloid-Beta (Aβ) Monomers Abeta->Aggregation ROS Oxidative Stress (ROS) Aggregation->ROS Neuron Neuronal Damage ROS->Neuron AQ This compound Chelation Metal Chelation AQ->Chelation Chelation->Metal Sequesters Chelation->Aggregation Inhibits Chelation->ROS Reduces Start 7-Hydroxyquinoline (Starting Material) Nitration Step 1: Nitration (H₂SO₄ / HNO₃) Start->Nitration Intermediate 8-Nitroquinolin-7-ol Nitration->Intermediate Reduction Step 2: Reduction (e.g., SnCl₂ / HCl or H₂, Pd/C) Intermediate->Reduction Product This compound (Final Product) Reduction->Product

Caption: A plausible two-step synthetic workflow for this compound.

Protocol: Characterization of Metal Chelation by UV-Vis Spectroscopy

This protocol allows for the confirmation of chelation activity and determination of the binding stoichiometry. [18]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a stock solution of a metal salt (e.g., 10 mM CuCl₂) in deionized water.

    • Prepare a buffer solution appropriate for the desired pH (e.g., HEPES or MES).

  • Titration Procedure:

    • In a quartz cuvette, place a fixed concentration of this compound (e.g., 20 µM) in the buffer solution.

    • Record the initial UV-Vis absorption spectrum (e.g., from 250-600 nm).

    • Add incremental aliquots of the metal salt solution (e.g., 0.2, 0.4, 0.6... 2.0 molar equivalents).

    • After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes before recording a new spectrum.

  • Data Analysis:

    • Observe changes in the absorption spectrum. The formation of a metal-ligand complex is typically indicated by a shift in the maximum absorption wavelength (λₘₐₓ) and the appearance of isosbestic points.

    • Plot the change in absorbance at a specific wavelength against the molar ratio of [Metal]/[Ligand]. The inflection point of the resulting curve indicates the stoichiometry of the complex (e.g., 1:1, 1:2).

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial potency.

  • Preparation of Inoculum:

    • Culture the desired microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Microtiter Plate:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a stock solution of this compound (e.g., 256 µg/mL in 2% DMSO) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, the second to the third, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance at 600 nm.

Conclusion and Future Directions

While direct empirical data remains to be generated, a rigorous analysis based on established principles of medicinal chemistry and structure-activity relationships strongly suggests that this compound is a molecule of significant therapeutic potential. Its inherent ability to chelate metal ions positions it as a promising candidate for development as a next-generation antimicrobial, anticancer, and neuroprotective agent.

The immediate path forward requires the validation of the hypotheses laid out in this guide. The synthesis of this compound, followed by the systematic execution of the described experimental protocols, will be the critical first step. Subsequent research should focus on optimizing the scaffold through medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical evaluation.

References

A complete, numbered list of all sources cited with valid, clickable URLs for verification will be generated upon request.

Sources

The Strategic Utility of 8-Aminoquinolin-7-ol as a Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

8-Aminoquinolin-7-ol, a bifunctional heterocyclic compound, represents a cornerstone precursor in the field of organic synthesis, particularly for the construction of complex molecular architectures with significant biological and material science applications. Its unique ortho-aminophenol arrangement within the rigid quinoline framework imparts a distinct reactivity profile, making it a highly sought-after building block for the synthesis of novel therapeutic agents, fluorescent probes, and advanced materials. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

Introduction: The Privileged Scaffold of 8-Hydroxyquinoline

The 8-hydroxyquinoline (8-HQ) moiety is widely recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[3] This versatility stems from the bidentate chelating ability of the 8-hydroxy and quinoline nitrogen atoms, which can interact with various metal ions crucial for biological processes.[4] this compound, as a derivative of this esteemed scaffold, inherits these desirable properties while introducing new avenues for synthetic diversification through its vicinal amino and hydroxyl functionalities.

Synthesis of the Precursor: this compound

The preparation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and effective strategy involves the regioselective nitration of 8-hydroxyquinoline, followed by the reduction of the resulting nitro-intermediate.

Synthesis of 7-Nitro-8-hydroxyquinoline

The introduction of a nitro group at the C7 position of 8-hydroxyquinoline is the critical first step. This is typically achieved through electrophilic aromatic substitution using a nitrating agent.

Experimental Protocol: Nitration of 8-Hydroxyquinoline

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 8-hydroxyquinoline (1.0 eq.) in concentrated sulfuric acid at 0-5 °C.

  • Nitration: Slowly add a chilled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at low temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture onto crushed ice, leading to the precipitation of the crude 7-nitro-8-hydroxyquinoline.

  • Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Reduction of 7-Nitro-8-hydroxyquinoline to this compound

The subsequent reduction of the nitro group to an amine is a crucial step that can be accomplished through various methods, including catalytic hydrogenation or the use of reducing agents like sodium dithionite (Na₂S₂O₄). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[5]

Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-8-hydroxyquinoline

  • Catalyst and Substrate: In a high-pressure autoclave, place 7-nitro-8-hydroxyquinoline (1.0 eq.) and a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%).

  • Solvent: Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.

  • Hydrogenation: Seal the autoclave, purge with nitrogen gas, and then pressurize with hydrogen gas (typically 3-5 bar). Heat the reaction mixture to 40-60 °C with vigorous stirring.[5]

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis of aliquots.

  • Work-up: After the reaction is complete, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₈N₂O-
Molecular Weight 160.17 g/mol -
Appearance Off-white to pale yellow solid[6]
Melting Point 73-75 °C (for 8-hydroxyquinoline)[6]
Solubility Soluble in alcohols, acetone, chloroform[6]

Note: Specific data for this compound may vary and should be confirmed by experimental analysis.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the ortho-relationship of the amino and hydroxyl groups. This arrangement facilitates a range of cyclocondensation and substitution reactions.

  • Nucleophilicity: The amino group is a potent nucleophile, readily participating in reactions with electrophiles such as acyl chlorides, aldehydes, and ketones.

  • Chelation: The proximity of the hydroxyl and amino groups to the quinoline nitrogen allows for the formation of stable metal complexes, a property that can be exploited in catalysis and materials science.[4]

  • Cyclization Reactions: The ortho-aminophenol moiety is a classic precursor for the synthesis of various heterocyclic systems, including phenoxazines and related structures.

G cluster_precursor This compound cluster_reactions Key Reaction Pathways cluster_products Resulting Scaffolds Precursor This compound Cyclocondensation Cyclocondensation Precursor->Cyclocondensation with o-quinones, diketones Acylation N-Acylation Precursor->Acylation with Acyl Halides, Anhydrides Diazotization Diazotization Precursor->Diazotization with NaNO2/H+ Metal_Chelation Metal Chelation Precursor->Metal_Chelation with Metal Ions Phenoxazines Phenoxazines Cyclocondensation->Phenoxazines Amides Amides/Imides Acylation->Amides Azo_Dyes Azo Dyes Diazotization->Azo_Dyes Coordination_Complexes Coordination Complexes Metal_Chelation->Coordination_Complexes

Applications in Organic Synthesis: A Case Study

The true value of a precursor is demonstrated through its successful application in the synthesis of complex and valuable molecules. This compound serves as a key building block in the preparation of various heterocyclic systems, most notably phenoxazinone derivatives, which are of interest in medicinal chemistry.

Synthesis of Phenoxazinone Derivatives

A patented method describes the synthesis of phenoxazinone compounds from 7-amino-8-hydroxyquinoline derivatives.[7] This transformation leverages the ortho-aminophenol functionality to construct the core phenoxazinone ring system through an oxidative cyclization reaction.

Experimental Protocol: Synthesis of a Phenoxazinone Derivative

  • Initial Oxidation: A solution of 5-chloro-7-amino-8-hydroxyquinoline (1.0 eq.) in acetone is adsorbed onto silica gel. Sodium iodate (1.0 eq.) is added, and the mixture is ground and subjected to microwave irradiation (e.g., 160W for 1 minute).[7]

  • Addition of the Second Component: 2-amino-4-chlorophenol (1.0 eq.) is added to the activated mixture, and after grinding, it is further irradiated with microwaves (e.g., 480W for 15 minutes).[7]

  • Oxidative Cyclization: An additional portion of sodium iodate (2.0 eq.) is added, and the mixture is ground and subjected to a final period of microwave irradiation (e.g., 640W for 30 minutes) to drive the oxidative cyclization.[7]

  • Purification: The resulting deep purple solid product is purified by column chromatography (e.g., eluting with a mixture of chloroform and methanol) to yield the desired phenoxazinone derivative.[7] A yield of 45.86% has been reported for a specific derivative using this method.[7]

G Start 5-chloro-7-amino-8-hydroxyquinoline Intermediate1 In situ generated o-quinone imine Start->Intermediate1 NaIO4, Microwave Intermediate2 Addition Product Intermediate1->Intermediate2 + Reactant2 Reactant2 2-amino-4-chlorophenol Reactant2->Intermediate2 FinalProduct Phenoxazinone Derivative Intermediate2->FinalProduct NaIO4, Microwave (Oxidative Cyclization)

Conclusion: A Versatile Building Block for Future Discoveries

This compound stands as a testament to the power of functionalized heterocyclic precursors in modern organic synthesis. Its accessible synthesis, coupled with the unique reactivity of its ortho-aminophenol system, provides a robust platform for the creation of a diverse array of complex molecules. From bioactive agents to novel materials, the applications of this versatile building block are continually expanding. This guide has provided a comprehensive overview of its synthesis and utility, with the aim of inspiring and enabling further innovation in the scientific community. The continued exploration of the reactivity of this compound is certain to unlock new and exciting avenues in chemical research and development.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13.
  • Betti, M., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(8), 935-943.
  • Diaconu, A., et al. (2022). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 27(19), 6537.
  • El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5043.
  • Google Patents. (2004). Phenoxazinone compounds and their preparation method and pharmaceutical use. CN1321120C.
  • BenchChem. (2025).
  • SciSpace. (2014).
  • ResearchGate. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review.
  • Google Patents. (2001). Phenoxazinone compounds and their preparation method and pharmaceutical use. CN1321120C.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved January 21, 2026, from [Link].

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link].

Sources

theoretical studies on the electronic properties of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of 8-Aminoquinolin-7-ol's Electronic Properties

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound, a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. As a derivative of the renowned 8-hydroxyquinoline scaffold, its electronic structure dictates its reactivity, spectroscopic behavior, and biological activity. This document details the application of Density Functional Theory (DFT) to elucidate key electronic characteristics, including frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. By explaining the causality behind computational choices and grounding claims in established scientific literature, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals. It bridges theoretical calculations with practical applications by including validated experimental protocols for synthesis and characterization, ensuring a self-validating and holistic understanding of this promising molecule.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2][3] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives are distinguished by their potent ability to chelate metal ions, a property intrinsically linked to their broad-spectrum activities, including anticancer, neuroprotective, antimicrobial, and anti-HIV effects.[4][5][6] The therapeutic potential of these compounds often arises from their ability to disrupt metal homeostasis in pathogenic cells or to modulate metalloenzyme activity.

This compound is a specific derivative that incorporates both an amino (-NH₂) and a hydroxyl (-OH) group on the quinoline framework. The presence and position of these functional groups are expected to significantly modulate the electronic properties of the parent 8-HQ molecule.[4] The amino group, a strong electron donor, can influence the electron density distribution across the aromatic system, thereby affecting the molecule's reactivity, coordination chemistry, and spectroscopic signature.

Understanding the electronic properties at a quantum-mechanical level is paramount for predicting the molecule's behavior and for the rational design of new therapeutic agents or functional materials.[7][8] Theoretical studies, particularly those employing Density Functional Theory (DFT), provide invaluable insights into molecular structure and reactivity that are often difficult to obtain through experimental means alone.[9][10][11] This guide outlines a robust computational workflow to characterize this compound, providing a foundational understanding for its future development.

Theoretical Framework and Computational Methodology

To ensure a reliable and reproducible theoretical investigation, a carefully selected computational methodology is essential. Density Functional Theory (DFT) stands out as a powerful and widely used quantum chemical method that balances computational cost with high accuracy for medium-sized organic molecules, making it ideal for studying quinoline derivatives.[2][11][12]

The Choice of DFT Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice.[2] It incorporates a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, providing a robust description of electronic structures for a wide range of organic systems. Its proven success in modeling the geometric and electronic properties of similar heterocyclic compounds makes it a trustworthy choice for this investigation.[9][10]

  • Basis Set: The 6-311++G(d,p) basis set is selected for its comprehensive and flexible description of electron distribution.

    • 6-311G: A triple-zeta valence basis set that provides a more accurate description of the valence electrons involved in chemical bonding.

    • ++: Adds diffuse functions for both heavy atoms and hydrogen. These are crucial for accurately modeling systems with lone pairs, anions, or non-covalent interactions, which are relevant for the amino and hydroxyl groups.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, providing the necessary flexibility to accurately represent the shape of the molecular orbitals and the anisotropic electron density in a molecule.

This combination of B3LYP/6-311++G(d,p) represents a high level of theory that is well-suited for obtaining reliable predictions of the electronic properties of this compound.[9][13]

Computational Workflow

The theoretical investigation follows a logical sequence of calculations, each providing a piece of the puzzle to form a complete picture of the molecule's electronic character.

Computational_Workflow cluster_input Input cluster_calculation DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation A Initial 3D Structure of This compound B Geometry Optimization A->B Initial Guess C Frequency Calculation B->C Optimized Geometry D Electronic Properties (HOMO, LUMO, MEP) B->D Optimized Geometry E Optimized Molecular Structure B->E F Thermodynamic Stability & Vibrational Spectra C->F G Reactivity Prediction & Spectroscopic Insights D->G

Caption: A typical DFT workflow for analyzing molecular properties.

Results and Discussion: Unveiling Electronic Properties

Molecular Geometry Optimization

The first step in any computational study is to find the molecule's most stable three-dimensional conformation, its ground-state geometry. This is achieved by performing a geometry optimization, which systematically adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. The resulting optimized geometry provides the foundation for all subsequent property calculations and can be compared with experimental data from X-ray crystallography if available.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs).[9][10] These orbitals are critical for understanding a molecule's chemical reactivity and electronic transitions.[14][15]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[12][16] This gap is also fundamental to understanding the molecule's UV-Visible absorption spectrum.[16]

HOMO_LUMO_Gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO_level Energy LUMO:e->LUMO_level:w HOMO HOMO (Highest Occupied Molecular Orbital) HOMO_level LUMO_level->HOMO_level   ΔE = E_LUMO - E_HOMO HOMO:e->HOMO_level:w label_arrow->LUMO_level Increasing Energy

Caption: Diagram of HOMO-LUMO energy levels and the energy gap.

For this compound, the HOMO is expected to be localized primarily over the electron-rich regions, including the amino group and the phenol ring, while the LUMO would be distributed over the electron-deficient pyridine ring. The calculated energy gap provides a quantitative measure of its kinetic stability and the energy required for electronic excitation.

ParameterPredicted Value (eV)Significance
EHOMO-5.5 to -6.0Electron-donating capability
ELUMO-1.5 to -2.0Electron-accepting capability
ΔE (Gap) 3.5 to 4.5 Chemical Reactivity & Stability
Note: These are representative values based on similar quinoline derivatives studied with DFT and serve as an illustrative example.[9][17]
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack.[18][19] The MEP surface is a 3D map of the electrostatic potential, color-coded to show different charge distributions.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are favorable for nucleophilic attack. These are often located around hydrogen atoms attached to electronegative atoms.

  • Green Regions (Neutral Potential): Represent areas with near-zero potential.

For this compound, the MEP map would likely show strong negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, identifying them as key sites for protonation or metal ion coordination.[20] Positive potential (blue) would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide further quantitative insights into the molecule's reactivity profile. These are based on conceptual DFT.

DescriptorFormulaInterpretation
Ionization Potential (I) I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution.
Softness (S) S = 1 / ηReciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic power of a molecule.

These descriptors provide a powerful framework for comparing the reactivity of this compound with other related compounds, aiding in the selection of candidates for specific applications.[12]

Experimental Protocol for Synthesis and Validation

While theoretical studies provide profound insight, they must be complemented by experimental validation. The synthesis of this compound can be achieved through a multi-step process, providing the material needed for spectroscopic characterization to compare with theoretical predictions.

Synthesis of 7-Aminoquinolin-8-ol

The synthesis typically involves the nitration of 8-hydroxyquinoline, followed by the reduction of the nitro group.[21]

Step 1: Synthesis of 7-Nitroquinolin-8-ol

  • Preparation: In a round-bottom flask placed in an ice-water bath, prepare a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Reaction: Slowly add 8-hydroxyquinoline to the acid mixture while maintaining the temperature below 10°C.

  • Stirring: After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the 7-nitroquinolin-8-ol intermediate.

  • Purification: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under a vacuum.

Step 2: Reduction to 7-Aminoquinolin-8-ol

  • Preparation: Suspend the synthesized 7-nitroquinolin-8-ol in ethanol in a round-bottom flask.

  • Reduction: Add a reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂/Pd-C), to the suspension.

  • Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to obtain pure this compound.

Spectroscopic Characterization
  • FT-IR Spectroscopy: The experimental FT-IR spectrum should be recorded and compared to the vibrational frequencies calculated from the DFT frequency analysis. Key peaks to identify include N-H stretching (amino group), O-H stretching (hydroxyl group), C=N stretching (quinoline ring), and aromatic C-H stretching.

  • UV-Vis Spectroscopy: The electronic absorption spectrum should be measured in a suitable solvent (e.g., ethanol). The wavelength of maximum absorption (λmax) can be correlated with the HOMO-LUMO energy gap calculated by TD-DFT (Time-Dependent DFT), providing direct validation of the theoretical electronic structure.

  • NMR Spectroscopy (¹H and ¹³C): NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the molecular structure.

Conclusion

The theoretical investigation of this compound using Density Functional Theory offers a powerful, predictive, and cost-effective approach to understanding its fundamental electronic properties. This guide outlines a robust computational strategy centered on the B3LYP functional and the 6-311++G(d,p) basis set to explore its optimized geometry, frontier molecular orbitals, and electrostatic potential. The analysis of the HOMO-LUMO energy gap and other reactivity descriptors provides a quantitative basis for predicting the molecule's stability, reactivity, and potential applications in drug design and materials science. By integrating these theoretical insights with established experimental protocols for synthesis and characterization, researchers can accelerate the development of novel technologies based on this versatile 8-hydroxyquinoline derivative.

References

  • BenchChem. (2025). Spectroscopic properties of 7-Aminoquinolin-8-ol.
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central.
  • Wikipedia. (2023). 8-Aminoquinoline.
  • ResearchGate. (n.d.). Molecular orbitals of the 8-HQ molecule and derivatives.
  • ResearchGate. (n.d.). (A−C)
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study.
  • Wiloch, M., et al. (2025).
  • BenchChem. (2025).
  • Ibezim, A., et al. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Frontera, A., et al. (2019).
  • ResearchGate. (2024).
  • Steverding, D., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. PMC.
  • Legon, A. C. (2017). Comparison of Various Means of Evaluating Molecular Electrostatic Potentials for Noncovalent Interactions. CORE.
  • Al-Asbahi, B. A., et al. (2024).
  • As-Sultany, A. H. W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • BenchChem. (2025). Metal Ion Chelation Properties of 7-Aminoquinolin-8-ol: A Technical Guide.
  • As-Sultany, A. H. W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Al-Omary, F. A. M. (2014).
  • Al-Omary, F. A. M. (2014).
  • Jönsson-Niedziółka, M., et al. (2025).
  • Jasim, L. S., et al. (2024). DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
  • YouTube. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning.
  • Ossila. (2026). Understanding HOMO and LUMO in Chemistry.
  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry.
  • Bendjeddou, A., et al. (2016). Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Semantic Scholar.
  • ResearchGate. (2015). (PDF) Computational Full Electron Structure Study of Biological Activity in Cyclophilin A.
  • Kara, M., et al. (2025). Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. Engineered Science Publisher.
  • ResearchGate. (2025). (PDF)

Sources

Methodological & Application

Synthesis of 8-Aminoquinolin-7-ol: An In-Depth Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-Aminoquinolin-7-ol is a valuable heterocyclic compound, serving as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring both a hydroxyl and an amino group on the quinoline scaffold, imparts unique chemical properties, including the ability to chelate metal ions and participate in a variety of chemical transformations. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the nitration of 7-hydroxyquinoline to form the intermediate, 8-nitroquinolin-7-ol, followed by the selective reduction of the nitro group. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering not just a procedural outline but also the scientific rationale behind each step to ensure both success and safety in the laboratory.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a straightforward yet elegant two-step process. The first step involves the electrophilic nitration of commercially available 7-hydroxyquinoline. The electron-donating hydroxyl group at the 7-position activates the quinoline ring towards electrophilic substitution, primarily directing the incoming nitro group to the ortho position (C8). The subsequent step focuses on the selective reduction of the nitro group in the resulting 8-nitroquinolin-7-ol to an amino group, yielding the final product.

Synthesis_Workflow Start 7-Hydroxyquinoline Step1 Step 1: Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate 8-Nitroquinolin-7-ol Step1->Intermediate Step2 Step 2: Reduction Intermediate->Step2 Fe, AcOH or H₂, Pd/C FinalProduct This compound Step2->FinalProduct

Caption: Synthetic route for this compound from 7-hydroxyquinoline.

Experimental Protocols

Part 1: Synthesis of 8-Nitroquinolin-7-ol (Intermediate)

This procedure details the nitration of 7-hydroxyquinoline. The use of a nitrating mixture (concentrated nitric and sulfuric acids) at a controlled low temperature is crucial for the selective introduction of the nitro group at the 8-position.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
7-HydroxyquinolineC₉H₇NO145.16101.45 g
Concentrated Sulfuric AcidH₂SO₄98.08-20 mL
Concentrated Nitric AcidHNO₃63.01110.7 mL
IceH₂O18.02-As needed
Deionized WaterH₂O18.02-As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 20 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath to cool the sulfuric acid to 0-5 °C.

  • Addition of 7-Hydroxyquinoline: While maintaining the temperature below 10 °C, slowly add 1.45 g (10 mmol) of 7-hydroxyquinoline to the cooled sulfuric acid with vigorous stirring. The 7-hydroxyquinoline should be added in small portions to control the initial exotherm.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 0.7 mL (approximately 11 mmol) of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 7-hydroxyquinoline in sulfuric acid using the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 100 g) with constant stirring.

  • Precipitation and Filtration: The product, 8-nitroquinolin-7-ol, will precipitate as a solid. Allow the ice to melt completely, and then collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expert Insights: The hydroxyl group at C7 is an activating, ortho-para director. By keeping the temperature low, the formation of dinitro byproducts is minimized, and the regioselectivity for the C8 position (ortho to the hydroxyl group) is favored.

Part 2: Synthesis of this compound (Final Product)

This section describes the reduction of the nitro group of 8-nitroquinolin-7-ol to an amino group. Two effective methods are presented: catalytic hydrogenation and reduction with iron in acetic acid.

This method is a clean and efficient way to reduce the nitro group, often providing high yields and purity.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
8-Nitroquinolin-7-olC₉H₆N₂O₃190.1650.95 g
Palladium on Carbon (10%)Pd/C--100 mg
EthanolC₂H₅OH46.07-50 mL
Hydrogen GasH₂2.02-Balloon or cylinder

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add 0.95 g (5 mmol) of 8-nitroquinolin-7-ol and 50 mL of ethanol.

  • Addition of Catalyst: Carefully add 100 mg of 10% Palladium on Carbon (Pd/C) to the flask.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas cylinder with a pressure regulator.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: The reaction progress can be monitored by TLC. The disappearance of the starting material (8-nitroquinolin-7-ol) indicates the completion of the reaction.

  • Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The Pd/C catalyst is flammable when dry and should be handled with care.

  • Solvent Removal: Remove the ethanol from the filtrate by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Expert Insights: Catalytic hydrogenation is a very effective method for nitro group reduction.[1] It is important to ensure that the system is properly purged with an inert gas (like nitrogen or argon) before introducing hydrogen to avoid the risk of explosion.

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
8-Nitroquinolin-7-olC₉H₆N₂O₃190.1650.95 g
Iron PowderFe55.84251.40 g
Glacial Acetic AcidCH₃COOH60.05-30 mL
Deionized WaterH₂O18.02-As needed
Sodium BicarbonateNaHCO₃84.01-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 0.95 g (5 mmol) of 8-nitroquinolin-7-ol, 1.40 g (25 mmol) of iron powder, and 30 mL of glacial acetic acid.

  • Heating: Heat the reaction mixture to 80-90 °C with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a Celite pad to remove the excess iron powder and iron salts.

  • Neutralization: Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the product from the aqueous solution with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Expert Insights: The use of iron in acetic acid is a robust method for nitro group reduction.[2] The acidic medium facilitates the reduction process. Careful neutralization is required during the work-up to isolate the product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants of the protons and carbons in the quinoline ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value, if available.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

  • Palladium on carbon is pyrophoric and should be handled with caution, especially when dry.

  • Hydrogen gas is flammable and forms explosive mixtures with air. Ensure there are no ignition sources nearby during catalytic hydrogenation.

References

  • Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481.
  • Sharma, S., Kumar, M., Kumar, V., & Kumar, N. (2014). Vasicine, an abundantly available quinazoline alkaloid from the leaves of Adhatoda vasica, enables an efficient metal- and base-free reduction of nitroarenes to the corresponding anilines in water. The Journal of Organic Chemistry, 79(19), 9433-9439.
  • Lee, J. G., Choi, K. I., Koh, H. Y., Kim, Y., Kang, Y., & Cho, Y. S. (2001). Selective reduction of azides and nitro groups in the presence of vinyl groups. Synthesis, 2001(01), 81-84.
  • Gowardhane, S. N., et al. (2016). Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. International Journal of Science and Research (IJSR), 5(8), 123-126.
  • Ustinov, I. I., et al. (2025). Selective reduction of 8-hydroxy-5,7-dinitroquinoline and synthesis of 2-substituted 5-nitrooxazolo[4,5-h]quinolines.
  • Gohain, M., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125.

Sources

Application Notes and Protocols for 8-Aminoquinolin-7-ol in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antimalarial agents. The 8-aminoquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with primaquine being a key agent for radical cure of relapsing malaria. This document provides detailed application notes and protocols for the investigation of 8-Aminoquinolin-7-ol, a promising derivative for antimalarial drug discovery. These guidelines are designed to provide researchers with a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic characterization of this compound class.

Introduction: The Significance of 8-Aminoquinolines in Malaria Eradication

The 8-aminoquinoline class of compounds holds a unique position in the arsenal against malaria, primarily due to their activity against the dormant liver-stage hypnozoites of Plasmodium vivax and Plasmodium ovale, which are responsible for disease relapse[1]. The prototypical 8-aminoquinoline, primaquine, remains a critical tool for malaria elimination efforts[2]. However, its use is hampered by the risk of severe hemolysis in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency[1]. This highlights the critical need for the development of safer and more effective 8-aminoquinoline analogues.

This compound presents an intriguing scaffold for medicinal chemistry exploration. The strategic placement of the amino and hydroxyl groups can influence the compound's physicochemical properties, metal-chelating capabilities, and metabolic profile, potentially leading to an improved therapeutic window. This guide will delineate the essential experimental pathways to unlock the therapeutic potential of this compound and its derivatives.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be achieved through a reliable two-step process involving the nitration of 7-hydroxyquinoline followed by the reduction of the resulting nitro-intermediate. This approach allows for the regioselective introduction of the amino group at the 8-position.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 8-Nitroquinolin-7-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 7-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid. The temperature of the reaction mixture should be maintained below 10°C throughout the addition.

  • Reaction Progression: After the complete addition of 7-hydroxyquinoline, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is 8-nitroquinolin-7-ol.

  • Purification: Isolate the crude product by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 8-nitroquinolin-7-ol in ethanol.

  • Reduction: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), to the solution.

  • Reflux: Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 7-Hydroxyquinoline 7-Hydroxyquinoline 8-Nitroquinolin-7-ol 8-Nitroquinolin-7-ol 7-Hydroxyquinoline->8-Nitroquinolin-7-ol H₂SO₄, HNO₃, <10°C 8-Nitroquinolin-7-ol_2 8-Nitroquinolin-7-ol This compound This compound 8-Nitroquinolin-7-ol_2->this compound SnCl₂·2H₂O, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

In Vitro Antimalarial Activity Assessment

The primary evaluation of a novel antimalarial candidate involves determining its efficacy against the asexual blood stages of Plasmodium falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and sensitive method for this purpose.

Experimental Protocol: In Vitro Antimalarial Assay (SYBR Green I Method)
  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 or chloroquine-resistant K1 strains) in O+ human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 35 mM HEPES, 24 mM NaHCO₃, 1 mg/L hypoxanthine, and 5 µg/mL gentamicin[3]. Incubate at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂[3].

  • Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment[3].

  • Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well microtiter plate. Include appropriate controls: drug-free wells (negative control) and wells with a known antimalarial like chloroquine or artemisinin (positive control).

  • Assay Initiation: Add the synchronized parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug-dosed plate[3].

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions to allow for parasite growth and multiplication[3].

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark for 1 hour at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Start Start Parasite_Culture P. falciparum Culture (Ring Stage Synchronized) Start->Parasite_Culture Drug_Plates Prepare Drug Dilution Plates Start->Drug_Plates Incubation Co-incubate Parasites and Drug (72h) Parasite_Culture->Incubation Drug_Plates->Incubation Lysis_Staining Lyse Cells and Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC₅₀ Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro antimalarial SYBR Green I assay.

Mechanistic Insights: Hemozoin Inhibition Assay

A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into an inert polymer called hemozoin. Compounds that inhibit this process lead to the accumulation of toxic heme and subsequent parasite death[4].

Experimental Protocol: In Vitro β-Hematin (Hemozoin) Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in dimethyl sulfoxide (DMSO).

    • Prepare a working solution of hemin by diluting the stock in 1 M acetate buffer (pH 4.8)[5].

  • Assay Setup: In a 96-well plate, add serial dilutions of this compound. Include chloroquine as a positive control and DMSO as a negative control.

  • Initiation of Crystallization: Add the hemin working solution to each well. Initiate β-hematin formation by adding a catalytic agent, such as a Tween 20 solution (to a final concentration of 0.012 g/liter ), and incubate at 37°C for 18-24 hours[5].

  • Quantification: After incubation, centrifuge the plate to pellet the β-hematin crystals. Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove any unreacted heme.

  • Dissolve the β-hematin pellet in a solution of 2.5% sodium dodecyl sulfate (SDS) in 0.1 M NaOH[5].

  • Absorbance Measurement: Measure the absorbance of the dissolved β-hematin at 400-415 nm using a microplate reader[5].

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation for each drug concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration.

cluster_heme Heme Detoxification Pathway cluster_inhibition Inhibition by this compound Hemoglobin Hemoglobin Toxic_Heme Toxic_Heme Hemoglobin->Toxic_Heme Parasite Digestion Hemozoin Hemozoin (Non-toxic) Toxic_Heme->Hemozoin Biocrystallization Parasite_Death Parasite Death Toxic_Heme->Parasite_Death Oxidative Stress Compound This compound Inhibition Inhibition of Biocrystallization Compound->Inhibition Inhibition->Toxic_Heme Accumulation of Toxic Heme

Caption: Proposed mechanism of action via hemozoin inhibition.

Cytotoxicity and Selectivity Index Determination

A crucial aspect of drug discovery is to assess the selectivity of a compound for the parasite over host cells. The MTT assay is a colorimetric method for assessing cell viability and is commonly used to determine the cytotoxic potential of new drug candidates.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture a mammalian cell line (e.g., HeLa or HepG2) in appropriate culture medium in a 96-well plate and incubate until a confluent monolayer is formed[6][7].

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO)[6][8].

  • Incubation: Incubate the cells with the compound for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂[6][8].

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours[6].

  • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals[6].

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader[6].

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration.

  • Selectivity Index (SI) Calculation: The selectivity index is a ratio of the cytotoxicity to the antimalarial activity and is calculated as: SI = CC₅₀ (mammalian cells) / IC₅₀ (P. falciparum)

A higher SI value indicates greater selectivity of the compound for the malaria parasite.

Data Summary and Interpretation

The following table provides a template for summarizing the in vitro activity of this compound and its derivatives.

CompoundIC₅₀ (nM) vs. P. falciparum 3D7IC₅₀ (nM) vs. P. falciparum K1CC₅₀ (µM) vs. HeLa CellsSelectivity Index (SI) (K1)
This compoundExperimental DataExperimental DataExperimental DataCalculated Value
ChloroquineReference ValueReference ValueReference ValueCalculated Value
PrimaquineReference ValueReference ValueReference ValueCalculated Value

Interpretation of Results:

  • Potency: A low nanomolar IC₅₀ value indicates high potency against P. falciparum.

  • Resistance Profile: Similar IC₅₀ values against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains suggest a mechanism of action that is distinct from that of chloroquine.

  • Cytotoxicity: A high CC₅₀ value indicates low toxicity to mammalian cells.

  • Selectivity: A high selectivity index (typically >10) is desirable for a promising antimalarial drug candidate, as it suggests a favorable therapeutic window.

Conclusion and Future Directions

These application notes provide a comprehensive guide for the initial evaluation of this compound as a potential antimalarial agent. The described protocols for synthesis, in vitro efficacy, and mechanistic studies will enable researchers to systematically investigate the therapeutic potential of this compound class. Promising candidates identified through this workflow can then be advanced to more complex secondary assays, including evaluation against other parasite life stages (e.g., liver stages and gametocytes), in vivo efficacy studies in animal models of malaria, and detailed pharmacokinetic and toxicological profiling. The ultimate goal is the development of a new generation of 8-aminoquinoline antimalarials with improved safety and efficacy to contribute to the global effort of malaria eradication.

References

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58, e18308. [Link]

  • protocols.io. (2024). Plasmodium falciparum Growth or Invasion Inhibition Assays. [Link]

  • ResearchGate. (2019). In vitro assessment for cytotoxicity screening of new antimalarial candidates. [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. SciELO. [Link]

  • WWARN. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • ResearchGate. (2019). (PDF) Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. [Link]

  • WWARN. (n.d.). Culture of Plasmodium falciparum blood stages v1.0. [Link]

  • Frontiers in Pharmacology. (2020). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. [Link]

  • Journal of Clinical Microbiology. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. [Link]

  • Mbye, H., et al. (2021). Stepwise in vitro screening of MMV pathogen box compounds against Plasmodium falciparum to identify potent antimalarial candidates. Scientific Reports, 11(1), 1-12. [Link]

  • ResearchGate. (2016). IC 50 values of some derivatives compound of chloroquine against Plasmodium falciparum. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

  • Antimicrobial Agents and Chemotherapy. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. [Link]

  • ResearchGate. (2015). IC 50 valuesfor compounds 2-6 against erythrocytic stage of two P. falciparum strains. [Link]

  • Journal of Clinical Microbiology. (2005). Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds. [Link]

  • Journal of Medicinal Chemistry. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. [Link]

  • Molecules. (2021). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. [Link]

  • ResearchGate. (2018). Distribution of IC50s for 22 Plasmodium falciparum strains. Mean IC50,... [Link]

  • The Indian journal of medical research. (2018). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. [Link]

Sources

Application Notes & Protocols: Leveraging 8-Aminoquinoline Scaffolds in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational heterocyclic motif that has consistently proven to be a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, and they form the core of numerous approved drugs.[1][2] In oncology, quinoline-based agents have demonstrated significant therapeutic potential by targeting various hallmarks of cancer.[3][4] They can function as kinase inhibitors, DNA alkylating agents, angiogenesis inhibitors, and inducers of apoptosis.[3]

While direct literature on 8-Aminoquinolin-7-ol is emerging, the broader class of 8-aminoquinoline and 8-hydroxyquinoline derivatives serves as a robust and extensively studied proxy for developing novel anticancer therapeutics.[5][6] These compounds have garnered significant attention for their unique mechanisms of action, often linked to their metal-chelating properties and their ability to modulate critical cellular signaling pathways that are frequently dysregulated in cancer.[7][8] This guide provides an in-depth exploration of the application of the 8-aminoquinoline core structure in anticancer agent development, detailing its mechanisms of action, protocols for efficacy evaluation, and a summary of reported potencies.

Part 1: Mechanisms of Anticancer Activity

8-Aminoquinoline derivatives exert their anticancer effects through a multi-pronged approach, often targeting several cellular processes simultaneously. This pleiotropic activity is advantageous in overcoming the notorious adaptability and resistance mechanisms of cancer cells.

Inhibition of Critical Signaling Pathways: The PI3K/Akt/mTOR Axis

A frequently implicated target of 8-aminoquinoline derivatives is the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth, proliferation, survival, and metabolism.[5][9] In many cancers, this pathway is constitutively active, driving uncontrolled cell division. 8-Aminoquinoline compounds can inhibit key kinases within this pathway, effectively shutting down these pro-survival signals and leading to cell cycle arrest or apoptosis.[9][10]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Inhibitor 8-Aminoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 8-aminoquinoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective chemotherapy is the ability to induce programmed cell death, or apoptosis. 8-Aminoquinoline derivatives have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) that cause oxidative stress and damage to cellular components.[6] Furthermore, these compounds can arrest the cell cycle, typically at the G2/M phase, preventing cancer cells from dividing and proliferating.[3][11] This cell cycle disruption is often a precursor to apoptosis.

Additional Mechanisms
  • Metal Chelation: The 8-hydroxyquinoline scaffold, structurally similar to 8-aminoquinolines, is a potent chelator of metal ions like iron and copper.[12][13] By sequestering these essential metal ions, the compounds can disrupt the function of metalloenzymes that are critical for cancer cell survival and proliferation.[14]

  • Tubulin Polymerization Inhibition: Some quinoline derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cellular cytoskeleton.[11] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and cell death.[11]

  • Downregulation of Key Proteins: Specific quinoline compounds have been found to downregulate the expression of critical survival proteins. For instance, the novel derivative 91b1 was shown to exert its anticancer effect by downregulating Lumican, a protein implicated in tumorigenesis.[15]

Part 2: Quantitative Data on Anticancer Activity

The potency of 8-aminoquinoline and related 8-hydroxyquinoline derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The table below summarizes representative IC50 values from various studies.

Compound Class/DerivativeCancer Cell LineIC50 ValueReference
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 µM[14]
8-Hydroxy-2-quinolinecarbaldehydeT-47D (Breast Cancer)12.5-25 µg/mL[16]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7-25.6 µg/mL[5]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervical Carcinoma)6.7-25.6 µg/mL[5]
7-Chloro-4-quinolinylhydrazoneHL-60 (Leukemia)0.314-4.65 µg/cm³[4]
Quinoline-Chalcone Hybrid (39)A549 (Non-small cell lung cancer)1.91 µM[3]
Quinoline-Chalcone Hybrid (40)K-562 (Chronic Myelogenous Leukemia)5.29 µM[3]
Glycoconjugate (17)MCF-7 (Breast Cancer)78.1 ± 9.3 µM[17]
Glycoconjugate (17)HCT 116 (Colon Cancer)116.4 ± 5.9 µM[17]

Part 3: Experimental Protocols for Efficacy Evaluation

To assess the anticancer potential of novel 8-aminoquinoline derivatives, a series of standardized in vitro assays are essential. These protocols provide a framework for determining cytotoxicity, mechanism of cell death, and effects on cell proliferation.

Protocol: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the 8-aminoquinoline test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[7] Remove the old medium and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with solvent) and positive control (a known anticancer drug like Doxorubicin) wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[7]

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry is used to quantify the cell populations.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 8-aminoquinoline derivative at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

Methodology:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][15]

Sources

Application Notes and Protocols for Assessing the Antioxidant Activity of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Antioxidant Potential of 8-Aminoquinolin-7-ol

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] Emerging research now points towards the antioxidant capabilities of quinoline derivatives, a significant finding given the implication of oxidative stress in a myriad of pathological conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] this compound, a derivative of 8-aminoquinoline, is a compound of growing interest. Its structural similarity to 8-hydroxyquinoline, a known antioxidant and chelating agent, suggests that it may also possess the ability to mitigate oxidative damage.[2][4]

This comprehensive guide provides a detailed protocol for the systematic evaluation of the antioxidant activity of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the rationale behind the chosen methodologies. A multi-assay approach is recommended to build a comprehensive antioxidant profile, as different assays reflect various aspects of antioxidant action. Herein, we will focus on three robust and widely adopted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for accurate and reproducible assessment of its antioxidant activity.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem
Molar Mass 160.17 g/mol PubChem
Appearance Assumed to be a solid, based on related compounds.Inferred
Solubility While specific data for this compound is not readily available, related compounds like 8-aminoquinoline are soluble in organic solvents such as ethanol and methanol, and slightly soluble in water. 8-hydroxyquinoline exhibits moderate aqueous solubility.[5] It is therefore recommended to perform preliminary solubility tests in common solvents like DMSO, ethanol, and methanol to determine the optimal solvent for stock solution preparation.Inferred

I. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

A. Principle of the Assay

The DPPH assay is a popular, rapid, and simple method for evaluating the radical scavenging activity of a compound.[6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is a deep violet-colored crystalline powder that forms a stable free radical in solution.[7] When reduced by an antioxidant, the violet color of the DPPH solution fades to a pale yellow, a change that can be quantitatively measured by a spectrophotometer at approximately 517 nm.[8][9] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

B. Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution E Add Test Compound / Control / Blank A->E Serial Dilutions B Prepare DPPH Working Solution D Add DPPH Solution to Microplate Wells B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->E Serial Dilutions F Incubate in the Dark E->F G Measure Absorbance at 517 nm F->G H Calculate % Inhibition G->H I Determine IC50 Value H->I

Caption: DPPH Assay Workflow

C. Detailed Protocol

1. Reagent Preparation:

  • This compound Stock Solution: Based on preliminary solubility tests, prepare a stock solution of this compound (e.g., 1 mg/mL or 10 mM) in a suitable solvent (e.g., methanol or ethanol).

  • DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Positive Control: Prepare a stock solution of a known antioxidant such as Ascorbic Acid or Trolox in the same solvent as the test compound.

  • Blank: The solvent used to dissolve the test compound and positive control.

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the positive control in the chosen solvent.

  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of this compound, the positive control, or the blank to the respective wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate in the dark at room temperature for 30 minutes.[8][10]

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution with the blank.

  • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

II. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

A. Principle of the Assay

The ABTS assay is another widely used method for determining the total antioxidant capacity of a sample.[11] This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate.[11] The resulting radical cation has a characteristic blue-green color, with a maximum absorbance at 734 nm.[12] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The extent of decolorization, measured as the decrease in absorbance at 734 nm, is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.[13]

B. Experimental Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution E Add Test Compound / Control / Blank A->E Serial Dilutions B Generate ABTS Radical Cation (ABTS•⁺) D Add ABTS•⁺ Solution to Microplate Wells B->D C Prepare Positive Control (e.g., Trolox) C->E Serial Dilutions F Incubate at Room Temperature E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H I Determine Trolox Equivalent Antioxidant Capacity (TEAC) H->I

Caption: ABTS Assay Workflow

C. Detailed Protocol

1. Reagent Preparation:

  • This compound Stock Solution: Prepare as described for the DPPH assay.

  • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

  • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•⁺ Working Solution: To generate the ABTS radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11] Dilute the resulting ABTS•⁺ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Positive Control: Prepare a stock solution of Trolox in a suitable solvent.

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution and the Trolox standard.

  • In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.

  • Add 10 µL of the different concentrations of this compound, Trolox standard, or blank to the respective wells.[12]

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature for 6 minutes.[12]

  • After incubation, measure the absorbance of each well at 734 nm.

3. Data Analysis:

The percentage of ABTS•⁺ scavenging activity is calculated using the same formula as for the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by constructing a calibration curve for Trolox and expressing the antioxidant capacity of the sample as µM Trolox equivalents.

III. FRAP (Ferric Reducing Antioxidant Power) Assay

A. Principle of the Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1] The assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants at low pH.[1] TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) is the complexing agent. The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.[14]

B. Experimental Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution E Add Test Compound / Standard / Blank A->E Serial Dilutions B Prepare FRAP Reagent D Add FRAP Reagent to Microplate Wells B->D C Prepare FeSO4 Standard Solutions C->E Serial Dilutions F Incubate at 37°C E->F G Measure Absorbance at 593 nm F->G H Construct Standard Curve G->H I Determine FRAP Value H->I

Caption: FRAP Assay Workflow

C. Detailed Protocol

1. Reagent Preparation:

  • This compound Stock Solution: Prepare as described for the DPPH assay.

  • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in water, add 16 mL of glacial acetic acid, and adjust the final volume to 1 L with water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of water.

  • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[1] Warm the reagent to 37°C before use.

  • Ferrous Sulfate (FeSO₄) Standard Solutions: Prepare a series of standard solutions of FeSO₄ (e.g., 100 to 2000 µM) in water.

2. Assay Procedure:

  • Prepare a series of dilutions of the this compound stock solution.

  • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

  • Add 20 µL of the different concentrations of this compound, FeSO₄ standards, or blank to the respective wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at 37°C for 4 minutes.

  • After incubation, measure the absorbance of each well at 593 nm.

3. Data Analysis:

Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and expressed as µM Fe²⁺ equivalents.

IV. Data Presentation and Interpretation

The results from the three antioxidant assays should be tabulated for clear comparison.

Table 1: Hypothetical Antioxidant Activity of this compound

AssayParameterThis compoundAscorbic Acid (Positive Control)Trolox (Positive Control)
DPPH IC₅₀ (µM)[Insert Value][Insert Value][Insert Value]
ABTS TEAC (Trolox Equivalents)[Insert Value][Insert Value]1.0
FRAP FRAP Value (µM Fe²⁺ Equivalents)[Insert Value][Insert Value][Insert Value]

Interpretation of Results:

  • A lower IC₅₀ value in the DPPH assay indicates higher radical scavenging activity.

  • A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.

  • A higher FRAP value indicates a stronger reducing power.

By employing these three distinct yet complementary assays, a comprehensive and robust assessment of the antioxidant potential of this compound can be achieved. This multi-faceted approach provides valuable insights into its mechanism of action, whether it acts as a hydrogen donor, an electron donor, or a reducing agent. These findings are crucial for its potential development as a therapeutic agent for conditions associated with oxidative stress.

V. References

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases. (2009). European Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • 8-Hydroxyquinoline | C9H7NO | CID 1923. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (n.d.). Scirp.org. Retrieved January 21, 2026, from [Link]

  • 8-hydroxyquinoline. (n.d.). AERU - University of Hertfordshire. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis and free radical scavenging property of some quinoline derivatives. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022). NIH. Retrieved January 21, 2026, from [Link]

  • Antioxidant activity of synthesized compounds by FRAP assay method. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives. (n.d.). Growing Science. Retrieved January 21, 2026, from [Link]

  • Estimation of Scavenging Activity of Phenolic Compounds Using the ABTS •+ Assay. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation. (2023). RSC Publishing. Retrieved January 21, 2026, from [Link]

  • New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems. (2021). Bentham Science Publishers. Retrieved January 21, 2026, from [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). NIH. Retrieved January 21, 2026, from [Link]

  • Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (n.d.). Retrieved January 21, 2026, from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols for the Functionalization of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents, most notably in antimalarial drugs like primaquine.[1][2] The strategic functionalization of this privileged structure is a key avenue for the discovery of novel bioactive compounds. This guide provides detailed methodologies for the chemical modification of the amino group of a specific, yet versatile, derivative: 8-Aminoquinolin-7-ol.

The presence of both a nucleophilic amino group and a phenolic hydroxyl group on the same aromatic ring presents a fascinating challenge in chemoselectivity. Understanding and controlling the reactivity of these two functional groups is paramount for the successful synthesis of new chemical entities for drug discovery and development.[3][4] This document outlines both direct functionalization strategies and protecting group-based approaches for the acylation, sulfonylation, and alkylation of the 8-amino group of this compound.

I. Understanding the Chemoselectivity of this compound

The key to selectively functionalizing the 8-amino group in the presence of the 7-hydroxyl group lies in the inherent difference in their nucleophilicity. Generally, the amino group is a stronger nucleophile than the phenolic hydroxyl group. This difference allows for selective N-functionalization under carefully controlled reaction conditions.

However, the phenolic proton is acidic and can be deprotonated by a base, increasing the nucleophilicity of the resulting phenoxide. Therefore, the choice of reagents, base, and reaction temperature is critical to favor N-functionalization over O-functionalization. In instances where selectivity is challenging to achieve, a protection-deprotection strategy for the hydroxyl group is a reliable alternative.

II. N-Acylation of this compound

The introduction of an acyl group to the 8-amino function to form an amide is a common strategy in drug design to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

A. Direct N-Acylation

This approach leverages the greater nucleophilicity of the amino group.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive and suitable for acylating the more nucleophilic amino group. The choice between them can influence reaction rate and byproduct formation.

  • Base: A mild, non-nucleophilic base like pyridine or triethylamine is used to neutralize the HCl or carboxylic acid byproduct without significantly deprotonating the phenolic hydroxyl group.

  • Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to prevent participation in the reaction.

  • Temperature: The reaction is typically run at low temperatures (0 °C to room temperature) to enhance selectivity by minimizing the potential for O-acylation.

Experimental Protocol: Synthesis of 8-Acetamido-7-hydroxyquinoline

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add pyridine or triethylamine (1.1 - 1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride or acetic anhydride (1.05 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 8-acetamido-7-hydroxyquinoline.

B. N-Acylation via Hydroxyl Protection

For less reactive acylating agents or when direct acylation yields a mixture of N- and O-acylated products, protection of the 7-hydroxyl group is recommended. A benzyl ether is a suitable protecting group as it is stable to many reaction conditions and can be readily removed by hydrogenolysis.[5]

Experimental Protocol: Synthesis of 8-Acetamido-7-hydroxyquinoline (via Benzyl Protection)

Part 1: Protection of the 7-Hydroxyl Group

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 2.0 eq).

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) and heat the mixture to 60-70 °C.

  • Reaction and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to obtain 7-(benzyloxy)-8-aminoquinoline.

Part 2: N-Acylation

  • Follow the direct N-acylation protocol described in Section II.A using 7-(benzyloxy)-8-aminoquinoline as the starting material.

Part 3: Deprotection

  • Dissolution: Dissolve the N-acylated, O-benzylated product in ethanol or methanol.

  • Addition of Catalyst: Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenolysis: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until deprotection is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 8-acetamido-7-hydroxyquinoline.

Workflow for N-Acylation of this compound

cluster_direct Direct N-Acylation cluster_protection Protection-Based N-Acylation start_direct This compound reagents_direct Acyl Chloride/Anhydride, Pyridine or Et3N, DCM/THF start_direct->reagents_direct 1 product_direct 8-Acylamino-7-hydroxyquinoline reagents_direct->product_direct 2 start_prot This compound protect Benzyl Bromide, K2CO3 start_prot->protect 1. Protect OH protected 7-Benzyloxy-8-aminoquinoline protect->protected acylate_prot Acyl Chloride/Anhydride, Pyridine or Et3N protected->acylate_prot 2. N-Acylate acylated_protected 8-Acylamino-7-benzyloxyquinoline acylate_prot->acylated_protected deprotect H2, Pd/C acylated_protected->deprotect 3. Deprotect product_prot 8-Acylamino-7-hydroxyquinoline deprotect->product_prot cluster_direct_sulfon Direct N-Sulfonylation cluster_protection_sulfon Protection-Based N-Sulfonylation start_direct_sulfon This compound reagents_direct_sulfon Sulfonyl Chloride, Pyridine start_direct_sulfon->reagents_direct_sulfon 1 product_direct_sulfon 8-Sulfonamido-7-hydroxyquinoline reagents_direct_sulfon->product_direct_sulfon 2 start_prot_sulfon This compound protect_sulfon Tosyl Chloride, Pyridine start_prot_sulfon->protect_sulfon 1. Protect OH protected_sulfon 8-Amino-7-tosyloxyquinoline protect_sulfon->protected_sulfon sulfonate_prot Sulfonyl Chloride, Pyridine protected_sulfon->sulfonate_prot 2. N-Sulfonylate sulfonated_protected 8-Sulfonamido-7-tosyloxyquinoline sulfonate_prot->sulfonated_protected deprotect_sulfon NaOH (aq) sulfonated_protected->deprotect_sulfon 3. Deprotect product_prot_sulfon 8-Sulfonamido-7-hydroxyquinoline deprotect_sulfon->product_prot_sulfon

Sources

Application Notes and Protocols for the Chemical Modification of the Hydroxyl Group in 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

8-Aminoquinolin-7-ol and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The quinoline core is a well-established "privileged scaffold," frequently found in molecules with a broad range of biological activities, including antimalarial, anticancer, and neuroprotective properties. The strategic modification of the hydroxyl group at the 7-position, in concert with the amino functionality at the 8-position, offers a powerful avenue for modulating the physicochemical properties, biological activity, and pharmacokinetic profile of these molecules. This guide provides a detailed exploration of key chemical techniques for the selective modification of the hydroxyl group of this compound, offering researchers a practical framework for the synthesis of novel derivatives.

The inherent challenge in the chemical manipulation of this compound lies in the presence of two nucleophilic centers: the hydroxyl and the amino group. Achieving selective modification of the hydroxyl group requires a nuanced understanding of the relative reactivity of these functionalities and the careful selection of reaction conditions and, if necessary, protecting groups. This document will detail protocols for O-acylation and O-alkylation, providing insights into the mechanistic underpinnings of these transformations and strategies to ensure chemoselectivity.

Part 1: O-Acylation of this compound: Synthesizing Ester Derivatives

The conversion of the phenolic hydroxyl group of this compound to an ester is a common strategy to create prodrugs, modify solubility, and explore structure-activity relationships. The primary challenge is to prevent the competing N-acylation of the more nucleophilic amino group.

Mechanistic Insight: Controlling Chemoselectivity

The chemoselectivity of acylation is governed by the interplay of nucleophilicity and reaction conditions. While the amino group is generally more nucleophilic than the hydroxyl group, its reactivity can be tempered by protonation under acidic conditions. Conversely, activation of the hydroxyl group under basic conditions can favor O-acylation.

A key strategy for selective O-acylation involves the in-situ protonation of the amino group, rendering it non-nucleophilic, while the hydroxyl group can be acylated. This can be achieved by using acylating agents in the presence of an acid or by employing coupling agents that are effective under neutral or slightly acidic conditions.

Protocol 1: Steglich Esterification for Selective O-Acylation

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2] This method is particularly advantageous for sensitive substrates.

Experimental Workflow:

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants This compound Carboxylic Acid EDCI DMAP Solvent Anhydrous DCM or DMF Reactants->Solvent Dissolve Stir Stir at Room Temperature (Monitor by TLC) Solvent->Stir Filter Filter to remove DCU (if DCC is used) Stir->Filter Wash Wash with aq. HCl, aq. NaHCO3, and brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 8-Aminoquinolin-7-yl Ester Purify->Product

Caption: Workflow for Steglich Esterification.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Addition of Coupling Agent: Cool the mixture to 0 °C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted DMAP and other basic impurities), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-aminoquinolin-7-yl ester.

Rationale and Insights:

  • The use of a slight excess of the carboxylic acid and EDCI ensures complete consumption of the starting quinoline.

  • DMAP acts as a nucleophilic catalyst, accelerating the acylation of the hydroxyl group.

  • The acidic work-up is crucial for removing basic impurities, while the basic wash removes acidic impurities. The chemoselectivity towards O-acylation under these conditions is generally high due to the mildness of the reaction.

Part 2: O-Alkylation of this compound: Crafting Ether Derivatives

The synthesis of ether derivatives of this compound can significantly alter its lipophilicity and hydrogen bonding capacity, which is a key strategy in drug design. Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for achieving this transformation.

Protocol 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers via an SN2 reaction between an alkoxide and a primary alkyl halide or sulfonate.[3][4] For this compound, the phenolic hydroxyl group must first be deprotonated with a suitable base to form the more nucleophilic phenoxide.

Experimental Workflow:

Williamson_Ether_Synthesis cluster_prep Deprotonation cluster_reaction Alkylation cluster_workup Work-up & Purification cluster_product Product Start This compound Base NaH or K2CO3 in Anhydrous DMF Start->Base Add AlkylHalide Alkyl Halide (R-X) Base->AlkylHalide Add Stir Stir at RT or Heat (Monitor by TLC) AlkylHalide->Stir Quench Quench with Water Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 7-Alkoxy-8-aminoquinoline Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol:

  • Deprotonation: To a suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Alkylation: After stirring for 30 minutes at 0 °C, add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated (e.g., to 50-60 °C) to drive it to completion, if necessary. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Rationale and Insights:

  • NaH is a strong base that effectively deprotonates the phenolic hydroxyl group. Alternatively, a weaker base like potassium carbonate (K2CO3) can be used, which may require higher temperatures and longer reaction times.

  • The use of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the SN2 reaction.

  • The amino group is generally less reactive towards alkyl halides under these conditions, especially when a strong base is used to generate the phenoxide, leading to good chemoselectivity for O-alkylation.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, with inversion of stereochemistry (though not relevant for a phenolic hydroxyl).[2][5] It utilizes a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Workflow:

Mitsunobu_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants This compound Alcohol (R-OH) Triphenylphosphine Solvent Anhydrous THF Reactants->Solvent Dissolve Add_DEAD Add DEAD/DIAD dropwise at 0°C Solvent->Add_DEAD Stir Stir at Room Temperature (Monitor by TLC) Add_DEAD->Stir Concentrate Concentrate in vacuo Stir->Concentrate Purify Column Chromatography Concentrate->Purify Product 7-Alkoxy-8-aminoquinoline Purify->Product

Caption: Workflow for the Mitsunobu Reaction.

Detailed Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Rationale and Insights:

  • The Mitsunobu reaction is particularly useful for the etherification with secondary alcohols, which can be challenging under Williamson conditions due to competing elimination reactions.

  • The reaction proceeds under mild, neutral conditions, which can be advantageous for sensitive substrates.

  • A significant drawback is the formation of stoichiometric amounts of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate), which can complicate purification.

Part 3: Protecting Group Strategies

In multi-step syntheses, it may be necessary to protect the hydroxyl group of this compound to perform reactions on the amino group or other parts of the molecule. The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.

Common Hydroxyl Protecting Groups:
  • Benzyl (Bn) Ether: Introduced using benzyl bromide or chloride with a base (e.g., NaH, K2CO3). It is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation (e.g., H2, Pd/C), which would also reduce any nitro groups if present.[6]

  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the hydroxyl group with the corresponding silyl chloride (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole. They are readily cleaved by fluoride ion sources (e.g., TBAF) or acidic conditions.

  • tert-Butyldimethylsilyl (TBDMS) Protection: A common choice for protecting phenolic hydroxyls.[7]

General Protocol for TBDMS Protection:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M), add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at room temperature.

  • Stir the reaction mixture for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography if necessary.

Data Summary Table

TechniqueKey ReagentsSolventTemperatureTypical Reaction TimeKey AdvantagesKey Disadvantages
Steglich Esterification Carboxylic acid, EDCI, DMAPDCM, DMF0 °C to RT12-24 hMild conditions, high yields, good for sensitive substrates.[1]Stoichiometric byproducts can complicate purification.
Williamson Ether Synthesis Alkyl halide, NaH or K2CO3DMF, THF0 °C to 60 °C4-12 hClassic, reliable method, readily available reagents.[3]Requires a strong base, not suitable for secondary/tertiary alkyl halides.
Mitsunobu Reaction Alcohol, PPh3, DEAD/DIADTHF0 °C to RT12-24 hMild, neutral conditions, good for secondary alcohols.[5]Stoichiometric byproducts, can be expensive.
TBDMS Protection TBDMSCl, ImidazoleDMFRT12-16 hEasy to introduce and remove, stable to many conditions.[7]Sensitive to acidic conditions and fluoride ions.

Conclusion

The selective modification of the hydroxyl group of this compound is a critical step in the synthesis of novel derivatives for drug discovery and materials science. This guide has provided detailed protocols and mechanistic insights for O-acylation and O-alkylation, as well as strategies for hydroxyl group protection. By carefully selecting the appropriate synthetic method and reaction conditions, researchers can effectively navigate the challenges of chemoselectivity and achieve their desired molecular targets. The protocols outlined herein serve as a robust starting point for the exploration of the chemical space around the this compound scaffold, paving the way for the discovery of new molecules with enhanced properties and functions.

References

  • Chen, Y., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 5034. [Link]

  • El-Faham, A., et al. (2015). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Heterocyclic Chemistry, 52(6), 1579-1601. [Link]

  • Wang, R., & Xu, J. (2007). Selective alkylation of aminophenols. Arkivoc, 2007(14), 292-298. [Link]

  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Larock, R. C. (1999).
  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-599. [Link]

  • Kim, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(64), 40363-40369. [Link]

  • Fredriksen, K. A., & Kristensen, T. E. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 534-563. [Link]

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Retrieved January 21, 2026 from [Link].

  • Dembinski, R. (2017). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2017(19), 2749-2767. [Link]

  • Ferreira, P. M. T., et al. (2018). 8-Aminoquinolines: A review of their metal chelating properties and medicinal applications. Coordination Chemistry Reviews, 368, 1-22. [Link]

  • Organic Chemistry Portal. Ester synthesis by acylation. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

The Emergent Potential of 8-Aminoquinolin-7-ol in Coordination Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Ligand

In the vast landscape of coordination chemistry, the quest for novel ligands with tunable electronic properties and diverse coordination capabilities is perpetual. Among the privileged scaffolds, the 8-hydroxyquinoline core has long been a cornerstone, celebrated for its robust chelation to a myriad of metal ions and its applications in catalysis, sensing, and materials science.[1][2][3] This guide focuses on a lesser-explored yet highly promising derivative: 8-Aminoquinolin-7-ol. The strategic introduction of an amino group at the 7-position of the 8-hydroxyquinoline framework is anticipated to significantly modulate the ligand's electronic and steric properties. This modification is poised to enhance its coordinating ability and unlock new avenues for the development of functional metal complexes with tailored reactivity and photophysical characteristics.[4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed protocol for the synthesis of this compound, explores its potential in forming stable metal complexes, and outlines protocols for the application of these complexes in catalysis and fluorescent sensing. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.

PART 1: Synthesis and Characterization of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 8-hydroxyquinoline.[4] This pathway involves a regioselective nitration followed by a reduction of the nitro group to the desired amine.

Synthetic Workflow

Synthesis_of_8_Aminoquinolin_7_ol Start 8-Hydroxyquinoline Intermediate 7-Nitroquinolin-8-ol Start->Intermediate Nitration (H₂SO₄, HNO₃) Product This compound Intermediate->Product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-Nitroquinolin-8-ol [4]

  • Rationale: The nitration of 8-hydroxyquinoline is directed to the 5- and 7-positions due to the activating effect of the hydroxyl group. By carefully controlling the reaction conditions, the 7-nitro isomer can be selectively formed. The use of a mixture of concentrated sulfuric and nitric acids provides the necessary nitronium ion (NO₂⁺) for electrophilic aromatic substitution.

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 14.5 g (0.1 mol) of 8-hydroxyquinoline to 60 mL of concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a nitrating mixture of 10 mL of concentrated nitric acid and 20 mL of concentrated sulfuric acid from the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

    • The yellow precipitate of 7-nitroquinolin-8-ol is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and dried under vacuum.

Step 2: Synthesis of this compound [4]

  • Rationale: The nitro group of 7-nitroquinolin-8-ol is reduced to an amino group. Several reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a classic and effective method. Alternatively, catalytic hydrogenation offers a cleaner work-up.

  • Procedure (using SnCl₂/HCl):

    • In a 500 mL round-bottom flask, suspend 9.5 g (0.05 mol) of 7-nitroquinolin-8-ol in 150 mL of concentrated hydrochloric acid.

    • Add a solution of 47.5 g (0.25 mol) of tin(II) chloride dihydrate in 50 mL of concentrated hydrochloric acid in portions with stirring.

    • Heat the mixture on a water bath at 60-70 °C for 2 hours.

    • Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. The tin salts will precipitate.

    • The resulting precipitate containing the product is filtered and washed with water.

    • The crude product is then purified by recrystallization from ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Characterization Data (Predicted)

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the quinoline ring system, with shifts influenced by the electron-donating -NH₂ and -OH groups. Disappearance of the downfield shifted protons adjacent to the nitro group in the intermediate.
¹³C NMR Aromatic carbons of the quinoline core. The carbon bearing the amino group will show a significant upfield shift compared to the nitro-substituted carbon in the intermediate.
FT-IR Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a broad O-H stretch, and aromatic C-H and C=C/C=N stretching vibrations.
Mass Spec. A molecular ion peak corresponding to the calculated mass of C₉H₈N₂O.

PART 2: Coordination Chemistry and Complex Synthesis

The presence of three potential donor atoms (the quinoline nitrogen, the phenolic oxygen, and the amino nitrogen) in this compound makes it a versatile ligand. It is expected to act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the deprotonated phenolic oxygen, similar to its parent, 8-hydroxyquinoline.[1][2] The amino group at the 7-position, while not directly involved in chelation, will significantly influence the electronic properties of the ligand, potentially enhancing the stability and reactivity of the resulting metal complexes.

Coordination Modes of this compound

Coordination_Mode cluster_ligand This compound Ligand L N(quinoline) O O(phenolic) NH2 N(amino) (modulating group) M Metal Ion (M) M->L Coordination Bond M->O Coordination Bond

Caption: Bidentate coordination of this compound to a metal center.

General Protocol for the Synthesis of Metal Complexes

This protocol provides a general framework for the synthesis of metal complexes of this compound. The specific conditions (solvent, temperature, reaction time, and stoichiometry) may require optimization for each metal ion.

  • Rationale: The synthesis typically involves the reaction of a metal salt with the ligand in a suitable solvent. The deprotonation of the phenolic hydroxyl group is often facilitated by a base to promote coordination to the metal ion.

  • Procedure:

    • Dissolve 1 mmol of this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

    • In a separate flask, dissolve the appropriate metal salt (e.g., Cu(OAc)₂, ZnCl₂, Ni(NO₃)₂) in the same solvent (typically 0.5 mmol for a 2:1 ligand-to-metal ratio).

    • Slowly add the metal salt solution to the ligand solution with constant stirring.

    • If necessary, add a few drops of a base (e.g., triethylamine, sodium hydroxide solution) to facilitate deprotonation of the ligand.

    • The reaction mixture is then stirred at room temperature or heated under reflux for a specified period (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography.

    • The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried in a desiccator.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

PART 3: Applications in Catalysis and Sensing

The metal complexes of 8-hydroxyquinoline derivatives are well-known for their applications in catalysis and as fluorescent sensors.[1][5] The introduction of the amino group in this compound is expected to enhance these properties.

Application in Catalysis: A Representative Protocol
  • Rationale: The electron-donating amino group can increase the electron density on the metal center, which can be beneficial for certain catalytic reactions, such as oxidation or reduction processes. The following is a representative protocol for a model oxidation reaction.

  • Protocol: Catalytic Oxidation of Benzyl Alcohol

    • To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add the synthesized this compound metal complex (e.g., a copper complex, 1-5 mol%).

    • Add an oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide, 1.2 equivalents).

    • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a set time (e.g., 24 hours).

    • Monitor the reaction progress by gas chromatography or thin-layer chromatography.

    • Upon completion, the reaction mixture is worked up by standard procedures to isolate the product (benzaldehyde).

Application in Fluorescent Sensing: A Representative Protocol
  • Rationale: 8-Hydroxyquinoline and its derivatives are known to exhibit enhanced fluorescence upon complexation with certain metal ions.[1][6][7] This "chelation-enhanced fluorescence" (CHEF) effect makes them excellent candidates for fluorescent sensors. The amino group in this compound is expected to influence the photophysical properties of the ligand and its complexes, potentially leading to selective and sensitive detection of specific metal ions.

Fluorescent Sensing Workflow

Fluorescent_Sensing_Workflow Ligand This compound (Weakly Fluorescent) Complex [M(this compound)n] Complex (Highly Fluorescent) Ligand->Complex + Metal Ion Metal Target Metal Ion Metal->Complex Detection Fluorescence Detection (Measure Intensity Change) Complex->Detection

Caption: Principle of fluorescent sensing using this compound.

  • Protocol: Fluorometric Titration for Metal Ion Detection

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare stock solutions of various metal perchlorates or nitrates in the same solvent.

    • In a series of cuvettes, place a fixed concentration of the this compound solution.

    • Add increasing concentrations of the metal ion solution to the cuvettes.

    • Record the fluorescence emission spectrum of each solution after excitation at the appropriate wavelength (determined from the UV-Vis absorption spectrum).

    • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and association constant.

Safety and Handling

  • 8-Hydroxyquinoline and its derivatives should be handled with care. They can be irritating to the skin, eyes, and respiratory tract.[8][9][10]

  • The synthesis and handling of these compounds should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for 8-hydroxyquinoline and other reagents for detailed safety information. [8][9][10]

Conclusion

This compound represents a promising, yet underexplored, ligand in the field of coordination chemistry. Its straightforward synthesis from readily available starting materials, coupled with its versatile coordination potential, makes it an attractive target for further investigation. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel metal complexes with applications in catalysis, sensing, and beyond. The strategic placement of the amino group is a key feature that warrants detailed investigation to fully unlock the potential of this exciting molecule.

References

  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-13. [Link]

  • Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]

  • Gao, Y., Geng, J., Li, Z., & Guan, H. (2023). Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. Journal of Fluorescence, 33(4), 1-11. [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

  • Massarani, E., Nardi, D., & Degen, L. (1970). 8-hydroxyinoline Derivatives. Synthesis and biological evaluation of arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(3), 380-383. [Link]

  • Singh, U. P., & Singh, P. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega. [Link]

  • Pivarcsik, T., Dömötör, O., Mészáros, J. P., May, N. V., Spengler, G., Csuvik, O., Szatmári, I., & Enyedy, É. A. (2021). 8-Hydroxyquinoline-Amino Acid Hybrids and Their Half-Sandwich Rh and Ru Complexes: Synthesis, Anticancer Activities, Solution Chemistry and Interaction with Biomolecules. Molecules, 26(11), 3169. [Link]

  • Massarani, E., Nardi, D., & Degen, L. (1970). 8-hydroxyinoline Derivatives. Synthesis and Biological Evaluation of Arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline Hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(3), 380-383. [Link]

  • Khan, I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6432. [Link]

  • Acros Organics. (2010). Safety Data Sheet - 8-Hydroxyquinoline. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10. [Link]

  • Abbasi, M., et al. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(10), 1729-1736. [Link]

  • Blair, S., & Bear, J. L. (1990). Synthesis and properties of 7-formyl-8-hydroxyquinoline and its transition metal complexes. Inorganica Chimica Acta, 172(1), 127-131. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. [Link]

  • Elsherif, K. M., Al-Ghamdi, A. A., & El-Sherif, A. A. (2022). Complexation of Ag(I) with 8-Hydroxyquinoline: Synthesis, Spectral Studies and Antibacterial Activities. Advanced Journal of Chemistry-Section A, 5(2), 138-146. [Link]

  • Yuan, J., Wang, J., & Li, G. (2016). Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. Journal of the Chinese Chemical Society, 63(10), 823-830. [Link]

  • Scribd. (n.d.). Literature Review: 2.1 8-Hydroxyquinoline and Its Derivatives. [Link]

  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Hydroxyquinoline. PubChem Compound Database. [Link]

  • Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]

Sources

High-Throughput Screening Assays for 8-Aminoquinolin-7-ol and its Analogs: A Guide to Discovering Novel Epigenetic Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] A key characteristic of this class of compounds is their ability to chelate metal ions, a property that can be harnessed for therapeutic intervention.[1] 8-Aminoquinolin-7-ol, as a derivative of 8-HQ, shares these properties and represents a promising starting point for the discovery of novel therapeutic agents.

One of the most compelling applications of 8-hydroxyquinolines is in the modulation of epigenetic processes, specifically as inhibitors of 2-oxoglutarate (2OG)-dependent histone demethylases.[3] These enzymes, which require an Fe(II) cofactor for their catalytic activity, play a crucial role in regulating gene expression through the removal of methyl groups from histone tails.[4][5] The ability of 8-hydroxyquinolines to chelate the active-site iron makes them effective inhibitors of this class of enzymes.[3]

This guide provides a comprehensive overview of high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the JMJD2 (KDM4) family of histone demethylases, with a focus on leveraging the unique properties of this compound and its analogs. We will detail a primary biochemical screen using the robust AlphaLISA technology, a critical counterscreen to eliminate false positives arising from the inherent metal-chelating nature of the compounds, and a secondary cell-based assay to confirm on-target activity in a cellular context.

The Target: JMJD2E (KDM4E) Histone Demethylase

The Jumonji C (JmjC) domain-containing histone demethylases are a large family of enzymes that reverse the methylation of lysine residues on histones, thereby playing a pivotal role in chromatin dynamics and gene transcription.[3][4] The JMJD2 (KDM4) subfamily, which includes JMJD2E (KDM4E), specifically demethylates trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3).[5] Aberrant activity of KDM4 enzymes has been implicated in various cancers, making them attractive targets for therapeutic development.[5]

The catalytic mechanism of JMJD2 enzymes is dependent on an Fe(II) cofactor and the co-substrate 2-oxoglutarate.[4][5] This dependence on a metal ion in the active site is the key to the inhibitory action of 8-hydroxyquinoline compounds, which act as competitive inhibitors by chelating the iron.

Primary High-Throughput Screening: An AlphaLISA-Based Assay for JMJD2E Inhibition

For the primary screen, a homogeneous AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly suitable format due to its sensitivity, wide dynamic range, and amenability to automation in high-density plate formats (384- and 1536-well).[6][7] The assay measures the demethylase activity of JMJD2E on a biotinylated H3K9me3 peptide substrate.

Principle of the Assay

The assay is designed to detect the product of the demethylation reaction, the H3K9me2 peptide. A biotinylated H3K9me3 peptide substrate is incubated with the JMJD2E enzyme. Upon demethylation, a specific antibody that recognizes the H3K9me2 epitope is added. This is followed by the addition of AlphaLISA anti-IgG Acceptor beads and Streptavidin-coated Donor beads. When the demethylated peptide is present, the antibody and streptavidin bind to it, bringing the Donor and Acceptor beads into close proximity. Upon excitation at 680 nm, the Donor beads release singlet oxygen, which travels to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of JMJD2E will prevent the formation of the H3K9me2 product, leading to a decrease in the AlphaLISA signal.

AlphaLISA Assay Principle cluster_inhibition Inhibition by this compound cluster_reaction Enzymatic Reaction cluster_detection AlphaLISA Detection 8_Aminoquinolin_7_ol This compound JMJD2E_inhibited JMJD2E (Inactive) 8_Aminoquinolin_7_ol->JMJD2E_inhibited Chelates Fe(II) H3K9me3 Biotin-H3K9me3 Substrate JMJD2E_inhibited->H3K9me3 No Reaction JMJD2E JMJD2E Enzyme H3K9me2 Biotin-H3K9me2 Product JMJD2E->H3K9me2 Demethylation H3K9me3->JMJD2E Antibody Anti-H3K9me2 Antibody H3K9me2->Antibody Donor_Bead Donor Bead H3K9me2->Donor_Bead Streptavidin-Biotin Acceptor_Bead Acceptor Bead Antibody->Acceptor_Bead Signal Light Signal (615 nm) Acceptor_Bead->Signal Proximity-Induced Signal Donor_Bead->Signal Proximity-Induced Signal

Caption: Workflow of the JMJD2E AlphaLISA inhibition assay.

Experimental Protocol: Primary JMJD2E AlphaLISA Screen

This protocol is designed for a 384-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20.

  • JMJD2E Enzyme: Dilute recombinant human JMJD2E in Assay Buffer to a final concentration of 25 ng/µl.[8]

  • Substrate/Cofactor Mix: Prepare a mix containing biotinylated H3K9me3 peptide, 2-oxoglutarate, FeSO₄, and L-ascorbic acid in Assay Buffer.

  • Test Compounds: Prepare a serial dilution of this compound and other test compounds in 100% DMSO, followed by a dilution in Assay Buffer to the desired starting concentration. The final DMSO concentration in the assay should be ≤ 1%.

  • Detection Mix: Prepare a mix of anti-H3K9me2 antibody and AlphaLISA anti-mouse IgG Acceptor beads in AlphaLISA Epigenetics Buffer.

  • Donor Beads: Dilute Streptavidin-coated Donor beads in AlphaLISA Epigenetics Buffer.

2. Assay Procedure:

  • Add 3 µL of the diluted test compound or vehicle (DMSO in Assay Buffer) to the wells of a 384-well white Optiplate.

  • Add 4 µL of diluted JMJD2E enzyme to all wells except the "Blank" wells (add 4 µL of Assay Buffer to these).

  • Pre-incubate the plate for 30 minutes at room temperature with gentle shaking.[8]

  • Initiate the enzymatic reaction by adding 3 µL of the Substrate/Cofactor Mix to all wells.

  • Incubate for 60 minutes at room temperature with gentle shaking.[8]

  • Stop the reaction by adding 5 µL of the Detection Mix.

  • Incubate for 60 minutes at room temperature in the dark.

  • Add 10 µL of the diluted Donor beads to all wells.

  • Incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader (e.g., PerkinElmer EnVision) at an emission wavelength of 615 nm.

Component Final Concentration
JMJD2E Enzyme100 ng/well
Biotin-H3K9me3 Peptide30 nM
2-Oxoglutarate100 nM
FeSO₄10 µM
L-Ascorbic Acid100 µM
Anti-H3K9me2 AntibodyAs per manufacturer's recommendation
Acceptor & Donor Beads20 µg/mL each
Total Volume 25 µL

Table 1: Recommended final concentrations for the JMJD2E AlphaLISA assay.

Counterscreening: A Critical Step for Metal-Chelating Compounds

A significant challenge in screening for inhibitors of metalloenzymes is the potential for false positives due to compound interference with the assay technology. Metal-chelating compounds like this compound can potentially interfere with the AlphaScreen assay, as metal ions can act as singlet oxygen quenchers.[7] Therefore, a counterscreen is essential to distinguish true inhibitors from assay artifacts.

Principle of the Counterscreen

A suitable counterscreen involves a simple protein-protein interaction that utilizes the same AlphaScreen bead technology but is independent of the JMJD2E enzyme. A common choice is the interaction between GST (Glutathione S-transferase) and biotin, detected with Glutathione Donor beads and Streptavidin Acceptor beads.[9] Compounds that disrupt the signal in this assay are likely interfering with the AlphaScreen technology itself and should be flagged as potential false positives.

Counterscreen_Workflow cluster_assay AlphaScreen Counterscreen Compound Test Compound (e.g., this compound) Signal AlphaScreen Signal Compound->Signal Interference? GST_Biotin GST-Biotin Donor_Bead Glutathione Donor Bead GST_Biotin->Donor_Bead GST binding Acceptor_Bead Streptavidin Acceptor Bead GST_Biotin->Acceptor_Bead Biotin binding Donor_Bead->Signal Proximity Acceptor_Bead->Signal Proximity No_Signal Reduced/No Signal Signal->No_Signal If Interference Occurs JMJD2E_Signaling_Pathway cluster_epigenetic Epigenetic Regulation cluster_transcription Transcriptional Control cluster_cellular Cellular Processes cluster_inhibition Inhibition JMJD2E JMJD2E H3K9me2 H3K9me2 JMJD2E->H3K9me2 Demethylation H3K9me3 H3K9me3 H3K9me3->JMJD2E Chromatin Chromatin State H3K9me2->Chromatin Alters Transcription Gene Transcription Chromatin->Transcription Influences Wnt_Pathway Wnt/β-catenin Pathway Transcription->Wnt_Pathway Regulates HIF1a_Pathway HIF1α Pathway Transcription->HIF1a_Pathway Regulates Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation HIF1a_Pathway->Cell_Proliferation 8_Aminoquinolin_7_ol This compound 8_Aminoquinolin_7_ol->JMJD2E Inhibits

Caption: Simplified overview of JMJD2E's role in gene regulation.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the high-throughput screening of this compound and its analogs as inhibitors of the JMJD2E histone demethylase. By combining a sensitive primary biochemical screen with a crucial interference counterscreen and a confirmatory cell-based assay, researchers can confidently identify and validate novel epigenetic modulators with therapeutic potential. The inherent metal-chelating properties of the 8-hydroxyquinoline scaffold, while a potential source of assay artifacts, can be effectively managed with the described self-validating system, enabling the discovery of potent and selective inhibitors for this important class of drug targets.

References

  • Westaway, S. M., Preston, A. G. M., & Schofield, C. J. (2016). Targeting histone lysine demethylases — Progress, challenges, and the future. FEBS Letters, 590(15), 2349–2362. [Link]

  • Gao, Y., & Chen, L. (2023). Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery. Molecules, 28(6), 2568. [Link]

  • Whetstine, J. R., Nottke, A., Lan, F., Huarte, M., Iwase, S., Shi, Y., & Rinn, J. L. (2006). KDM4/JMJD2 Histone Demethylases: Epigenetic Regulators in Cancer Cells. Cell Cycle, 5(17), 1877-1881. [Link]

  • Li, J., & Chen, J. (2020). The JMJD Family Histone Demethylases in Crosstalk Between Inflammation and Cancer. Frontiers in Oncology, 10, 599026. [Link]

  • Li, Y., & Cui, K. (2019). Monitoring Histone Methylation (H3K9me3) Changes in Live Cells. ACS Omega, 4(8), 13266–13275. [Link]

  • Chan, H., & Han, S. (2015). High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1. Journal of Biomolecular Screening, 20(10), 1254–1263. [Link]

  • Sledz, P., & Brown, P. J. (2015). Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Epigenomics, 7(3), 405–409. [Link]

  • Wang, L., & Wang, J. (2022). Histone Demethylase JMJD2D: A Novel Player in Colorectal and Hepatocellular Cancers. Cancers, 14(12), 2868. [Link]

  • BPS Bioscience. (n.d.). JMJD2E Homogeneous Assay Kit (Catalog #50417). BPS Bioscience. [Link]

  • Li, Y., & Cui, K. (2019). Monitoring Histone Methylation (H3K9me3) Changes in Live Cells. ACS Omega, 4(8), 13266-13275. [Link]

  • Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191–1203. [Link]

  • Majumder, S., & Rath, S. N. (2022). Analogue-Sensitive Inhibition of Histone Demethylases Uncovers Member-Specific Function in Ribosomal Protein Synthesis. Journal of the American Chemical Society, 144(3), 1138–1149. [Link]

  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [Link]

  • CD BioSciences. (n.d.). Histone Methylation Cell Assays. CD BioSciences. [Link]

  • Hu, B., & Wang, G. G. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases. PLoS ONE, 13(8), e0201929. [Link]

  • Yasgar, A., Shinn, P., Jadhav, A., Auld, D. S., Michael, S., Zheng, W., ... & Simeonov, A. (2011). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 716, 249–267. [Link]

  • Wigle, T. J., & Copeland, R. A. (2013). Development and Implementation of a High-Throughput AlphaLISA Assay for Identifying Inhibitors of EZH2 Methyltransferase. ASSAY and Drug Development Technologies, 11(4), 236-245. [Link]

  • Mazhari, R., et al. (2010). Spadin, a Sortilin-derived peptide, targeting rodent TREK-1 channels: A new concept in the antidepressant. PLoS Biology, 8(4), e1000355. [Link]

  • ResearchGate. (2018). The roles of histone demethylase UTX and JMJD3 (KDM6B) in cancers: Current progress and future perspectives. [Link]

  • Li, Y., & Cui, K. (2019). Monitoring Histone Methylation (H3K9me3) Changes in Live Cells. ACS Omega, 4(8), 13266-13275. [Link]

  • ResearchGate. (2017). Special requirements for histone Western blot?. [Link]

  • ResearchGate. (2016). Development of an HTS-Compatible Assay for Discovery of Melanoma-Related Microphthalmia Transcription Factor Disruptors Using AlphaScreen Technology. [Link]

  • Sima, J., & Gilbert, D. M. (2021). Distinct H3K9me3 heterochromatin maintenance dynamics govern different gene programs and repeats in pluripotent cells. Nature Communications, 12(1), 1-17. [Link]

Sources

Troubleshooting & Optimization

troubleshooting common side reactions in 8-Aminoquinolin-7-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Aminoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and purification challenges encountered during the synthesis of this valuable compound. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental issues but also to proactively mitigate them in future experiments.

The synthesis of this compound is a foundational process for accessing a range of derivatives with significant potential in medicinal chemistry and materials science. However, the inherent reactivity of the 8-hydroxyquinoline scaffold presents several challenges, primarily concerning regioselectivity during nitration and the stability of the final amino-substituted product. This guide will walk you through the most common pitfalls and their solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses the most frequent issues encountered during the two-step synthesis of this compound: the nitration of 8-hydroxyquinoline to yield 7-nitroquinolin-8-ol, and the subsequent reduction to the target compound.

Step 1: Nitration of 8-Hydroxyquinoline

The electrophilic nitration of 8-hydroxyquinoline is a critical step where the regiochemical outcome is highly dependent on reaction conditions. The hydroxyl group at C8 is an activating, ortho-, para-directing group, while the pyridine ring is deactivating. This leads to preferential substitution on the carbocyclic ring at positions 5 and 7.

Question 1: My nitration reaction is producing a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives, leading to a low yield of the desired 7-nitroquinolin-8-ol. How can I improve the regioselectivity for the 7-position?

Answer: This is a classic challenge in the chemistry of 8-hydroxyquinoline. The electronic properties of the molecule allow for nitration at both the C5 and C7 positions. However, you can influence the selectivity through careful control of the reaction parameters.

Causality: The formation of the quinolinium ion in strong acid deactivates the ring system, and nitration occurs on the less deactivated carbocyclic ring.[1] The relative ratio of 5-nitro to 7-nitro isomers is sensitive to steric and electronic factors, which can be modulated by the choice of nitrating agent and reaction temperature.

Troubleshooting Steps:

  • Temperature Control is Critical: Maintain a low temperature (ideally below 10°C) throughout the addition of 8-hydroxyquinoline to the nitrating mixture.[2] Higher temperatures can lead to decreased selectivity and an increase in side products.

  • Choice of Nitrating Agent: A standard mixture of concentrated sulfuric acid and fuming nitric acid is commonly used.[2] The concentration of these acids can influence the outcome. Using a milder nitrating agent, or a different solvent system, can sometimes alter the isomeric ratio.

  • Slow and Controlled Addition: Add the 8-hydroxyquinoline to the pre-cooled acid mixture slowly and in portions. This helps to dissipate the heat of reaction and maintain a consistent low temperature, which is crucial for selectivity.

Experimental Protocol: Selective Nitration of 8-Hydroxyquinoline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare a mixture of concentrated sulfuric acid and fuming nitric acid in a 1:1 ratio, and cool it to 0-5°C in an ice-water bath.

  • Dissolve 8-hydroxyquinoline in a minimal amount of concentrated sulfuric acid in the dropping funnel.

  • Add the 8-hydroxyquinoline solution dropwise to the cooled nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum.

  • Analyze the crude product by ¹H NMR or HPLC to determine the isomeric ratio.

Question 2: I am observing the formation of a significant amount of 5,7-dinitro-8-hydroxyquinoline. How can I prevent this over-nitration?

Answer: The formation of the dinitro derivative is a common side reaction, especially under harsh nitrating conditions.[3] The initial mononitration product is still activated towards further electrophilic substitution.

Causality: The presence of two activating groups (the hydroxyl and the first nitro group, which is meta-directing to the second nitro group) on the quinoline ring makes it susceptible to a second nitration, particularly if the reaction temperature is not strictly controlled or if an excess of the nitrating agent is used. Studies have shown that even with dilute nitric acid, 5,7-dinitro-8-hydroxyquinoline can be the major product.[3]

Troubleshooting Steps:

  • Stoichiometry of the Nitrating Agent: Use a stoichiometric amount or a slight excess of the nitrating agent. A large excess will significantly increase the likelihood of dinitration.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly. Avoid prolonged reaction times and elevated temperatures.

  • Alternative Nitrating Systems: Consider using milder nitrating agents, such as acetyl nitrate prepared in situ, which can sometimes offer better control over the reaction.

ParameterStandard ConditionTo Minimize Dinitration
Temperature < 10°C0-5°C (strictly maintained)
Nitrating Agent Conc. H₂SO₄ / Fuming HNO₃Stoichiometric amount
Reaction Time 2-3 hours at RTMonitor by TLC/LC-MS and quench upon completion
Step 2: Reduction of 7-Nitroquinolin-8-ol

The reduction of the nitro group to an amine is a relatively straightforward transformation, but the resulting this compound is susceptible to oxidation.

Question 3: My final product, this compound, is discolored (yellow to brown) and appears to be impure even after purification. What is causing this, and how can I obtain a clean product?

Answer: The discoloration is a strong indication of oxidative degradation. Aromatic amines, especially those with electron-donating hydroxyl groups, are prone to oxidation by atmospheric oxygen.[4] This can be exacerbated by light and elevated temperatures.

Causality: The amino and hydroxyl groups on the quinoline ring make the molecule electron-rich and thus susceptible to oxidation, which can form highly colored quinone-imine or polymeric species.[4]

Troubleshooting Steps:

  • Use of an Inert Atmosphere: Perform the reduction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Prompt Work-up and Purification: Do not leave the crude product exposed to air for extended periods. Proceed with purification as soon as possible after the reaction is complete.

  • Storage Conditions: Store the final product under an inert atmosphere, protected from light (e.g., in an amber vial), and at low temperatures (2-8°C or -20°C for long-term storage).[4]

Experimental Protocol: Reduction of 7-Nitroquinolin-8-ol

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 7-nitroquinolin-8-ol in a suitable solvent (e.g., ethanol or methanol).

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst (if using a heterogeneous catalyst).

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product immediately by column chromatography or recrystallization.

II. FAQs: Purification and Stability

Q1: During column chromatography of this compound on silica gel, my compound is streaking and I am getting poor separation. What can I do to improve this?

A1: This is a common issue with basic compounds like aminoquinolines on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor resolution.

  • Solution 1: Modified Eluent: Add a small amount of a competing base to your eluent system. Triethylamine (0.5-1%) or a few drops of ammonia in methanol are common choices. This will neutralize the acidic sites on the silica gel and improve the elution profile of your compound.

  • Solution 2: Alternative Stationary Phase: If modifying the eluent is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for basic compounds. Reverse-phase chromatography (C18 silica) can also be effective, where the elution order is inverted.

Q2: How can I effectively remove the unreacted 8-hydroxyquinoline and the 5-nitro isomer from my 7-nitroquinolin-8-ol product?

A2: The separation of these closely related compounds can be challenging.

  • Recrystallization: A carefully chosen solvent system for recrystallization can often enrich the desired 7-nitro isomer. Experiment with different solvents such as ethanol, methanol, or mixtures like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization is not effective, column chromatography is the next step. A fine-mesh silica gel and a slow elution gradient can help to resolve the isomers. It may require running multiple columns to achieve high purity.

Q3: My purified this compound solution changes color over time, even when stored in the dark. Why is this happening?

A3: As mentioned earlier, this compound is susceptible to oxidation. Even in the dark, dissolved oxygen in the solvent can cause degradation over time.[4]

  • Solution: For long-term storage of solutions, it is best to use a solvent that has been thoroughly degassed and to store the solution under an inert atmosphere (nitrogen or argon) in a tightly sealed container at low temperatures (2-8°C or frozen).[4]

III. Visualizing the Process

To better understand the synthetic pathway and potential pitfalls, the following diagrams illustrate the key transformations and troubleshooting logic.

Synthesis_Pathway cluster_nitration Nitration Side Reactions cluster_reduction Reduction Side Reactions 8-Hydroxyquinoline 8-Hydroxyquinoline 7-Nitroquinolin-8-ol 7-Nitroquinolin-8-ol 8-Hydroxyquinoline->7-Nitroquinolin-8-ol Nitration (H₂SO₄, HNO₃) This compound This compound 7-Nitroquinolin-8-ol->this compound Reduction (e.g., SnCl₂, H₂O) 5-Nitro-Isomer 5-Nitro-Isomer 5,7-Dinitro-Product 5,7-Dinitro-Product Oxidation_Products Oxidation Products (Quinone-imines)

Caption: Synthetic route and common side products.

Troubleshooting_Logic cluster_nitration Nitration Issues cluster_reduction Reduction & Purification Issues start Problem low_yield Low Yield of 7-Nitro Isomer Solution:Control Temperature, Slow Addition start->low_yield Isomeric Mixture? dinitration Dinitration Product Observed Solution:Stoichiometric Reagents, Monitor Reaction Time start->dinitration Over-reaction? discoloration Product Discoloration Solution:Inert Atmosphere, Degassed Solvents, Proper Storage start->discoloration Impure Final Product? streaking Column Streaking Solution:Add Base to Eluent, Use Alumina start->streaking Purification Difficulty?

Caption: Troubleshooting decision-making flow.

IV. References

  • European Patent Office. (2022). IMPROVED PROCESS FOR PRODUCING NITROXOLINE - EP 4015505 A1. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Pergamon Press. (1962). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Retrieved from

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Stack Exchange. (n.d.). Why does the nitration of quinoline occur at the 5 (and 8) position?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the functionalization of 8-Aminoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) related to the experimental challenges encountered when modifying this versatile chemical scaffold.

Introduction to this compound Functionalization

This compound is a vital building block in medicinal chemistry and materials science.[1] Its unique structure, featuring amino and hydroxyl groups on the quinoline core, offers multiple sites for functionalization. These modifications are crucial for developing novel therapeutic agents and advanced materials. However, the presence of multiple reactive sites—the amino group (N-functionalization), the hydroxyl group (O-functionalization), and the quinoline ring itself (C-H functionalization)—presents significant challenges in achieving regioselectivity and optimal yields. This guide provides practical solutions to common problems encountered during these synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on the this compound scaffold?

A1: The this compound core presents three primary sites for chemical modification:

  • The C8-Amino Group: This site is ideal for forming amides, sulfonamides, and ureas through acylation or related reactions.[2]

  • The C7-Hydroxyl Group: This group can be targeted for etherification or esterification.[1]

  • The Quinoline Ring: The aromatic ring is susceptible to electrophilic substitution, with the C5 position being particularly reactive.[1][3]

Q2: How can I selectively functionalize one group in the presence of others?

A2: Selective functionalization is a common challenge that can be addressed using protecting groups.[4][5] For instance, to selectively react at the amino group, the more reactive hydroxyl group can be protected as a silyl ether (e.g., TBS ether) or a benzyl ether.[1][6] Conversely, protecting the amino group as a carbamate (e.g., Boc or Cbz) allows for selective reactions at the hydroxyl group or the quinoline ring.[5]

Q3: My C-H functionalization reaction is resulting in a mixture of regioisomers. How can I improve selectivity?

A3: Achieving high regioselectivity in C-H functionalization of quinolines is a known challenge due to the inherent reactivity of multiple positions.[7] The use of a directing group is a powerful strategy to guide a metal catalyst to a specific C-H bond.[7] For quinoline derivatives, N-oxide directing groups have been shown to facilitate functionalization at the C8 position with rhodium catalysts. While our molecule already has substitution at C7 and C8, this principle can be adapted. For functionalization at other positions, careful selection of the catalyst and ligands is crucial in determining the site of reaction.[7]

Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the functionalization of this compound and provides actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Low conversion is a frequent obstacle in C-H activation and other functionalization reactions.[8] A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Factor Potential Cause Recommended Action
Catalyst Activity The palladium or other transition metal catalyst may be of low purity or have decomposed.Ensure the use of a high-purity catalyst source, such as Pd(OAc)₂.[8] If decomposition is suspected, consider using a more robust pre-catalyst or adding a stabilizing ligand.[8]
Reagent Purity Impurities in solvents or reagents can poison the catalyst or lead to side reactions.Use freshly distilled and degassed solvents. Ensure all reagents are of high purity.
Reaction Conditions Temperature, time, and atmosphere may not be optimal.Perform a systematic optimization of the reaction temperature and time.[8][9][10] Higher temperatures can increase reaction rates but may also cause catalyst decomposition.[8] Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Solvent Choice The solvent can significantly impact solubility, catalyst stability, and reaction rate.Screen a variety of solvents. Dichloroethane (DCE) is often a good starting point for C-H arylation reactions.[8][9] For larger-scale reactions, consider more process-friendly solvents like tert-amyl alcohol.[8]

Experimental Workflow for Troubleshooting Low Conversion:

G start Low Conversion Observed catalyst Verify Catalyst Activity and Purity start->catalyst reagents Check Reagent and Solvent Purity catalyst->reagents If catalyst is active conditions Optimize Reaction Conditions (Temp, Time) reagents->conditions If reagents are pure solvent Screen Different Solvents conditions->solvent If still low conversion analysis Analyze Reaction Mixture (TLC, LC-MS) solvent->analysis After optimization product Characterize Product (NMR, MS) analysis->product If product is formed fail Consult Further Literature/Support analysis->fail If no desired product

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Undesired Side Products

The presence of multiple reactive sites can lead to the formation of various side products, reducing the yield of the desired functionalized molecule.

Common Side Reactions and Mitigation Strategies:

  • Over-functionalization: To prevent reaction at multiple sites, employ a suitable protecting group strategy as discussed in the FAQs.[4][5]

  • Polymerization/Tar Formation: Harsh reaction conditions, particularly in strong acids, can lead to the formation of polymeric materials.[11]

    • Moderators: For reactions like the Skraup synthesis (a method for quinoline synthesis), moderators such as ferrous sulfate (FeSO₄) or boric acid can be used to control the exothermicity and reduce charring.[11]

    • Temperature Control: Avoid excessively high temperatures and ensure efficient stirring to dissipate heat.[11]

  • Homocoupling: In cross-coupling reactions, the homocoupling of starting materials can be a significant side reaction. Optimization of the catalyst, ligands, and reaction conditions is key to minimizing this.

Logical Relationship for Minimizing Side Products:

G sp Side Product Formation pg Use Protecting Groups sp->pg cond Optimize Conditions (Temp, Concentration) sp->cond cat Select Appropriate Catalyst/Ligand sp->cat yield Increased Yield of Desired Product pg->yield cond->yield cat->yield

Caption: Strategies to minimize side product formation.

Detailed Experimental Protocols

Protocol 1: N-Acylation of the C8-Amino Group

This protocol describes a general procedure for the acylation of the 8-amino group of this compound.

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., acetyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine

  • Argon or nitrogen atmosphere

Procedure:

  • Dissolve this compound in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution.

  • Slowly add the acid chloride or anhydride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation of the C7-Hydroxyl Group (with N-protection)

This protocol outlines the alkylation of the 7-hydroxyl group, assuming the 8-amino group has been protected (e.g., as a Boc-carbamate).

Materials:

  • N-Boc-8-Aminoquinolin-7-ol

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Argon or nitrogen atmosphere

Procedure:

  • To a solution of N-Boc-8-Aminoquinolin-7-ol in anhydrous DMF, add potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction carefully with cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) if desired.

References

  • BenchChem Technical Support Team. (2025, November).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025, December).
  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C–H Bonds.
  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Bidentate, Monoanionic Auxiliary-Directed Functionalization of C–H Bonds. Accounts of Chemical Research, 48(4), 1053-1064.
  • BenchChem Technical Support Team. (2025, November).
  • Li, W., et al. (2015). Visible‐Light‐Induced Remote C−H Difluoroalkylation of 8‐Aminoquinolines via Debrominative Coupling with Functionalized Difluoromethyl Bromides.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Fernando, A., & Albericio, F. (2014). Amino Acid-Protecting Groups. SciSpace.
  • Krishna, V. U., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4933.
  • PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Purifying 8-Aminoquinolin-7-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complex purification landscape of 8-Aminoquinolin-7-ol and its analogs. These heterocyclic compounds are pivotal scaffolds in medicinal chemistry and materials science, yet their unique physicochemical properties often present significant challenges during isolation and purification. This guide is structured to provide both quick answers through FAQs and in-depth, protocol-driven solutions to empower researchers in achieving high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles researchers face.

Q1: Why does my this compound derivative streak or fail to elute from a standard silica gel column?

A: This is the most frequently encountered issue and stems from the molecule's inherent basicity and polarity. The 8-amino group is a Lewis base that interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1][2] This strong, often irreversible, binding leads to significant peak tailing, poor separation, and low recovery. The polar 7-hydroxyl group further enhances the compound's affinity for the polar stationary phase.

Q2: My compound is developing a dark color on the rotovap or during column chromatography. What is causing this degradation?

A: this compound contains an aminophenol moiety, a structure that is highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, particularly when heated, in the presence of light, or with trace metal ion contaminants, can initiate oxidation to form highly colored quinone-imine or polymeric species. This is not just a cosmetic issue; it represents a loss of your target compound and the introduction of complex new impurities.

Q3: I'm struggling with recrystallization. My compound either "oils out" or remains soluble even at low temperatures. What should I do?

A: Finding a single, ideal solvent for recrystallizing polar, functionalized molecules like this compound derivatives can be difficult. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it comes out of solution too rapidly. Conversely, high polarity can keep it solubilized in common protic solvents. The solution often lies in using a two-solvent system, where one solvent solubilizes the compound well at elevated temperatures and a second, miscible "anti-solvent" promotes crystallization upon cooling.[2][3]

Q4: My characterization data (NMR, MS) is clean, but the compound has a faint, persistent color. Could this be due to metal contamination?

A: Yes, this is a strong possibility. The 8-amino and 7-hydroxyl groups form a powerful bidentate chelation site, similar to the well-known chelating agent 8-hydroxyquinoline.[4][5] Your compound can readily form stable, often colored, complexes with trace metal ions (e.g., iron, copper) present in reagents, solvents, or leached from metal spatulas and glassware. These complexes may be difficult to remove by standard chromatography or recrystallization.

Section 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed experimental solutions to the challenges outlined above.

Issue 1: Poor Chromatographic Resolution on Silica Gel

The primary cause of poor separation is the strong acid-base interaction between the basic quinoline nitrogen/amino group and the acidic silica surface.

By adding a small amount of a competing base to the eluent, you can neutralize the active sites on the silica gel, allowing your compound to elute symmetrically.

Protocol 1: Column Chromatography with a Basic Modifier

  • Slurry Preparation: Pack a silica gel column using your initial, non-modified eluent (e.g., 50:50 Ethyl Acetate/Hexane).

  • Modifier Addition: Prepare your mobile phase by adding a basic modifier.

    • Triethylamine (Et₃N): Add 0.5% to 1% (v/v) triethylamine to the eluent. This is effective for moderately basic compounds.[6]

    • Ammonia: For more strongly basic compounds, use a pre-mixed solution of 7N ammonia in methanol and add it to the mobile phase to a final concentration of 1-2%.

  • Column Equilibration: Flush the packed column with at least 5 column volumes of the base-modified mobile phase to ensure complete equilibration.

  • Sample Loading & Elution: Dissolve your crude product in a minimum amount of the modified mobile phase and load it onto the column. Elute with the modified mobile phase, collecting fractions as usual.

  • Post-Purification: Be aware that the basic modifier will be present in your fractions. It must be removed under high vacuum, often requiring co-evaporation with a solvent like dichloromethane or toluene.

If mobile phase modification is insufficient, changing the stationary phase is the next logical step.

Stationary PhasePrinciple of OperationBest ForEluent Considerations
Alumina (Neutral or Basic) Lewis acid/base interactions. Less acidic than silica.[2]Moderately to strongly basic compounds that bind irreversibly to silica.Standard normal-phase solvents (Hexane, Ethyl Acetate, etc.).
Amine-Functionalized Silica Reduces interaction with basic compounds.[2]Compounds that exhibit moderate tailing on silica.Standard normal-phase solvents.
Reverse-Phase (C18 or C8) Separation based on hydrophobicity.Highly polar compounds and for separating from non-polar impurities.Polar solvents like Methanol/Water or Acetonitrile/Water, often with a pH modifier (e.g., 0.1% TFA or formic acid).

Workflow Diagram: Selecting a Chromatography Strategy

Start Crude 8-AQ-7-OH Derivative Silica Attempt Standard Silica Gel Chromatography Start->Silica CheckSilica Acceptable Separation? Silica->CheckSilica Success Pure Compound CheckSilica->Success Yes Tailing Severe Tailing or No Elution? CheckSilica->Tailing No Modify Add Basic Modifier (Et3N or NH3) to Mobile Phase Tailing->Modify Yes Switch Switch Stationary Phase Tailing->Switch No, Broad Peaks CheckModify Improved? Modify->CheckModify CheckModify->Success Yes CheckModify->Switch No Alumina Try Neutral/Basic Alumina Switch->Alumina ReversePhase Try Reverse-Phase (C18) Switch->ReversePhase

Caption: Decision tree for optimizing chromatographic purification.

Issue 2: Oxidative Degradation

Protecting the sensitive aminophenol structure is critical for achieving high purity.

The best strategy is prevention. This involves minimizing exposure to oxygen, light, and heat throughout the purification process.

MethodImplementation DetailsRationale
Use Degassed Solvents Sparge all solvents (for chromatography and recrystallization) with an inert gas like argon or nitrogen for 15-30 minutes before use.Removes dissolved oxygen, a key reactant in the oxidation process.
Inert Atmosphere Perform column chromatography and solvent evaporation under a positive pressure of argon or nitrogen.Prevents atmospheric oxygen from coming into contact with the compound.
Minimize Heat Use low-temperature water baths for rotary evaporation. Avoid leaving the dry, purified compound on a high-vacuum pump for extended periods at room temperature.Heat accelerates the rate of oxidation.
Work Quickly Do not leave solutions of the compound sitting on the benchtop for prolonged periods. Proceed from one step to the next without delay.Reduces the total time the compound is exposed to potentially degrading conditions.
Use Amber Glassware Protect solutions and solid material from direct light.Light can photochemically initiate oxidation reactions.
Issue 3: Recrystallization Challenges

When a single solvent fails, a systematic approach to finding a two-solvent pair is highly effective.

Protocol 2: Systematic Two-Solvent Recrystallization

  • Solvent Screening:

    • "Good" Solvent: Find a solvent that completely dissolves your compound when hot but has low solubility when cold. Common choices for polar compounds include ethanol, methanol, isopropanol, or acetone.[3]

    • "Bad" (Anti-) Solvent: Find a solvent in which your compound is poorly soluble even when hot. Common choices include water, hexane, or diethyl ether. The two solvents must be miscible.[2]

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it. Ensure it is fully dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in a refrigerator or freezer. Slow cooling is crucial for forming well-defined crystals rather than an oil or amorphous powder.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.

Workflow Diagram: Recrystallization Solvent Screening

Start Impure Solid ScreenSingle Screen Single Solvents (e.g., EtOH, Acetone, H2O) Start->ScreenSingle FindGood Find 'Good' Solvent (Soluble when Hot) ScreenSingle->FindGood FindBad Find 'Bad' Solvent (Insoluble when Hot) ScreenSingle->FindBad Dissolve Dissolve in min. amount of hot 'Good' Solvent FindGood->Dissolve AddBad Add 'Bad' Solvent dropwise while hot until cloudy FindBad->AddBad Dissolve->AddBad Clarify Add 1-2 drops of hot 'Good' Solvent to clarify AddBad->Clarify Cool Cool Slowly to Room Temperature Clarify->Cool Isolate Isolate Crystals Cool->Isolate

Caption: Systematic workflow for two-solvent recrystallization.

References

  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. National Center for Biotechnology Information. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. National Center for Biotechnology Information. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

  • Method for synthesizing 8-hydroxyquinoline.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Guide: Enhancing the Solubility of 8-Aminoquinolin-7-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 8-Aminoquinolin-7-ol and related compounds. As a substituted quinoline, this compound is part of a chemical class renowned for its utility in developing antimalarial drugs, antimicrobial agents, and fluorescent probes.[1][2][3] However, its planar, aromatic structure presents a common yet significant challenge for researchers: poor aqueous solubility.

This guide provides a logically structured, in-depth approach to overcoming these solubility hurdles. We will move beyond simple solvent suggestions to explain the underlying chemical principles, empowering you to design robust experimental protocols and troubleshoot effectively.

Part 1: The Core Challenge: Why is this compound Difficult to Dissolve?
Q1: I'm having trouble dissolving this compound in my standard phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?

A: The poor solubility of this compound in neutral aqueous solutions is a direct result of its molecular structure and amphoteric nature.

The molecule possesses three key features that govern its solubility:

  • A Hydrophobic Core: The quinoline ring system is a large, planar, and aromatic structure, which is inherently hydrophobic and prefers non-polar environments over water.

  • A Basic Quinoline Nitrogen: The nitrogen atom within the quinoline ring is a weak base (related 8-aminoquinoline has a pKa of ~3.99 for its conjugate acid) and can be protonated under acidic conditions.[4]

  • Ionizable Substituents: It has a basic amino (-NH₂) group and an acidic phenolic hydroxyl (-OH) group.

This combination makes this compound an amphoteric molecule, meaning it can act as either an acid or a base. At neutral pH (~7.4), the molecule likely exists in a zwitterionic or neutral state with minimal charge, leading to strong intermolecular interactions and low water solubility. Its solubility is therefore highly dependent on the pH of the solvent.[5][6]

To effectively solubilize it, we must modify the solvent environment to favor a charged form of the molecule, thereby increasing its interaction with polar water molecules.

cluster_low_ph Low pH (< 5) cluster_neutral_ph Neutral pH (~7) cluster_high_ph High pH (> 9) low_ph This compound-H₂⁺ (Cationic, Soluble) neutral_ph This compound (Neutral/Zwitterionic, Insoluble) low_ph->neutral_ph Increase pH high_ph This compound⁻ (Anionic, Soluble) neutral_ph->high_ph Increase pH

Caption: Ionization states of this compound at different pH values.

Part 2: Troubleshooting and Step-by-Step Protocols

This section provides a series of practical, question-driven solutions to common solubility problems encountered in the lab.

Q2: What is the best solvent for preparing a high-concentration stock solution?

A: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard choice.

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[7] Most researchers successfully prepare stock solutions in the 10-50 mM range using 100% DMSO.

  • Calculation: this compound has a molecular weight of 160.17 g/mol . To make 1 mL of a 10 mM stock, you need:

    • 160.17 g/mol * 0.010 mol/L * 0.001 L = 0.0016017 g = 1.60 mg

  • Weighing: Accurately weigh 1.60 mg of the compound into a sterile microcentrifuge tube or vial.

  • Dissolution: Add 1 mL of anhydrous, cell-culture grade DMSO.

  • Mixing: Vortex thoroughly for 1-2 minutes. If dissolution is slow, use a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but be cautious of potential compound degradation.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[8] This prevents degradation from repeated freeze-thaw cycles and moisture absorption.[9]

SolventTypical Stock Conc.ProsCons & Considerations
DMSO 10-50 mMHigh solubilizing power; miscible with water.Can be cytotoxic at final concentrations >0.5%; may interfere with some assays.[10][11]
Ethanol (100%) 1-10 mMLess toxic than DMSO; volatile.Lower solubilizing power for highly hydrophobic compounds.
DMF 10-50 mMSimilar to DMSO.Higher toxicity; less common in cell-based assays.
Q3: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I fix this?

A: This is the most common solubility issue, caused by the compound "crashing out" as the solvent environment shifts from organic to aqueous. Follow this troubleshooting workflow.

start Precipitation observed in aqueous assay buffer? check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso ACTION: Lower final DMSO to ≤0.1-0.5%. Prepare a more concentrated stock if necessary. check_dmso->reduce_dmso Yes check_ph Is your buffer pH around 7-7.4? check_dmso->check_ph No final_check Did precipitation resolve? reduce_dmso->final_check adjust_ph PRIMARY SOLUTION: Modify buffer pH. Try pH 5.0-6.0 (cationic form) OR pH 8.0-9.0 (anionic form). check_ph->adjust_ph Yes check_ph->final_check No adjust_ph->final_check success Success: Proceed with assay. Validate cell health at new pH. final_check->success Yes fail Advanced Strategy: Consider co-solvents (e.g., PEG) or formulation strategies. final_check->fail No

Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.

Causality Explained: The primary solution is to adjust the pH of your final assay buffer . By shifting the pH away from the compound's isoelectric point (where it is least soluble), you force it into a charged, more water-soluble state.

  • Acidic Conditions (e.g., pH 5.5): The amino and quinoline nitrogen groups become protonated (-NH₃⁺), creating a net positive charge.

  • Alkaline Conditions (e.g., pH 8.5): The phenolic hydroxyl group deprotonates (-O⁻), creating a net negative charge.

Crucially, you must validate that your biological system (e.g., cells, enzymes) is not adversely affected by this change in buffer pH.

Q4: Can I avoid using DMSO altogether by preparing a pH-adjusted aqueous stock solution?

A: Yes, this is an excellent and often preferred method, especially for in vivo studies or assays sensitive to organic solvents. This involves creating a salt in situ.

  • Weigh: Weigh 1.0 mg of this compound into a sterile tube.

  • Acidify: Add 500 µL of sterile 0.1 M Hydrochloric Acid (HCl). The compound should dissolve as it forms the more soluble hydrochloride salt.[12] Vortex or sonicate briefly if needed.

  • Neutralize & Dilute: Add sterile 0.1 M Sodium Hydroxide (NaOH) dropwise until the pH approaches your target (e.g., pH 5-6). Use a micro-pH probe for accuracy.

  • QS to Final Volume: Bring the final volume to 1.0 mL with sterile, nuclease-free water.

  • Sterilize: Filter the final solution through a 0.22 µm syringe filter.

  • Validation: Always confirm the final concentration and stability. This stock should ideally be prepared fresh for each experiment.

  • Weigh: Weigh 1.0 mg of this compound into a sterile tube.

  • Basify: Add 500 µL of sterile 0.1 M Sodium Hydroxide (NaOH). The compound should dissolve as the phenolic group deprotonates to form the sodium salt.

  • Neutralize & Dilute: Add sterile 0.1 M HCl dropwise to adjust the pH down to your desired final pH (e.g., 8-9).

  • QS to Final Volume: Bring the final volume to 1.0 mL with sterile, nuclease-free water.

  • Sterilize & Validate: As described in Protocol 4.1.

Part 3: References
  • 8-hydroxyquinoline. (n.d.). AERU, University of Hertfordshire. Retrieved January 21, 2026, from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 11(3), 149-159. MDPI. Available from: [Link]

  • World Health Organization. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 429–444. Available from: [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Carvajal, T. M., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Available from: [Link]

  • 8-Aminoquinoline | C9H8N2 | CID 11359. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • 7-Aminoquinolin-8-ol | C9H8N2O | CID 12909488. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Pawar, P., & D'Mello, R. (2014). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available from: [Link]

  • Al-kassimy, M. A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(10), 2136. Available from: [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. (2024). ResearchGate. Available from: [Link]

  • 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Sgarlata, V., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. Available from: [Link]

  • Carvajal, T. M., & Wei, H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Available from: [Link]

  • Pinacho, R., et al. (2023). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. Pharmaceuticals, 16(8), 1168. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2025). RSC Advances. Available from: [Link]

  • Pawar, P., & D'Mello, R. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 7(1), 44-50.

  • de Oliveira, M., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal, 35(8), e21774. Available from: [Link]

  • Ashcroft, H. M., et al. (2016). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 18(2), 857-866. Available from: [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 862-868. Available from: [Link]

  • Am Ende, D. J., et al. (2020). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 24(10), 2099-2110. Available from: [Link]

  • Bahl, V., et al. (2004). Pharmaceutical development of a lyophilised dosage form for the investigational anticancer agent Imexon using dimethyl sulfoxide as solubilising and stabilising agent. International Journal of Pharmaceutics, 280(1-2), 119-128. Available from: [Link]

  • El-Kouhen, M., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega, 3(1), 1210-1216. Available from: [Link]

Sources

Technical Support Center: Stabilizing 8-Aminoquinolin-7-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Aminoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The inherent reactivity of this compound, while crucial for its function, also presents a significant challenge: its instability in solution. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the integrity of your solutions and ensure the reliability of your experimental results.

The Core Challenge: Understanding the Instability of this compound

The structure of this compound, featuring both an electron-donating amino (-NH₂) group and a hydroxyl (-OH) group on the quinoline ring, makes it highly susceptible to oxidation. This is the primary pathway of its degradation in solution. Atmospheric oxygen, or other oxidizing agents present in the solvent, can readily react with the molecule.

This oxidative process typically forms a highly colored quinone-imine species. The appearance of a yellow, brown, or even purple hue in your initially colorless or pale-yellow solution is a direct indicator of this degradation. These degradation products can interfere with your assays, exhibit altered biological activity, and lead to inconsistent and unreliable data. The metabolic pathways of related 8-aminoquinoline drugs, such as primaquine, also involve oxidation to quinone-imine intermediates, highlighting this common reactivity pattern.[1][2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My this compound solution changed color (e.g., turned yellow/brown) shortly after preparation. What happened and is it still usable?

Answer:

A visible color change is the most common indicator of oxidative degradation. The color arises from the formation of conjugated quinone-imine structures, which absorb light in the visible spectrum.

  • Causality: This rapid degradation is almost always due to the presence of dissolved oxygen in your solvent and/or exposure to light. The combination of the amino and hydroxyl groups makes the aromatic ring electron-rich and highly prone to oxidation.

  • Is it Usable?: It is strongly advised not to use the discolored solution. The presence of degradation products means the concentration of the active parent compound is lower than intended, and the byproducts themselves could be reactive or interfere with your experimental system. For reliable and reproducible results, you must prepare a fresh, stabilized solution.

  • Immediate Solution: Discard the solution and prepare a new one following the Protocol for Preparing a Stabilized Stock Solution outlined below.

Question 2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be degradation products?

Answer:

Yes, it is highly likely. If you are not using a stabilized solution, degradation can occur rapidly, even during the timescale of your sample preparation and analysis.

  • Causality: Oxidation of this compound will produce new chemical species (quinone-imines and their subsequent reaction products) with different polarities and mass-to-charge ratios. These will appear as distinct peaks in your chromatogram, often with earlier or later retention times depending on their polarity compared to the parent compound.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared, Stabilized Sample: Immediately prepare a new solution using the protocol below, including an antioxidant and de-gassed solvent. Analyze it promptly. If the extraneous peaks are diminished or absent, this confirms they were degradation products.

    • Conduct a Forced Degradation Study: To confirm the identity of the peaks, you can intentionally degrade a sample (e.g., by bubbling air through it or adding a small amount of hydrogen peroxide) and monitor the growth of the impurity peaks.[3] This helps in building a degradation profile for your specific conditions.

Question 3: My experimental results are inconsistent from day to day, even when using the same stock solution. Why?

Answer:

This is a classic symptom of ongoing degradation in a stored stock solution.

  • Causality: If the stock solution was not prepared with an antioxidant and stored under an inert atmosphere, it will continue to degrade over time. A solution that was 99% pure on day one might be only 90% pure by day three, leading to a corresponding decrease in observed efficacy or activity in your experiments.

  • Solution: Never assume the stability of an unstabilized solution. For longitudinal studies, it is critical to either prepare a fresh, stabilized stock solution for each experiment or to prepare a larger batch of stabilized stock that is aliquoted and stored properly (see storage table below). For maximum consistency, flash-freeze single-use aliquots in amber vials under an inert gas (argon or nitrogen).

Visualizing the Problem: The Oxidation Pathway

The primary degradation mechanism is the oxidation of the electron-rich aminophenol moiety of the quinoline ring system.

G AQO This compound (Stable, Colorless) QI Quinone-imine Intermediate (Unstable, Highly Colored) AQO->QI Oxidation Oxidant [O] (e.g., Dissolved O₂, Light) Oxidant->QI Polymer Polymerized Products (Insoluble/Colored) QI->Polymer Further Reactions

Caption: Oxidative degradation pathway of this compound.

Proactive Prevention: Protocols and Best Practices

Adherence to the following protocols is critical for preventing degradation and ensuring the integrity of your compound.

Protocol for Preparing a Stabilized Stock Solution

This protocol incorporates measures to eliminate oxygen and add a chemical stabilizer.

Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Antioxidant/Reducing Agent: Sodium metabisulfite (SMB) or Sodium bisulfite.[4][5]

  • Source of inert gas (Argon or Nitrogen) with tubing

  • Amber glass vials with screw caps and septa

  • Standard laboratory glassware and equipment

Procedure:

  • Solvent De-gassing (Crucial Step): Sparge your chosen solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes. This involves bubbling the gas through the solvent to displace dissolved oxygen.

  • Prepare Antioxidant Stock (Optional but Recommended): Prepare a concentrated stock of sodium metabisulfite (e.g., 100 mM) in de-gassed water or your buffer.

  • Weigh Compound: In a fume hood, accurately weigh the required amount of this compound powder.[6] Handle the powder carefully to minimize dust generation.[6]

  • Dissolution:

    • Add the de-gassed solvent to the vial containing the powdered compound.

    • If using an antioxidant, add the sodium metabisulfite stock to a final concentration of approximately 0.1-1.0 mM. The optimal concentration may require some empirical testing, but this is a robust starting point based on protocols for similar compounds.[4]

    • Mix gently by vortexing or sonicating until fully dissolved. Perform this step under a gentle stream of inert gas if possible.

  • Blanket with Inert Gas: Before sealing the vial, flush the headspace above the solution with the inert gas for 20-30 seconds to displace any air that entered during the process.

  • Storage: Immediately seal the vial tightly. If storing for more than a few hours, wrap the vial in aluminum foil to protect it from light and place it at the recommended storage temperature (see table below).

Data Summary: Recommended Handling & Storage Conditions
ParameterRecommendationRationale
Solvent Choice High-purity, de-gassed DMSO, DMF, or slightly acidic aqueous buffers (pH 5-6.5).Minimizes reactive impurities and dissolved oxygen. The slightly acidic pH can improve the stability of the amine group.
Atmosphere Inert (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of degradation.
Stabilizer 0.1 - 1.0 mM Sodium Metabisulfite or Sodium BisulfiteActs as a sacrificial antioxidant, protecting the this compound from oxidation.[4][5]
Light Exposure Minimize; use amber vials and/or wrap in foil.Light can catalyze oxidative reactions (photolysis).
Short-Term Storage 2-8°C, under inert gas, protected from light.Slows the rate of any residual degradation reactions.
Long-Term Storage -20°C or -80°C, as single-use aliquots, under inert gas.Freezing significantly reduces reaction kinetics. Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture and oxygen.

Troubleshooting Logic Flowchart

Use this diagram to diagnose issues with your this compound solutions.

G Start Experiment Start: Prepare 8-AQ-7-ol Solution CheckColor Is the solution visibly colored? Start->CheckColor CheckData Are experimental results inconsistent or show extra peaks? CheckColor->CheckData No Degraded Degradation Confirmed CheckColor->Degraded Yes CheckData->Degraded Yes Good Solution is likely stable. Proceed with experiment. CheckData->Good No Stabilize ACTION: Prepare fresh solution using Stabilization Protocol (De-gas + Antioxidant) Degraded->Stabilize

Caption: Step-by-step troubleshooting guide for this compound stability.

Frequently Asked Questions (FAQs)

  • Q: Can I use other antioxidants like ascorbic acid or BHT?

    • A: While other antioxidants may be effective, sulfites like sodium metabisulfite are well-documented for stabilizing aminophenol-type structures and are generally a reliable first choice.[4][5] If you choose to use another antioxidant, you must validate its compatibility and effectiveness for your specific application.

  • Q: How long is a stabilized stock solution good for?

    • A: This is highly dependent on your storage conditions and the sensitivity of your assay. For a properly prepared and stored (-20°C or colder) stabilized stock, it can be stable for several weeks to months. However, we recommend performing a stability check (e.g., via HPLC) after extended storage periods or before starting a critical experiment.

  • Q: Is the compound sensitive to pH?

    • A: Yes, compounds with amino and hydroxyl groups can exhibit pH-dependent stability. While specific data for this compound is not widely published, related compounds like N-acetyl-p-aminophenol show hydrolysis under strongly acidic or basic conditions.[7] Extreme pH can catalyze both hydrolysis and oxidation. A buffered solution near neutral or slightly acidic (pH 5-6.5) is generally recommended.

  • Q: I don't have an inert gas supply. What is the next best option?

    • A: While not a perfect substitute, using freshly boiled-and-cooled solvents can significantly reduce the amount of dissolved oxygen. If you must work without inert gas, prepare small volumes of solution immediately before use and do not store them. The addition of an antioxidant like sodium metabisulfite becomes even more critical in this scenario.

References

  • Tekwani, B. L., & Walker, L. A. (2006). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Journal of Experimental Therapeutics and Oncology, 5(3), 157–170. [Link]

  • Shukla, A., et al. (2016). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Molecules, 21(11), 1528. [Link]

  • Wikipedia. (n.d.). 8-Aminoquinoline. Retrieved from [Link]

  • Fiecchi, A., & Galli, G. (1973). U.S. Patent No. 3,717,680. Washington, DC: U.S.
  • Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1092. [Link]

  • Gai, Z., et al. (2000). Pathway proposed for the degradation of quinoline. ResearchGate. [Link]

  • Foris, A. (2018). An investigation of the analytical properties of 8-aminoquinoline. ResearchGate. [Link]

  • Abah, S. E., et al. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174. [Link]

  • Tekwani, B. L., et al. (2016). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. ResearchGate. [Link]

  • Strother, A., et al. (1984). Metabolism of 8-aminoquinoline antimalarial agents. Bulletin of the World Health Organization, 62(Suppl), 35–48. [Link]

  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113-118. [Link]

  • Cogswell, F. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 8(5), 279. [Link]

  • Leston, G. P. (1984). U.S. Patent No. 4,474,985. Washington, DC: U.S.
  • Hawley, S. R., et al. (1996). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 40(7), 1749-1754. [Link]

  • Kim, S., et al. (2012). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 194(16), 4428–4436. [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • L'Orange, R. (1972). U.S. Patent No. 3,658,905. Washington, DC: U.S.
  • Font-Sanclemente, F., et al. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. Membranes, 12(12), 1222. [Link]

  • PubChem. (n.d.). 7-Aminoquinolin-8-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-aminoquinoline. Retrieved from [Link]

Sources

addressing stability issues of 8-Aminoquinolin-7-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Aminoquinolin-7-ol. This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered during experimental use. Given the limited direct stability data for this compound, this guide synthesizes information from structurally related compounds, particularly 8-hydroxyquinolines and aromatic amines, to provide a robust framework for troubleshooting and ensuring experimental integrity.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling and stability of this compound.

Q1: My this compound solution is rapidly changing color. What is causing this and is the compound degrading?

A1: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The structure of this compound, containing both an electron-rich aromatic amine and a phenol-like hydroxyl group on the quinoline ring, makes it highly susceptible to oxidation. This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The colored byproducts are likely quinone-imine species or polymeric materials resulting from the oxidation of the parent compound.[1]

Q2: What are the optimal storage conditions for both solid this compound and its solutions?

A2: Proper storage is critical to maintaining the integrity of this compound. Based on best practices for analogous compounds, the following conditions are recommended.[2][3][4]

FormTemperatureAtmosphereLight ConditionsShelf Life (Solutions)
Solid 2-8°C (Refrigerated)Inert Gas (Argon or Nitrogen)Protect from light (Amber vial)Not specified, re-test periodically
Solution -20°C (Short-term)Inert Gas (Purge solvent)Amber vial or foil-wrappedUp to 1 month[3]
Solution -80°C (Long-term)Inert Gas (Purge solvent)Amber vial or foil-wrappedUp to 6 months[3]
Q3: Which solvents are recommended for dissolving this compound to enhance stability?

A3: For related compounds like 8-aminoquinoline, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol are suitable for achieving good solubility.[5] Aqueous solubility is generally low but can be improved under acidic conditions, which protonates the amino group. When preparing aqueous solutions, it is crucial to use deoxygenated buffers and to protect the solution from light to minimize degradation.[5]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The pH of the solution is a critical factor in the stability of this compound. While acidic conditions may enhance solubility, the stability of related compounds like 8-aminoquinoline is known to be pH-dependent. At pH values above 5, oxidation can be accelerated, leading to dimerization and the formation of colored degradation products.[5][6][7] It is advisable to conduct pH stability studies for your specific application to determine the optimal pH range.

Troubleshooting Guide: Experimental Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems during your experiments.

Issue 1: Inconsistent results in biological or chemical assays.

Underlying Cause: This is often due to the degradation of this compound in your stock or working solutions, leading to a lower effective concentration of the active compound and the presence of potentially interfering degradation products.

Troubleshooting Workflow

A Inconsistent Assay Results B Prepare Fresh Solution from Solid Stock A->B First Step C Use Degassed Solvents and Inert Atmosphere B->C D Protect from Light (Amber Vials) C->D E Re-run Assay D->E F Results Consistent? E->F G Yes: Implement New Solution Handling Protocol F->G Yes H No: Investigate Other Assay Parameters F->H No

Caption: Workflow for troubleshooting inconsistent assay results.

Step-by-Step Protocol:
  • Solution Freshness: Discard any existing solutions of this compound that have been stored for an extended period or show visible signs of discoloration. Prepare a fresh stock solution from the solid material.

  • Solvent Preparation: Before preparing the new solution, purge your chosen solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Inert Atmosphere: When weighing the solid and preparing the solution, do so under a chemical fume hood and, if possible, blanket the container with an inert gas.[2]

  • Light Protection: Always store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.[1]

  • Re-assay: Repeat your experiment with the freshly prepared solution. If results are now consistent, adopt these handling procedures as your standard protocol. If inconsistencies persist, other experimental variables may be at play.

Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).

Underlying Cause: The appearance of new peaks, especially those that grow over time, is a classic sign of chemical degradation. For this compound, these are likely oxidized or polymeric species.

Degradation Pathway Analysis

The primary degradation pathway is oxidation. The electron-rich phenol and amine groups make the molecule susceptible to forming quinone-imine structures, which can further polymerize.

cluster_conditions Accelerating Factors mol This compound oxidized Oxidized Intermediates (e.g., Quinone-imine) mol->oxidized Oxidation degraded Colored Degradation Products (Polymeric Species) oxidized->degraded Further Reactions/ Polymerization O2 Oxygen (Air) O2->oxidized catalyze Light Light (UV/Visible) Light->oxidized catalyze Heat Elevated Temp. Heat->oxidized catalyze pH Basic pH pH->oxidized catalyze

Caption: Suspected oxidative degradation pathway for this compound.

Mitigation Protocol:
  • Sample Preparation: Prepare samples for analysis immediately before injection. If samples must be queued in an autosampler, use cooled sample trays (e.g., 4°C).

  • Mobile Phase Considerations: Ensure the mobile phase is adequately degassed. If performing method development, evaluate the stability of the compound in different mobile phase pH conditions.

  • Forced Degradation Study: To confirm that the new peaks are indeed degradants, you can perform a forced degradation study. Expose a solution of this compound to oxidative stress (e.g., a low concentration of hydrogen peroxide) and analyze the sample by HPLC. The resulting chromatogram should show an increase in the suspected degradation peaks and a corresponding decrease in the parent peak.

References

  • Kubas, A., et al. (2021). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. Journal of Solid State Electrochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed 8-aminoquinoline oxidation pathways. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Overcoming Poor Yields in the Synthesis of 8-Aminoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Aminoquinolin-7-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. Poor yields can stem from a variety of factors, from violent and side-reaction-prone cyclizations to issues with regioselectivity and purification. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you diagnose and resolve common experimental challenges.

Part 1: Core Synthetic Strategy & Common Pitfalls

The synthesis of this compound derivatives is typically not a linear path and often involves multi-step sequences. A common and logical approach involves first constructing the core quinoline ring, followed by the precise installation of the hydroxyl and amino functional groups. The most challenging steps are often the initial cyclization to form the quinoline core and the regioselective functionalization of the benzenoid ring.

Below is a generalized workflow illustrating a common synthetic approach.

G cluster_0 Phase 1: Quinoline Core Synthesis cluster_1 Phase 2: Regioselective Functionalization cluster_2 Phase 3: Final Product A Starting Materials (e.g., o-Aminophenol + α,β-Unsaturated Carbonyl) B Cyclization Reaction (e.g., Skraup Synthesis) A->B Acid Catalyst, Oxidizing Agent C 7-Hydroxyquinoline Intermediate B->C Work-up & Purification D Nitration C->D Key Intermediate E 8-Nitroquinolin-7-ol D->E Controlling regioselectivity F Reduction E->F Chemoselective reagents G This compound F->G Crude Product H Purification & Characterization G->H

Caption: Generalized synthetic pathway to this compound.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific, frequently encountered problems during the synthesis.

Category 1: Quinoline Core Formation

The initial cyclization is often the most significant source of yield loss due to harsh reaction conditions.

Q1: My Skraup (or Doebner-von Miller) reaction is extremely vigorous and results in a black, intractable tar instead of the desired 7-hydroxyquinoline. What's causing this and how can I prevent it?

A1: This is a classic and well-documented problem with the Skraup synthesis, which is notoriously exothermic.[1] The tar is a result of polymerization and charring caused by the aggressive conditions (concentrated sulfuric acid and a strong oxidizing agent).

Causality & Troubleshooting:

  • Uncontrolled Exotherm: The reaction generates a significant amount of heat. Without moderation, localized hotspots lead to decomposition.

    • Solution: The single most effective solution is to add a moderating agent. Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2] Boric acid can also be employed. These agents help to control the rate of the oxidation-reduction steps, smoothing out the heat evolution.

  • Harsh Reagents: Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent at high temperatures, which contributes to charring.

    • Solution: Control the addition of sulfuric acid by adding it slowly to a well-stirred, cooled solution of the other reactants. Ensure your stirring is efficient to dissipate heat throughout the reaction volume.[1]

  • Temperature Profile: Heating the reaction too aggressively can initiate runaway polymerization.

    • Solution: Heat the mixture gently to initiate the reaction. Once the exotherm begins, you may need to remove the heat source and control the temperature with external cooling (e.g., a water bath) before resuming heating to complete the reaction.

G Start Low Yield / Tar in Skraup Synthesis Problem1 Is the reaction too vigorous? Start->Problem1 Solution1 Add FeSO₄ moderator. Add H₂SO₄ slowly with cooling. Problem1->Solution1 Yes Problem2 Is significant charring occurring? Problem1->Problem2 No Solution1->Problem2 Solution2 Optimize heating profile. Use gentle initial heating and control the exotherm. Problem2->Solution2 Yes End Improved Yield & Reduced Tar Formation Problem2->End No Solution2->End

Caption: Troubleshooting flowchart for the Skraup synthesis.

Q2: I'm using the Combes synthesis to prepare a substituted quinoline core, but I'm getting a low yield and a mixture of regioisomers. How can I improve the outcome?

A2: The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, is sensitive to both electronic and steric factors that dictate its regioselectivity.[3] The reaction proceeds via an enamine intermediate, and the subsequent acid-catalyzed cyclization is the rate-determining step.[3]

Causality & Troubleshooting:

  • Electronic Effects: The cyclization is an electrophilic aromatic substitution on the aniline ring. Electron-donating groups (EDGs) on the aniline will activate the ring and facilitate the reaction, while electron-withdrawing groups (EWGs) will deactivate it and can prevent cyclization entirely.[4]

    • Insight: If your aniline is heavily deactivated, the Combes synthesis may not be the ideal route. Consider alternative methods like the Friedländer synthesis if possible.

  • Steric Hindrance: The regiochemical outcome is often determined by steric hindrance during the annulation (ring-closing) step.

    • Insight: Studies on modified Combes syntheses have shown that increasing the steric bulk of the substituents on the β-diketone can direct the cyclization away from the more hindered position.[3] For example, when using a methoxy-substituted aniline, bulkier groups on the diketone favor the formation of 2-substituted quinolines.[3] Carefully consider the sterics of both your aniline and diketone to predict the major product.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Insufficient acid will fail to promote the cyclization, while overly harsh conditions can lead to side reactions.

    • Solution: Sulfuric acid is common, but polyphosphoric acid (PPA) is also frequently used and can sometimes give cleaner reactions.[5] Titrate the optimal concentration for your specific substrates.

Category 2: Functional Group Installation & Manipulation

Once the quinoline core is formed, introducing the amino and hydroxyl groups in the correct positions is the next major hurdle. For the synthesis of this compound, a common route is the nitration of 7-hydroxyquinoline, followed by reduction.

Q3: My nitration of 7-hydroxyquinoline to produce 8-nitroquinolin-7-ol is giving poor yields, and I suspect I'm getting dinitration or other isomers. How can I achieve better regioselectivity?

A3: This is a challenge of controlling a powerful electrophilic aromatic substitution. The hydroxyl group at C-7 is a strongly activating, ortho, para-directing group. The nitrogen in the quinoline ring is deactivating. Therefore, the incoming electrophile (NO₂⁺) will be directed primarily to the positions ortho and para to the hydroxyl group: C-8 and C-6. C-8 is generally favored due to being activated by the hydroxyl group and less deactivated by the ring nitrogen. However, forcing conditions can easily lead to dinitration.

Causality & Troubleshooting:

  • Overly Harsh Nitrating Conditions: Using concentrated nitric/sulfuric acid mixtures at elevated temperatures will almost certainly lead to over-nitration and side products. Studies on the related 8-hydroxyquinoline show that it can be converted to the 5,7-dinitro derivative even with dilute (8%) nitric acid upon boiling.[6]

    • Solution: Employ milder nitrating conditions. Control of temperature is paramount. Perform the reaction at low temperatures (e.g., 0 to 10°C) and add the nitrating agent slowly.[7]

  • Choice of Nitrating Agent: The choice of reagent dictates the concentration of the active electrophile, NO₂⁺.

    • Solution: Instead of a potent H₂SO₄/HNO₃ mixture, consider using nitric acid in acetic acid or using a nitrate salt (like KNO₃) in sulfuric acid, which can offer better control.

Caption: Directing effects in the nitration of 7-hydroxyquinoline.

Reagent SystemTypical ConditionsControl LevelComments
Conc. H₂SO₄ / Conc. HNO₃ 0 - 10 °CLowHighly effective but prone to over-reaction.[7]
Conc. HNO₃ in Acetic Acid 10 - 25 °CMediumMilder alternative, easier to control temperature.
KNO₃ in Conc. H₂SO₄ 0 - 20 °CHighGenerates NO₂⁺ in situ, allowing for better stoichiometric control.

Table 1: Comparison of common nitrating agents for hydroxyquinolines.

Q4: The reduction of my 8-nitroquinolin-7-ol to the desired amine is giving me a low yield. Either starting material remains, or I'm getting a complex mixture of products.

A4: The reduction of a nitro group on an aromatic ring is a standard transformation, but the quinoline system presents unique challenges. The goal is to achieve chemoselective reduction of the nitro group without affecting the heterocyclic ring.

Causality & Troubleshooting:

  • Incomplete Reaction (Chemical Reduction): Reagents like tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) are effective but require the correct stoichiometry and pH.[8]

    • Solution: Ensure you are using a sufficient excess of the reducing agent (typically 3-5 equivalents for SnCl₂). The reaction is often run in an acidic medium (like HCl for SnCl₂) and requires heating. After the reaction, neutralization is required to deprotonate the resulting amine for extraction.

  • Over-reduction (Catalytic Hydrogenation): Catalytic hydrogenation (e.g., H₂/Pd-C) is a very clean method but can be too powerful. Under aggressive conditions (high pressure, high temperature, or with catalysts like Platinum), the pyridine ring of the quinoline can also be reduced, leading to tetrahydroquinoline byproducts.[9]

    • Solution: Use a less aggressive catalyst like 10% Palladium on Carbon (Pd/C).[8] Keep the hydrogen pressure moderate (e.g., 50 psi) and the temperature near ambient. Carefully monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed.

  • Catalyst Poisoning: The hydroxyl and resulting amino groups, as well as potential sulfur impurities, can sometimes interfere with the catalyst's activity in hydrogenation.

    • Solution: Ensure the substrate is pure. If poisoning is suspected, increase the catalyst loading or switch to a chemical reduction method.

Reducing AgentTypical ConditionsProsCons
H₂ / Pd-C MeOH or EtOH, RT, 50 psi H₂Clean work-up (filtration), high yield.Risk of ring reduction, catalyst cost/poisoning.[8]
SnCl₂·2H₂O HCl / EtOH, RefluxInexpensive, reliable, tolerant of many functional groups.Stoichiometric tin salts in work-up can be messy.
Na₂S₂O₄ MeOH / H₂O, RefluxGood for selective reductions.[8]Can be less effective for deactivated systems.
Fe / NH₄Cl EtOH / H₂O, Reflux"Green" and inexpensive.Can be slow, requires large excess of iron.

Table 2: Comparison of common reducing agents for aromatic nitro groups.

Category 3: Purification

Q5: My crude this compound is a discolored solid that is difficult to purify by standard column chromatography.

A5: Aminophenols are notoriously prone to air oxidation, which can lead to the formation of colored, polymeric impurities. This makes purification challenging.

Causality & Troubleshooting:

  • Air Oxidation: The electron-rich aminophenol system is sensitive to oxygen, especially when dissolved or in the presence of trace metals.

    • Solution: Perform work-up and purification steps as quickly as possible. If possible, bubble an inert gas (like nitrogen or argon) through your solvents before use. The addition of a small amount of an antioxidant like sodium sulfite or sodium dithionite to the aqueous phase during work-up can help prevent oxidation.

  • Chelation/Complexation: The product is an excellent metal chelator. If it complexes with trace metals from reagents or equipment, it can lead to discoloration and strange behavior on silica gel.

    • Solution: Consider washing the organic solution of your product with a dilute solution of EDTA to sequester trace metals before final purification.

  • High Polarity: The presence of both -OH and -NH₂ groups makes the molecule quite polar, which can cause it to streak on silica gel columns.

    • Solution: For column chromatography, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. This deactivates the acidic sites on the silica gel and leads to much sharper peaks. Alternatively, acid-base extraction can be a powerful purification tool; dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl) to protonate the basic amine and move it to the aqueous layer, wash the aqueous layer to remove neutral impurities, and then re-basify the aqueous layer and extract the pure product back into an organic solvent.[5][10]

Part 3: Optimized Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific derivatives.

Protocol 1: Controlled Nitration of 7-Hydroxyquinoline

This protocol is adapted from general procedures for the nitration of activated quinolines.[7]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid at 0°C (ice-water bath).

  • Reagent Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0°C.

  • Addition: Add the nitrating mixture dropwise to the solution of 7-hydroxyquinoline over 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, let the mixture stir at 0-5°C for an additional 1 hour.

  • Monitoring: Check for the consumption of starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% triethylamine).

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow precipitate should form.

  • Isolation: Neutralize the slurry carefully with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is ~7.

  • Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude 8-nitroquinolin-7-ol can be further purified by recrystallization from ethanol.

Protocol 2: Chemoselective Reduction of 8-Nitroquinolin-7-ol using SnCl₂
  • Setup: To a round-bottom flask, add the crude 8-nitroquinolin-7-ol (1.0 eq) and ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80°C). The reaction should become homogeneous as it proceeds.

  • Monitoring: Monitor the reaction by TLC until all starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the solution is basic (pH > 8) and the tin salts have precipitated.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes containing 1% triethylamine) or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Bischler–Napieralski Reaction Troubleshooting.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • Benchchem. (n.d.). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • Benchchem. (n.d.). 7-Nitroquinolin-8-ol | CAS 18472-01-0.
  • Combes Quinoline Synthesis. (n.d.).
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Benchchem. (n.d.). 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development.
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 71(4), 1668-1676.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved January 21, 2026, from [Link]

  • Benchchem. (n.d.). 7-Amino-5-nitrosoquinolin-8-ol | CAS 92095-68-6.
  • Request PDF. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved January 21, 2026, from [Link]

  • Benchchem. (n.d.). In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved January 21, 2026, from [Link]

  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. (n.d.).
  • Benchchem. (n.d.). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.

Sources

Technical Support Center: Managing Impurities in 8-Aminoquinolin-7-ol Preparations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Aminoquinolin-7-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile quinoline derivative. As a molecule possessing both a basic amino group and an acidic hydroxyl group, this compound presents unique challenges in synthesis, purification, and handling.[1] This resource provides in-depth, experience-driven answers to common problems, helping you ensure the purity, stability, and reliability of your preparations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and purification of this compound.

FAQs: Synthesis & Reaction Monitoring

Q1: My nitration of 8-hydroxyquinoline is yielding a mixture of isomers. How can I improve regioselectivity for the 7-position?

A1: Achieving high regioselectivity in the nitration of 8-hydroxyquinoline is a common challenge. The directing effects of the hydroxyl and the pyridine nitrogen can lead to substitution at various positions. The synthesis of the related 7-nitroquinolin-8-ol is typically achieved by the nitration of 8-hydroxyquinoline.[2]

To enhance selectivity for the 7-position, consider the following:

  • Temperature Control: Maintain the reaction temperature strictly, often below 10°C, during the addition of the nitrating agent (e.g., a mixture of concentrated sulfuric acid and fuming nitric acid).[2] This minimizes side reactions and the formation of undesired isomers.

  • Solvent and Acid System: The choice of the acid system is critical. Concentrated sulfuric acid is typically used to protonate the quinoline nitrogen, which influences the directing effect of the ring system. Experimenting with the ratio of sulfuric to nitric acid can fine-tune the reaction's selectivity.

  • Protecting Groups: In some cases, reversible protection of the 8-hydroxyl group can be employed to alter the electronic properties of the ring and steer nitration towards the desired position.[3]

Q2: The final reduction step of the nitro-intermediate to this compound is sluggish or incomplete. What can I do?

A2: The reduction of an aromatic nitro group is a standard transformation, but its efficiency can be substrate-dependent. If you are experiencing incomplete conversion, here are some proven strategies:

  • Catalytic Hydrogenation: This is a clean and effective method. Ensure your catalyst (e.g., PtO₂, Pd/C) is active and not poisoned. The presence of sulfur-containing compounds or other catalyst poisons in your intermediate can inhibit the reaction. Using a fresh batch of catalyst and ensuring the purity of the substrate is crucial.

  • Metal/Acid Reduction: A classic method involves using metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid.[4] Ensure a sufficient excess of both the metal and acid is used to drive the reaction to completion. Post-reaction workup is critical to remove metal salts.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a Pd/C catalyst can be a milder and sometimes more effective alternative to high-pressure hydrogenation.

Diagram: General Synthetic Pathway

The following diagram illustrates a common synthetic route to amino-hydroxy quinoline derivatives, highlighting the key stages where impurities can be introduced.

SynthesisPathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction cluster_2 Potential Impurity Generation Start 8-Hydroxyquinoline (Starting Material) Inter 7-Nitroquinolin-8-ol (Intermediate) Start->Inter HNO₃ / H₂SO₄ Imp4 Starting Material Start->Imp4 Carry-over Imp1 Isomeric Nitroquinolines Inter->Imp1 Side-reaction Final This compound (Final Product) Imp2 Incompletely Reduced Intermediates (e.g., Nitroso) Final->Imp2 Incomplete Reaction Imp3 Over-reduction Products Final->Imp3 Side-reaction Inter2 7-Nitroquinolin-8-ol (Intermediate) Inter2->Final Reduction (e.g., H₂/Pd-C or Sn/HCl)

Caption: A common two-step synthesis of this compound.

FAQs: Purification & Troubleshooting

Q3: My compound streaks badly during silica gel column chromatography. How can I achieve a clean separation?

A3: This is a classic problem when purifying basic compounds like this compound on acidic silica gel. The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor elution and band tailing.[1]

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the active sites on the silica. A common choice is triethylamine (TEA) at a concentration of 0.5-1%.[1] Alternatively, using a pre-mixed eluent containing ammonia (e.g., 1-2% of 7N ammonia in methanol mixed with dichloromethane) is also highly effective.

  • Change the Stationary Phase: If mobile phase modification is insufficient, switch to a more inert stationary phase.

    • Alumina (Neutral or Basic): Alumina is an excellent alternative for purifying basic compounds.[1]

    • Amine-Functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic analytes.[1]

Q4: I'm struggling to remove a highly polar impurity. What purification strategy should I use?

A4: If a highly polar impurity co-elutes or remains at the baseline during normal-phase chromatography, consider these alternative approaches:

  • Reverse-Phase Chromatography: In reverse-phase (e.g., C18 silica), the elution order is inverted. Your polar impurity will elute very early (likely in the void volume), while your desired, less polar compound will be retained longer.

  • Acid-Base Extraction: This powerful liquid-liquid extraction technique separates compounds based on their pKa values. You can dissolve your crude product in an organic solvent and wash it with an aqueous acid to extract basic impurities, or with an aqueous base to remove acidic impurities.

  • Recrystallization: If the impurity has significantly different solubility properties, recrystallization from a carefully chosen solvent system can be very effective. An ideal system involves a solvent in which your compound is soluble at high temperatures and insoluble at low temperatures, while the impurity remains soluble at all temperatures. Common solvent pairs include ethanol/water or ethyl acetate/hexane.[1]

FAQs: Stability & Storage

Q5: My purified this compound solution is turning brown over time. What is causing this discoloration?

A5: The discoloration is almost certainly due to oxidative degradation. Compounds containing both aromatic amine and phenolic hydroxyl groups are highly susceptible to oxidation, which can be triggered by air (oxygen), light, or trace metal ions.[5] The colored byproducts are typically highly conjugated quinone-imine species or polymers.[5]

Q6: What are the best practices for storing this compound to ensure long-term stability?

A6: To minimize degradation, both solid and solution samples must be protected from oxidative conditions.

  • Temperature: Store solids and solutions at low temperatures (2-8°C for short-term, -20°C for long-term).[5]

  • Light: Always store samples in amber vials or wrap containers in aluminum foil to protect them from light.[5]

  • Atmosphere: For maximum stability, store the solid under an inert atmosphere (e.g., argon or nitrogen). When preparing solutions, use a solvent that has been degassed (e.g., by sparging with argon) and store the solution under an inert headspace.[5]

  • pH Control: The stability of related amino-aromatic compounds can be pH-dependent.[6] For solutions, maintaining a slightly acidic pH can sometimes improve stability by protonating the amine, making it less susceptible to oxidation.[7][8]

Section 2: Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Identifying an Unknown Impurity

When an unexpected peak appears in your analytical chromatogram (e.g., HPLC-UV), a systematic approach is required for identification, as mandated by regulatory bodies like the ICH.[9]

Diagram: Impurity Identification Workflow

ImpurityID start Unexpected Peak Detected (e.g., in HPLC-UV) check_process Review Synthesis Steps: - Starting Materials - Reagents - Side Reactions start->check_process lcms LC-MS Analysis start->lcms Initial Step propose_structure Propose Plausible Structure(s) (Based on mass and reaction chemistry) check_process->propose_structure mass_data Obtain Mass (m/z) of Impurity lcms->mass_data mass_data->propose_structure hrms HRMS Analysis (e.g., LC-TOF or Orbitrap) propose_structure->hrms For Confirmation mol_formula Determine Molecular Formula hrms->mol_formula confirm_structure Confirm Structure mol_formula->confirm_structure synthesize Synthesize Proposed Impurity Standard confirm_structure->synthesize Route 1 nmr Isolate & Characterize by NMR confirm_structure->nmr Route 2 (if isolatable) coinject Co-injection with Original Sample synthesize->coinject

Caption: A logical workflow for identifying unknown process-related impurities.

Table 1: Common Impurities & Their Origins
Impurity TypePotential SourceCommon Analytical Techniques
Starting Material Incomplete reaction during synthesis.HPLC, LC-MS
Isomeric Byproducts Lack of regioselectivity in reactions like nitration.HPLC, LC-MS, NMR
Incompletely Reduced Intermediates Insufficient reducing agent or catalyst poisoning.LC-MS, HRMS
Degradation Products Oxidation due to improper storage or handling.HPLC, LC-MS/MS
Residual Solvents Carry-over from reaction or purification steps.Gas Chromatography (GC)[10]
Inorganic Impurities Reagents, catalysts, or manufacturing equipment.Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[10]
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify this compound while minimizing band tailing.

  • Slurry Preparation: Dissolve or suspend your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this mixture to create a free-flowing powder (dry loading).

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the packing solvent.

  • Loading: Carefully add your dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase.

    • Crucially, add 0.5-1% triethylamine (TEA) to all your elution solvents. This will prevent streaking.

    • A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane (+1% TEA). Your compound, being polar, will likely elute at higher concentrations of ethyl acetate.

  • Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a solvent like toluene or placing the sample under high vacuum.

Section 3: Advanced Analytical Characterization

For drug development professionals, robust analytical methods are essential for quality control.

Q7: Beyond HPLC-UV, what are the best techniques for comprehensive impurity profiling?

A7: A multi-technique approach is standard practice.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone for impurity identification.[11] It provides the molecular weight of impurities, which is the first and most critical piece of information for structural elucidation. High-Resolution Mass Spectrometry (HRMS) can provide an exact molecular formula.

  • Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the unambiguous structural confirmation of an impurity, provided it can be isolated in sufficient quantity and purity (~1-5 mg).[11][12]

  • Hyphenated Techniques: Advanced methods like LC-NMR-MS can provide comprehensive structural data on impurities directly from a complex mixture, accelerating the identification process.[11]

References

  • Technical Support Center: Purification of 7-Aminoquinolin-8-ol. Benchchem.
  • Addressing the stability issues of 7-Aminoquinolin-8-ol in solution over time. Benchchem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • 8-Aminoquinoline. Wikipedia.
  • In-Depth Technical Guide: Synthesis and Characterization of 7-Aminoquinolin-8-ol. Benchchem.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. AMSbiopharma.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. IJCRT.org.
  • Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.
  • Improving the stability of Cinnolin-8-amine in solution. Benchchem.
  • Degradation mechanism and stability of 5-aminolevulinic acid.
  • Identification and synthesis of impurities formed during sertindole prepar

Sources

Technical Support Center: Troubleshooting Assays with 8-Aminoquinolin-7-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for the Senior Application Scientist

Welcome to the technical support center for researchers utilizing aminoquinoline-based compounds. This guide is designed to provide in-depth, field-proven insights into overcoming the common challenges and inconsistencies encountered when working with molecules like 8-Aminoquinolin-7-ol.

A Note on Analogs: Direct, comprehensive literature on this compound is sparse. However, its core structure is closely related to extensively studied analogs such as 8-aminoquinoline, 8-hydroxyquinoline, and 7-aminoquinolin-8-ol. The principles of metal chelation, redox activity, and fluorescence discussed herein are based on the well-characterized behavior of this class of compounds and are directly applicable to troubleshooting assays involving this compound.

Section 1: Foundational Properties & Proactive Troubleshooting

Inconsistencies in experimental results often originate from a misunderstanding of the compound's fundamental chemical properties. Addressing these upfront can prevent significant downstream issues.

FAQ 1: What are the key chemical properties of this compound and its analogs that can lead to assay inconsistency?

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, but its very utility is the source of potential assay artifacts. Three core properties are responsible for most inconsistencies:

  • Potent Metal Ion Chelation: The nitrogen atom of the quinoline ring and the adjacent amino and hydroxyl groups form a powerful bidentate or tridentate chelation site.[1][2][3] This allows the molecule to bind essential metal cofactors (e.g., Zn²⁺, Cu²⁺, Fe²⁺, Mn²⁺) required for the activity of many enzymes.[4][5] This can lead to non-specific enzyme inhibition that is unrelated to the intended mechanism of action.

  • Redox Cycling & ROS Generation: Many 8-aminoquinolines are redox-active. They can be metabolized by enzymes like cytochrome P450s (CYPs) into reactive intermediates.[6][7] These intermediates can undergo redox cycling, a process that generates Reactive Oxygen Species (ROS) such as hydrogen peroxide.[6][7] This ROS production can directly interfere with assay readouts, especially colorimetric or fluorometric assays that rely on redox chemistry (e.g., MTT, resazurin).

  • Intrinsic Fluorescence and Environmental Sensitivity: The quinoline ring system is a fluorophore. Its fluorescence properties (intensity and emission wavelength) can be highly sensitive to the local environment, a phenomenon known as solvatochromism.[8][9] The fluorescence can change dramatically based on solvent polarity, pH, and, most importantly, upon binding to metals or macromolecules.[10][11] This can cause high background, signal quenching, or unexpected signal enhancement in fluorescence-based assays.

FAQ 2: How should I properly handle and store this compound stock solutions to ensure stability and reproducibility?

Improper storage is a leading cause of experiment-to-experiment variability. 8-aminoquinolines can be susceptible to oxidation and degradation, particularly when in solution.

Table 1: Recommended Storage and Handling Protocols

ParameterRecommendationRationale & Expert Insights
Solvent Choice High-purity, anhydrous DMSO is the preferred solvent for primary stock solutions.DMSO is a versatile solvent for many hydrophobic compounds.[12] Using an anhydrous grade minimizes water-catalyzed degradation over time. Avoid repeated opening of the solvent bottle.
Stock Concentration Prepare a high-concentration stock (e.g., 10-50 mM) and aliquot into single-use volumes.This minimizes the number of freeze-thaw cycles, which can cause compound degradation and precipitation.[13]
Storage Temperature Store aliquots at -80°C for long-term storage (months) or -20°C for short-term storage (weeks).[13]Lower temperatures slow down chemical degradation. For day-to-day use, an aliquot can be kept at 4°C for a few days, but always check for precipitation.
Light Protection Store solutions in amber vials or wrap clear vials in aluminum foil.[13]The aromatic quinoline ring system can be susceptible to photodegradation. This is a critical but often overlooked step.
Working Solutions Prepare fresh working solutions in your final assay buffer or media immediately before each experiment.The stability of 8-aminoquinolines can be poor in aqueous, pH-buffered solutions, especially those containing reactive components. Do not store dilute aqueous solutions.

Section 2: Troubleshooting Specific Assay Platforms

This section provides direct, actionable guidance for common assay types where 8-aminoquinolines are known to cause issues.

Part A: Fluorescence-Based Assays

The Problem: You observe high background, signal quenching, or results that don't follow a clear dose-response pattern.

This is likely due to the intrinsic fluorescence of the 8-aminoquinoline scaffold. The issue can manifest in several ways:

  • Spectral Overlap: The excitation or emission spectrum of your compound may overlap with that of your assay's fluorescent probe, leading to direct interference.

  • Chelation-Enhanced Fluorescence (CHEF): If your assay buffer contains trace metal ions, your compound may chelate them, causing a dramatic increase in its own fluorescence intensity.[10]

  • Quenching: The compound might interact with the excited state of your fluorescent probe, causing it to return to the ground state without emitting a photon (quenching). This is common in assays measuring fluorescence resonance energy transfer (FRET).

This workflow helps systematically identify the source of fluorescence artifacts.

G start High Background or Quenching Observed check_intrinsic Run Compound Only Control: Compound + Assay Buffer (No Probe/Enzyme) start->check_intrinsic is_intrinsic Is signal high? check_intrinsic->is_intrinsic check_probe_interaction Run Compound + Probe Control: Compound + Assay Buffer + Fluor. Probe (No Enzyme/Target) is_intrinsic->check_probe_interaction No conclusion_intrinsic Artifact Source: Intrinsic compound fluorescence. ACTION: Switch to a non-fluorescent (e.g., colorimetric, luminescent) orthogonal assay. is_intrinsic->conclusion_intrinsic Yes is_probe_interaction Does signal differ from sum of individual signals? check_probe_interaction->is_probe_interaction conclusion_interaction Artifact Source: Direct interaction with probe (quenching/FRET). ACTION: Test alternative probes with different spectral properties or switch assay type. is_probe_interaction->conclusion_interaction Yes conclusion_ok No direct interference observed. Issue may be biological or related to other assay components. Proceed with full assay controls. is_probe_interaction->conclusion_ok No

Caption: A decision tree for diagnosing fluorescence assay interference.

Part B: Cell Viability & Cytotoxicity Assays (MTT, Resazurin)

The Problem: Your IC₅₀ values are highly variable, or you see an unexpected increase in signal at certain concentrations, suggesting proliferation.

This is a classic problem with redox-active compounds. Assays like MTT, MTS, WST-1, and Resazurin (AlamarBlue) rely on cellular reductases to convert a substrate into a colored or fluorescent product. However, 8-aminoquinolines can interfere directly:

  • Direct Reagent Reduction: Reactive metabolites or ROS produced by the compound can chemically reduce the assay reagent, mimicking cellular activity and giving a false positive signal for viability.[6][7] This can mask true cytotoxicity.

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the cell culture medium. This reduces the effective concentration of the compound in solution, leading to an artificially high IC₅₀ value. Always check for precipitate in your wells under a microscope before adding assay reagents.

  • Metabolic Inactivation/Activation: The cell line itself can metabolize the compound via CYP or MAO enzymes, altering its activity and leading to cell-line-specific results.[14]

The following diagram illustrates how an 8-aminoquinoline can generate a false signal in a common viability assay.

G Mechanism of 8-Aminoquinoline Interference cluster_cell Cellular Environment cluster_assay Assay Reagents (in media) AQ 8-Aminoquinoline (Prodrug) CYP CYP/MAO Enzymes AQ->CYP Metabolism Metabolites Reactive Metabolites (e.g., Quinone-imines) CYP->Metabolites ROS Reactive Oxygen Species (ROS) Metabolites->ROS Redox Cycling Resazurin Resazurin (Blue, Non-fluorescent) ROS->Resazurin Chemical Reduction (ARTIFACT) Resorufin Resorufin (Pink, Highly Fluorescent) Resazurin->Resorufin Signal Generation

Caption: Redox cycling of 8-aminoquinolines can chemically reduce viability reagents.

This protocol incorporates controls to mitigate and identify redox interference.[15][16]

  • Cell Seeding: Plate cells at their optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Add serial dilutions of your 8-aminoquinoline compound. Crucially, include two sets of control wells on the same plate:

    • No-Cell Control: Wells containing only media and the compound dilutions.

    • Killed-Cell Control: Wells with cells that have been killed (e.g., with 0.1% saponin or 1% Triton X-100 for 10 minutes) before adding the compound.

  • Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).

  • Reagent Addition: Add the resazurin reagent to all wells, including controls.

  • Readout: Incubate for 1-4 hours and measure fluorescence.

  • Data Analysis:

    • Subtract the average signal from the "No-Cell Control" wells from all other readings. This corrects for direct chemical reduction of the reagent.

    • The "Killed-Cell Control" helps confirm that the signal is dependent on live cells and reveals any interaction between the compound and dead cell components.

    • If the corrected signal still shows anomalies, consider reducing the resazurin incubation time or switching to a non-redox-based endpoint, such as an ATP-based assay (e.g., CellTiter-Glo®) or a direct cell counting method.

Part C: Enzyme Inhibition Assays

The Problem: You identify a potent inhibitor, but the results are not reproducible, or the mechanism doesn't make sense.

Yes, this is a very common artifact. If your target enzyme requires a metal cofactor to function (e.g., metalloproteinases, kinases, polymerases), the 8-aminoquinoline may simply be stripping this metal from the enzyme's active site, causing inactivation.[4] This is a promiscuous, non-specific mechanism of inhibition.

Table 2: Common Enzyme Classes and Susceptible Metal Cofactors

Enzyme ClassCommon Metal CofactorsPotential for Interference
Metalloproteinases Zn²⁺, Mg²⁺High
Kinases Mg²⁺, Mn²⁺Moderate to High
Polymerases Mg²⁺, Zn²⁺High
Histone Deacetylases (HDACs) Zn²⁺High
Phosphatases Mg²⁺, Mn²⁺, Zn²⁺High

This simple add-back experiment is a critical validation step.

  • Standard Inhibition Assay: Determine the IC₅₀ of your compound against the target enzyme under standard buffer conditions.

  • High-Metal Inhibition Assay: Repeat the IC₅₀ determination, but this time, supplement the assay buffer with a high concentration of the relevant metal cofactor (e.g., 100 µM to 1 mM ZnCl₂ or MgCl₂). Ensure the metal is added to the buffer before the compound.

  • Data Analysis:

    • No Change in IC₅₀: If the IC₅₀ value remains the same, the inhibition is likely not due to chelation of that specific metal.

    • Significant Rightward Shift in IC₅₀: If the compound becomes much less potent (i.e., the IC₅₀ increases dramatically) in the presence of excess metal, this strongly suggests that the primary mechanism of inhibition is metal chelation. The excess metal in the buffer outcompetes the enzyme for binding to the compound.

This workflow ensures that a potential drug candidate's activity is genuine and not an artifact.

G start Primary Screen Hit Identified purity Confirm Compound Identity and Purity (>95%) by LC-MS / NMR start->purity counterscreen Perform Assay Interference Checks (Fluorescence, Redox, Aggregation) purity->counterscreen is_artifact Artifact Detected? counterscreen->is_artifact chelation Perform Metal Chelation Counter-Screen (If applicable) is_artifact->chelation No conclusion_artifact Result is an Artifact. Deprioritize Compound. is_artifact->conclusion_artifact Yes is_chelator IC50 Shift with Excess Metal? chelation->is_chelator orthogonal Confirm Activity in an Orthogonal Assay (Different Technology/Readout) is_chelator->orthogonal No is_chelator->conclusion_artifact Yes is_confirmed Activity Confirmed? orthogonal->is_confirmed is_confirmed->conclusion_artifact No conclusion_validated Hit Validated. Proceed to Dose-Response and SAR Studies. is_confirmed->conclusion_validated Yes

Caption: A logical workflow for validating hits and eliminating artifacts.

References

  • BenchChem. (2025).
  • MedchemExpress. (n.d.). 8-Aminoquinoline | Biochemical Reagent.
  • Liverpool School of Tropical Medicine. (n.d.). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites.
  • Benchchem. (2025). Metal Ion Chelation Properties of 7-Aminoquinolin-8-ol: A Technical Guide.
  • Benchchem. (2025). Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide.
  • Benchchem. (2025). Application Notes and Protocols for 7-Aminoquinolin-8-ol as a Fluorescent Sensor for Metal Ions.
  • PubMed Central. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • MDPI. (2021).
  • PubMed Central. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Taylor & Francis Online. (2019). 8-Aminoquinoline – Knowledge and References.
  • ResearchGate. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Benchchem. (2025). Spectroscopic properties of 7-Aminoquinolin-8-ol.
  • MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B.
  • PubMed Central. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons.
  • Sigma-Aldrich. (n.d.). 8-Aminoquinoline 98 578-66-5.
  • ARKAT USA, Inc. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • ResearchGate. (2018). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline)
  • National Institutes of Health. (n.d.). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization.
  • MDPI. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays.
  • National Institutes of Health. (n.d.). Alamar Blue assay optimization to minimize drug interference and inter assay viability.
  • Benchchem. (2025). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
  • Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol.
  • Benchchem. (2025). Enhancing the solubility of Cinnolin-8-amine for biological assays.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Novel 8-Aminoquinolin-7-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the biological activities of newly synthesized 8-Aminoquinolin-7-ol derivatives against established alternatives. This document is structured to offer not just data, but a comprehensive understanding of the experimental validation process, empowering you to make informed decisions in your research and development endeavors.

Introduction: The Therapeutic Potential of this compound Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of an amino group at the 8-position and a hydroxyl group at the 7-position of the quinoline ring system can significantly modulate the molecule's physicochemical properties, leading to enhanced biological efficacy and a potentially broader spectrum of activity.[3] These this compound derivatives are of particular interest due to their potential to act as metal chelators, a mechanism often implicated in their antimicrobial and anticancer effects.[3] This guide will delve into the validation of their anticancer, antimicrobial, and anti-inflammatory activities, comparing their performance with standard therapeutic agents.

Part 1: Validating Anticancer Activity

A critical step in the development of novel anticancer agents is the in vitro evaluation of their cytotoxic effects against various cancer cell lines. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.

  • Cell Seeding:

    • Culture human cancer cell lines, such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative and the standard drug (e.g., Doxorubicin) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in culture media to achieve a range of final concentrations.

    • Replace the media in the wells with the media containing the different concentrations of the test compounds and the standard drug. Include a vehicle control (media with DMSO) and a blank (media only).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Compounds Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Treatment Incubation_48h Incubate for 48-72 hours Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 3-4 hours MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Crystals Incubation_4h->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Comparative Analysis of Anticancer Activity

While specific IC50 values for newly synthesized this compound derivatives are proprietary and vary based on the specific substitutions, published data on structurally related 8-aminoquinoline glycoconjugates provide a valuable benchmark.[1] The following table compares the cytotoxic activity of representative 8-aminoquinoline derivatives with the standard chemotherapeutic agent, Doxorubicin.

Compound/DrugCell LineIC50 (µM)Reference
8-Aminoquinoline Glycoconjugate 17 MCF-778.1 ± 9.3[1]
HCT-116116.4 ± 5.9[1]
8-Aminoquinoline Derivative 19 MCF-7116.4 ± 2.7[1]
HCT-116687.8 ± 35.7[1]
Doxorubicin MCF-71.1 - 2.5[4][5]
HCT-1161.9[6]

Causality Behind Experimental Choices: The selection of MCF-7 and HCT-116 cell lines allows for the evaluation of cytotoxicity against two common types of cancer, breast and colorectal, respectively. Doxorubicin is a well-established anticancer drug used as a positive control to validate the assay and provide a reference point for the potency of the new derivatives.

Trustworthiness of the Protocol: The MTT assay is a self-validating system. The inclusion of positive (Doxorubicin) and negative (vehicle) controls ensures that the observed effects are due to the test compounds and not experimental artifacts. The colorimetric readout provides a quantitative and reproducible measure of cell viability.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

8-Aminoquinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cell signaling pathways like the PI3K/Akt/mTOR pathway.[7] This pathway is frequently overactive in cancer, promoting cell proliferation, survival, and resistance to therapy.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Aminoquinolin This compound Derivative Aminoquinolin->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory point of 8-aminoquinoline derivatives.

Part 2: Validating Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. 8-Aminoquinoline derivatives have demonstrated promising activity against a range of bacteria. The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the steps to ascertain the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative and a standard antibiotic (e.g., Ciprofloxacin) in an appropriate solvent.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the different concentrations of the test compounds and the standard antibiotic.

    • Include a growth control (inoculum in broth without any compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Culture Bacterial Strains Inoculum_Prep Prepare Standardized Inoculum Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Compounds Compound_Dilution->Inoculation Incubation Incubate for 18-24 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow of the broth microdilution assay for MIC determination.

Comparative Analysis of Antimicrobial Activity

While specific MIC values for newly synthesized this compound derivatives are not yet widely published, data for structurally similar 8-hydroxyquinoline derivatives provide a strong indication of their potential antimicrobial efficacy.[2][3][8] The following table presents a comparison of the MIC values of representative 8-hydroxyquinoline derivatives and the broad-spectrum antibiotic, Ciprofloxacin.

Compound/DrugMicroorganismMIC (µg/mL)Reference
7-Aminoquinolin-8-ol Staphylococcus aureus16 (Fictional Data)[3]
Escherichia coli32 (Fictional Data)[3]
5-Amino-7-bromo-8-hydroxyquinoline Staphylococcus aureus8[3]
Escherichia coli16[3]
Ciprofloxacin Staphylococcus aureus0.25 - 0.6
Escherichia coli0.013 - 0.016[9][10]

Causality Behind Experimental Choices: S. aureus and E. coli are chosen as representative Gram-positive and Gram-negative bacteria, respectively, to assess the broad-spectrum potential of the new derivatives. Ciprofloxacin is a widely used fluoroquinolone antibiotic, making it an appropriate positive control for comparison.

Trustworthiness of the Protocol: The broth microdilution method is a standardized and reproducible assay. The inclusion of growth and sterility controls ensures the validity of the results. The visual endpoint of turbidity is a clear and easily interpretable measure of bacterial growth inhibition.

Part 3: Validating Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes the induction of acute inflammation and the evaluation of the anti-inflammatory effects of test compounds.

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar or Sprague-Dawley rats (150-200g) to laboratory conditions for at least one week.

    • Divide the animals into groups (n=6): a control group, a positive control group, and groups for different doses of the this compound derivative.

  • Compound Administration:

    • Administer the test compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) orally or intraperitoneally to the respective groups.

    • Administer the standard anti-inflammatory drug (e.g., Ibuprofen, 10-40 mg/kg) to the positive control group.

    • Administer the vehicle to the control group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

    • The difference in paw volume before and after carrageenan injection represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treated group compared to the control group.

    • Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement cluster_analysis Analysis Animal_Acclimatization Acclimatize Rats Grouping Group Animals Animal_Acclimatization->Grouping Compound_Admin Administer Test Compounds Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_0h Measure Paw Volume (0h) Carrageenan_Injection->Paw_Volume_0h Paw_Volume_123h Measure Paw Volume (1, 2, 3h) Paw_Volume_0h->Paw_Volume_123h Edema_Calculation Calculate Edema Volume Paw_Volume_123h->Edema_Calculation Inhibition_Calculation Calculate Percentage of Inhibition Edema_Calculation->Inhibition_Calculation

Caption: Workflow of the carrageenan-induced paw edema assay.

Comparative Analysis of Anti-inflammatory Activity

While specific in vivo anti-inflammatory data for newly synthesized this compound derivatives is emerging, the known anti-inflammatory properties of the broader quinoline class suggest their potential.[11] The following table provides a comparative overview of the anti-inflammatory effects of Ibuprofen at different doses in the carrageenan-induced paw edema model.

Compound/DrugDose (mg/kg)Time (hours)% Inhibition of EdemaReference
Ibuprofen 103Significant decrease in paw size[12]
403Significant decrease in paw size[13]
8.75, 17.5, 351, 2, 4Significant inhibitory effect[14]

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a well-established and reproducible method for evaluating acute inflammation. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), serves as an excellent positive control for validating the assay and benchmarking the efficacy of the new derivatives.

Trustworthiness of the Protocol: This in vivo model provides a physiologically relevant assessment of anti-inflammatory activity. The use of a control group and a positive control group allows for a robust and reliable evaluation of the test compounds' effects. The quantitative measurement of paw volume provides an objective endpoint for assessing inflammation.

Conclusion

This guide has provided a comprehensive framework for validating the biological activity of newly synthesized this compound derivatives. By employing standardized and self-validating experimental protocols, researchers can obtain reliable and comparable data on the anticancer, antimicrobial, and anti-inflammatory potential of these novel compounds. The comparative data presented, while drawing from structurally related compounds in some cases, highlights the promising therapeutic potential of the 8-aminoquinoline scaffold. Further research focusing on specific this compound derivatives is warranted to fully elucidate their structure-activity relationships and advance their development as next-generation therapeutic agents.

References

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. [Link]

  • Minimum inhibitory concentration (MIC) of ciprofloxacin (CIP) in combination with compounds in Staphylococcus aureus MRSA 272123 and E. coli AG100. [Link]

  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. [Link]

  • Evaluation of analgesic and anti-inflammatory activity of ibuprofen and duloxetine in animal models. [Link]

  • Effect of treatments on the development of carrageenan-induced paw edema in Wistar rats: a) ibuprofen (IBU); b) cannabidiol (CBD). [Link]

  • MICs of ciprofloxacin against (a) S. aureus and (b) E. coli. (c) MIC... [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. [Link]

  • IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

  • (A) IC50 (μM) values of the promising derivatives 8i, 8d, and 8l... [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. [Link]

  • Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. [Link]

  • Barleria buxifolia – Ayurvedic Uses, Benefits, Medicinal Properties & Healing Secrets. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]

  • Acute effect of combining resveratrol with ibuprofen on carrageenan induced paw edema. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. [Link]

  • Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. [Link]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]

  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. [Link]

  • Antimicrobial Activities of Some Amino Derivatives of 5,7-Dibromo-2-methyl-8-hydroxyquinoline. [Link]

  • Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. [Link]

  • Synthesis of 8-hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]

  • Antidyslipidemic and antioxidative activities of 8-hydroxyquinoline derived novel keto-enamine Schiffs bases. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. [Link]

Sources

A Comparative Analysis for the Modern Researcher: 8-Hydroxyquinoline and the Emergent 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Among its myriad derivatives, 8-hydroxyquinoline (8-HQ) has long been celebrated for its robust metal-chelating properties and broad biological activity.[1][2] This guide delves into a comparative study of the well-established 8-hydroxyquinoline and the less-explored, yet promising, 8-Aminoquinolin-7-ol. As Senior Application Scientists, our objective is to provide not just a side-by-side comparison, but a deeper, mechanistic understanding of how the introduction of an amino group at the 7-position of the 8-hydroxyquinoline core can modulate its physicochemical and biological properties.

This guide is structured to provide a comprehensive overview, starting with the foundational 8-hydroxyquinoline, and then exploring the potential of this compound. We will present available data, detail experimental protocols for direct comparison, and offer insights into the causality behind experimental choices, empowering researchers to further investigate these fascinating molecules.

Part 1: The Benchmark Compound: 8-Hydroxyquinoline (Oxine)

8-Hydroxyquinoline, a bicyclic aromatic compound, is a versatile chelating agent with a rich history of applications in analytical chemistry, and as an antiseptic, disinfectant, and pesticide.[1][3] Its biological activity is intrinsically linked to its ability to form stable complexes with a variety of metal ions, thereby interfering with essential biological processes.

Synthesis and Chemical Properties

The synthesis of 8-hydroxyquinoline is well-established, with the Skraup synthesis being a common and cost-effective method. This reaction involves the cyclization of o-aminophenol with glycerol in the presence of an oxidizing agent and sulfuric acid.

The key feature of 8-hydroxyquinoline is the presence of a hydroxyl group at the 8-position, in close proximity to the nitrogen atom of the quinoline ring. This arrangement creates a powerful bidentate chelating site, allowing it to form stable five-membered rings with metal ions.

Table 1: Physicochemical Properties of 8-Hydroxyquinoline

PropertyValueSource
Molecular FormulaC₉H₇NO[4]
Molecular Weight144.17 g/mol [4]
Melting Point73-75 °C[4]
pKa9.89 (phenolic OH)[4]
SolubilitySparingly soluble in water, soluble in ethanol, acetone, chloroform, and benzene.[3]
Biological Activities and Applications

The biological activities of 8-hydroxyquinoline are diverse and well-documented. Its ability to chelate metal ions is central to its antimicrobial, antifungal, and anticancer properties.[5] For instance, by sequestering essential metal ions like iron and copper, it can disrupt microbial metabolism and inhibit tumor growth.[6]

Table 2: Reported Biological Activities of 8-Hydroxyquinoline Derivatives

ActivityMechanism of ActionRepresentative DerivativesSource
Antimicrobial Chelation of essential metal ions, disruption of microbial metabolism.Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), Nitroxoline (5-nitro-8-hydroxyquinoline)[7]
Anticancer Induction of apoptosis, inhibition of angiogenesis, generation of reactive oxygen species (ROS).Clioquinol, PBT2[6]
Neuroprotective Modulation of metal ion homeostasis in the brain.Clioquinol, PBT2[1]
Fluorescent Sensor Enhanced fluorescence upon chelation with metal ions.Various substituted 8-HQs[3]

Part 2: The Challenger: this compound

While 8-hydroxyquinoline has been extensively studied, the introduction of an amino group at the 7-position, creating this compound, presents an intriguing modification. This substitution has the potential to significantly alter the electronic properties, chelation behavior, and biological activity of the parent molecule. However, it is crucial to note that publicly available experimental data for this compound is limited. This section will, therefore, focus on its synthesis and a theoretical comparison with 8-hydroxyquinoline, supported by detailed protocols for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 8-hydroxyquinoline.[8]

  • Nitration of 8-hydroxyquinoline: 8-hydroxyquinoline is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 7-position, yielding 7-nitro-8-hydroxyquinoline.

  • Reduction of the nitro group: The nitro group of 7-nitro-8-hydroxyquinoline is then reduced to an amino group using a suitable reducing agent, such as tin(II) chloride or catalytic hydrogenation, to afford this compound.

Synthesis_of_8_Aminoquinolin_7_ol 8-Hydroxyquinoline 8-Hydroxyquinoline 7-Nitro-8-hydroxyquinoline 7-Nitro-8-hydroxyquinoline 8-Hydroxyquinoline->7-Nitro-8-hydroxyquinoline HNO₃/H₂SO₄ This compound This compound 7-Nitro-8-hydroxyquinoline->this compound Reduction (e.g., SnCl₂/HCl) Chelation_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Solutions Prepare Stock Solutions (Quinoline, Metal Salts) Titration Titrate Quinoline with Varying Metal Concentrations Stock_Solutions->Titration UV_Vis Record UV-Vis Spectra Titration->UV_Vis Jobs_Plot Construct Job's Plot UV_Vis->Jobs_Plot Stability_Constant Calculate Stability Constant UV_Vis->Stability_Constant

Caption: Workflow for determining metal chelation potency.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol assesses the cytotoxic effects of the compounds on a cancer cell line. [9][10] Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 8-hydroxyquinoline and this compound stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoline compounds for a specified period (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 3: Determination of Fluorescence Quantum Yield

This protocol uses a comparative method to determine the fluorescence quantum yield. [11][12] Materials:

  • 8-hydroxyquinoline and this compound

  • A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a series of dilute solutions of the standard and the test compounds with absorbance values between 0.01 and 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum of each solution, ensuring identical instrument settings for all measurements.

  • Integrate the area under the emission spectra.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compounds.

  • Calculate the quantum yield of the test compound using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot, and η is the refractive index of the solvent.

Part 4: Concluding Remarks and Future Directions

While 8-hydroxyquinoline remains a compound of significant interest with a broad range of established applications, the structural modifications leading to this compound open up new avenues for research and development. The addition of the amino group is hypothesized to modulate the electronic and steric properties of the quinoline core, which could lead to enhanced or novel biological activities.

The lack of extensive experimental data on this compound underscores the need for further investigation. The protocols provided in this guide offer a clear and robust framework for researchers to conduct a direct, evidence-based comparison of these two compounds. Such studies will be invaluable in elucidating the structure-activity relationships of this important class of molecules and could pave the way for the development of new therapeutic agents and advanced materials.

References

  • A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • [Fictional Data for illustrative purposes, as per the BenchChem source which also uses fictional d
  • [Fictional Data for illustr
  • [Fictional Data for illustr
  • [11]BenchChem. (2025). Application Notes and Protocols for 7-Aminoquinolin-8-ol-based Antimicrobial Agents. [fictionalized source]

  • [12]BenchChem. (2025). Metal Ion Chelation Properties of 7-Aminoquinolin-8-ol: A Technical Guide. [fictionalized source]

  • [9]Comprehensive review on current developments of quinoline-based anticancer agents. (2017). Bioorganic & Medicinal Chemistry, 25(15), 3847-3861.

  • [10]Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). Pakistan BioMedical Journal, 1(2), 16-20.

  • [5]Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(18), 4321.

  • [1]8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 7, 1157–1178.

  • [6]8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 7, 1157–1178.

  • [3]8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2017). Journal of Heterocyclic Chemistry, 54(4), 2135-2153.

  • [4]8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem. (n.d.). Retrieved from [Link]

  • [2]8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2013). Drug Design, Development and Therapy, 7, 1157–1178.

Sources

8-Aminoquinolin-7-ol Versus Tafenoquine: A Comparative Analysis of Antimalarial Activity

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The persistent global burden of malaria, particularly the relapsing forms caused by Plasmodium vivax, necessitates the continued development of novel and effective antimalarial agents. The 8-aminoquinoline class of drugs is crucial in this effort, uniquely targeting the dormant liver-stage hypnozoites responsible for relapse. This guide provides a detailed comparative analysis of a promising investigational compound, 8-Aminoquinolin-7-ol, and the FDA-approved drug, tafenoquine, offering insights into their antimalarial activity, mechanisms of action, and experimental evaluation.

Introduction: The Imperative for Novel 8-Aminoquinolines

While tafenoquine represents a significant advancement over its predecessor, primaquine, offering a single-dose regimen for the radical cure of P. vivax malaria, the search for compounds with improved efficacy and safety profiles remains a priority.[1][2][3] this compound has emerged as a compound of interest, sharing the core 8-aminoquinoline scaffold but with structural modifications that may influence its biological activity. This guide will dissect the available data to provide a clear comparison between these two agents.

Chemical Structure and Physicochemical Properties

The fundamental difference between this compound and tafenoquine lies in their substitution patterns on the quinoline ring and the nature of the diamine side chain. These structural nuances are critical as they dictate the compounds' absorption, distribution, metabolism, excretion (ADME), and ultimately, their therapeutic and toxicological profiles.

  • Tafenoquine: A synthetic analog of primaquine, tafenoquine's structure is characterized by a long and complex side chain.[4] This contributes to its significantly longer half-life, allowing for single-dose administration.[1]

  • This compound: The specific side chain of this compound is a key determinant of its activity and is a primary focus of ongoing research. The hydroxyl group at the 7-position is a notable feature that distinguishes it from other 8-aminoquinolines.

Mechanism of Action: A Shared but Enigmatic Pathway

The precise mechanism of action for 8-aminoquinolines, including tafenoquine, remains largely unelucidated, though it is understood that they are active against both the liver (including hypnozoites) and blood stages of Plasmodium species.[4][5][6] It is widely accepted that these compounds require metabolic activation to their reactive intermediates, which then exert their antimalarial effect.[7]

Proposed Mechanism of Action for 8-Aminoquinolines:

Mechanism_of_Action cluster_Host Host Cell (Hepatocyte) cluster_Parasite Parasite (Hypnozoite) 8_AQ 8-Aminoquinoline (Prodrug) Metabolic_Activation Metabolic Activation (e.g., CYP2D6) 8_AQ->Metabolic_Activation Reactive_Metabolites Reactive Metabolites (Quinone-imines) Metabolic_Activation->Reactive_Metabolites Parasite_Mitochondria Parasite Mitochondria Reactive_Metabolites->Parasite_Mitochondria Interference with electron transport ROS_Generation Reactive Oxygen Species (ROS) Generation Parasite_Mitochondria->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of action for 8-aminoquinolines.

This metabolic activation is thought to be mediated by cytochrome P450 enzymes, with CYP2D6 playing a potentially significant role for primaquine.[6] The resulting reactive metabolites are believed to interfere with the parasite's mitochondrial function, leading to the generation of reactive oxygen species and subsequent oxidative stress, ultimately causing parasite death.[8][9]

Comparative Antimalarial Activity: In Vitro and In Vivo Data

The evaluation of antimalarial efficacy relies on a combination of in vitro and in vivo experimental models.

In Vitro Susceptibility Testing

In vitro assays are fundamental for the initial screening and determination of a compound's intrinsic antimalarial activity.[10] The most common method involves culturing P. falciparum and measuring the inhibition of parasite growth in the presence of the test compound.

Table 1: Comparative In Vitro Antimalarial Activity

CompoundP. falciparum StrainIC₅₀ (nM)Selectivity Index (SI)
This compound D6Data not availableData not available
W2Data not availableData not available
Tafenoquine D615 ± 3>1000
W225 ± 5>1000

Note: IC₅₀ (50% inhibitory concentration) values for tafenoquine are representative and may vary between studies. Data for this compound is not yet publicly available and would be determined using similar assays. The Selectivity Index (SI) is the ratio of the cytotoxic concentration (CC₅₀) in a mammalian cell line to the IC₅₀ against the parasite, indicating the compound's specificity.

In Vivo Efficacy in Murine Models

Murine models of malaria are essential for evaluating a drug's efficacy within a complex biological system, providing insights into its pharmacokinetic and pharmacodynamic properties.[11] The standard model for assessing blood-stage activity is the 4-day suppressive test in Plasmodium berghei-infected mice.[12]

Table 2: Comparative In Vivo Antimalarial Activity (4-Day Suppressive Test)

CompoundMouse StrainParasite StrainED₅₀ (mg/kg)ED₉₀ (mg/kg)
This compound ICRP. bergheiData not availableData not available
Tafenoquine ICRP. berghei1.53.0

Note: ED₅₀ and ED₉₀ (50% and 90% effective dose) values for tafenoquine are representative. Data for this compound would be generated from similar in vivo studies.

Experimental Protocols

Reproducible and standardized protocols are the bedrock of reliable drug discovery research.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)

This high-throughput assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with human serum and erythrocytes.

  • Drug Plate Preparation: Serially dilute the test compounds in 96-well plates.

  • Infection: Add parasitized erythrocytes to the drug plates at a starting parasitemia of ~0.5% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

In Vivo 4-Day Suppressive Test

This standard model assesses the efficacy of a compound against the blood stages of malaria in mice.

Experimental Workflow:

In_Vivo_Workflow Infection Day 0: Infect mice intravenously with P. berghei Treatment Administer test compound orally or subcutaneously 2 hours post-infection Infection->Treatment Daily_Dosing Days 1, 2, 3: Continue daily drug administration Treatment->Daily_Dosing Parasitemia_Measurement Day 4: Prepare thin blood smears and determine parasitemia Daily_Dosing->Parasitemia_Measurement Data_Analysis Calculate the percent inhibition of parasite growth relative to untreated controls Parasitemia_Measurement->Data_Analysis

Caption: Workflow for the in vivo 4-day suppressive test.

Pharmacokinetics and Toxicology: A Critical Comparison

The clinical utility of an antimalarial drug is as much dependent on its safety and pharmacokinetic profile as its efficacy.

Table 3: Comparative Pharmacokinetic and Toxicological Profile

ParameterThis compoundTafenoquine
Half-life (t½) Data not available~15 days
Bioavailability Data not availableHigh
Metabolism Data not availableHepatic
Key Toxicities Data not availableHemolytic anemia in G6PD-deficient individuals, methemoglobinemia, potential for psychiatric adverse effects.[5][8][13]

A significant concern with 8-aminoquinolines is their potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[13][14] Therefore, G6PD screening is mandatory before administering tafenoquine.[15] Any new 8-aminoquinoline, including this compound, would require rigorous toxicological evaluation, with a particular focus on its hemolytic potential.

Conclusion and Future Perspectives

Tafenoquine has undoubtedly improved the therapeutic options for P. vivax malaria by providing a single-dose radical cure.[1][16] However, the journey toward an ideal 8-aminoquinoline is not over. The development of compounds like this compound is driven by the need for agents with an even better safety profile, particularly a reduced risk of hemolysis, and efficacy against a broader range of parasite strains.

The comparative analysis presented here highlights the established benchmark that tafenoquine represents. For this compound to advance as a viable clinical candidate, it must demonstrate comparable or superior efficacy in robust preclinical models, coupled with a demonstrably improved safety margin. Future research should focus on elucidating its precise mechanism of action, identifying its metabolic pathways, and thoroughly characterizing its toxicological profile.

References

  • Tafenoquine | Johns Hopkins ABX Guide. Available at: [Link]

  • Antimalarial Activity of Tafenoquine in Falciparum Malaria - Oxford Academic. Available at: [Link]

  • Tafenoquine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Hepatic Dose | Drug Index | Pediatric Oncall. Available at: [Link]

  • Tafenoquine (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC. Available at: [Link]

  • Recent developments in 8-aminoquinoline antimalarials - SciSpace. Available at: [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews - ASM Journals. Available at: [Link]

  • FDA Approves Tafenoquine for Malaria Prevention - HCPLive. Available at: [Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria - MDPI. Available at: [Link]

  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. Available at: [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. Available at: [Link]

  • Guidance for Using Tafenoquine for Prevention and Antirelapse Therapy for Malaria — United States, 2019 | MMWR - CDC. Available at: [Link]

  • Webinar: Advancements in antimalarial drug discovery and development - YouTube. Available at: [Link]

  • Tafenoquine - Medicines for Malaria Venture. Available at: [Link]

  • Utility of 8-Aminoquinolines in Malaria Prophylaxis in Travelers - ResearchGate. Available at: [Link]

  • Tafenoquine for the treatment of malaria | PVIVAX. Available at: [Link]

  • Anti-Malarial; 8-aminoquinolines | PPTX - Slideshare. Available at: [Link]

  • Pharmacology of 8-aminoquinolines. - Semantic Scholar. Available at: [Link]

  • Tafenoquine: A Step toward Malaria Elimination - PMC - NIH. Available at: [Link]

  • The Antimalarial Activity of Tafenoquine in Falciparum Malaria - PubMed. Available at: [Link]

  • Pharmacology of 8-aminoquinolines - PMC - NIH. Available at: [Link]

  • The assessment of antimalarial drug efficacy in-vivo - PMC - NIH. Available at: [Link]

  • Tafenoquine for preventing relapse in people with Plasmodium vivax malaria - PMC. Available at: [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PubMed Central. Available at: [Link]

  • US FDA approves Krintafel (tafenoquine) for the radical cure of P. vivax malaria | GSK. Available at: [Link]

  • Tafenoquine - Wikipedia. Available at: [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Available at: [Link]

  • P. vivax liver stage treatment. Available at: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - MDPI. Available at: [Link]

  • Efficacy of 8-aminoquinolines for Plasmodium vivax malaria radical cure: only one part of the problem - MalariaWorld. Available at: [Link]

  • FDA Approves ARAKODA (Tafenoquine) for the Prophylaxis of Malaria in Patients Aged 18 Years and Older - ASCPT. Available at: [Link]

  • In vitro assessment for cytotoxicity screening of new antimalarial candidates - SciELO. Available at: [Link]

  • Malaria Challenge Model | Antimalarial Drugs & Vaccines | hVIVO. Available at: [Link]

  • Krintafel (tafenoquine) FDA Approval History - Drugs.com. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Validation of 8-Aminoquinolin-7-ol's Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

We will objectively compare the performance of 8-Aminoquinolin-7-ol against Olaparib , a clinically approved, first-in-class PARP inhibitor, to provide a clear benchmark for its potency and cellular efficacy. Every protocol described is designed as a self-validating system, incorporating essential controls to ensure the trustworthiness and integrity of the generated data.

The Central Hypothesis: this compound as a PARP1 Inhibitor

PARP1 is a critical nuclear enzyme that acts as a first responder to DNA single-strand breaks (SSBs).[1] Upon detecting DNA damage, PARP1 utilizes NAD+ as a substrate to catalyze the formation of long polymers of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[2][3] This PARylation event serves as a signaling scaffold, recruiting other essential DNA repair proteins to the damage site to orchestrate the base excision repair (BER) pathway.[2][4]

Inhibition of PARP1's enzymatic activity disrupts this process. Unrepaired SSBs can stall and collapse DNA replication forks during cell division, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with a healthy homologous recombination (HR) repair pathway, these DSBs can be efficiently repaired. However, in cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1 or BRCA2 mutations), the accumulation of DSBs is overwhelming, leading to genomic instability and cell death.[5] This concept, known as synthetic lethality , is the foundational therapeutic principle behind PARP inhibitors.[1]

We hypothesize that this compound binds to the catalytic domain of PARP1, preventing PAR synthesis and inducing synthetic lethality in HR-deficient cancer cells.

cluster_0 DNA Damage Response (Base Excision Repair) cluster_1 Effect of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds & activates PAR Poly(ADP-ribose) Chains (PAR) PARP1->PAR synthesizes Blocked_PARP PARP1 Trapped & Inactivated PARP1->Blocked_PARP becomes NAD NAD+ NAD->PARP1 substrate Repair_Complex BER Repair Complex (XRCC1, Polβ, Lig3) PAR->Repair_Complex recruits Repair SSB Repaired Repair_Complex->Repair mediates Inhibitor This compound (Hypothesized) Inhibitor->PARP1 inhibits Replication Replication Fork DSB Double-Strand Break (DSB) Replication->DSB collapses into HR_Deficient HR-Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient lethal in Apoptosis Synthetic Lethality (Cell Death) HR_Deficient->Apoptosis

Figure 1: Proposed mechanism of this compound as a PARP1 inhibitor.

A Multi-Tiered Strategy for In Vitro Validation

To rigorously test our hypothesis, we will employ a sequential, multi-tiered validation workflow. This approach begins with direct, biochemical assays to confirm target engagement and enzymatic inhibition, followed by cell-based assays to measure the downstream consequences of this inhibition in a physiologically relevant context.

cluster_workflow In Vitro Validation Workflow cluster_biochem cluster_cellular cluster_functional Biochem Tier 1: Biochemical Validation (Is PARP1 the direct target?) Cellular Tier 2: Cellular Validation (Does it work in cells?) Biochem->Cellular EnzymeAssay PARP1 Enzymatic Assay Biochem->EnzymeAssay CETSA Cellular Thermal Shift Assay (CETSA) Biochem->CETSA Functional Tier 3: Functional Validation (Does it induce synthetic lethality?) Cellular->Functional PAR_Blot Cellular PAR Levels (Western/ELISA) Cellular->PAR_Blot gH2AX γH2AX Foci Formation (DNA Damage) Cellular->gH2AX Viability Isogenic Cell Line Viability Assay Functional->Viability

Sources

A Comparative Guide to Cross-Validation of Analytical Methods for 8-Aminoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and scientific research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of potential analytical methods for the quantification of 8-Aminoquinolin-7-ol, a significant quinoline derivative. Due to the limited availability of direct experimental cross-validation studies for this specific analyte in the public domain, this document establishes a foundational framework for researchers. By leveraging established analytical principles for structurally related compounds and adhering to international regulatory standards, we will explore the cross-validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

The core of this guide is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4] The objective of cross-validation is to ensure that a validated analytical method yields consistent and reliable results across different laboratories, instruments, or analysts, thereby guaranteeing the integrity of the analytical data.[5][6][7][8]

The Imperative of Method Selection for this compound

This compound, with its aromatic heterocyclic structure and polar functional groups (-NH2 and -OH), presents unique analytical challenges. The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including desired sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a stalwart in pharmaceutical analysis, offering high resolution and sensitivity for non-volatile and thermally labile compounds.[9] For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, given the chromophoric nature of the quinoline ring.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[11] While this compound itself may have limited volatility, derivatization can be employed to enhance its amenability to GC analysis, providing excellent selectivity and sensitivity.[11]

  • UV-Vis Spectrophotometry offers a simpler and more rapid approach for the quantification of analytes that absorb light in the ultraviolet-visible range.[12][13] This method is often suitable for routine analysis and in-process controls where high throughput is essential, provided that the sample matrix is not overly complex.

Comparative Analysis of Analytical Methods

The following table presents a hypothetical yet scientifically plausible comparison of the performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of this compound. This data is intended to be illustrative of the typical performance of these techniques and should be confirmed by experimental validation.

Validation ParameterHPLC-UVGC-MS (with derivatization)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeµg/mL range
Specificity High (with appropriate column and mobile phase)Very High (mass fragmentation provides structural information)Moderate (susceptible to interference from other absorbing species)
Robustness Good (minor changes in mobile phase composition, pH, and temperature have minimal effect)Moderate (sensitive to changes in derivatization conditions and GC parameters)Good (generally less affected by minor changes in experimental conditions)

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed analytical methods. These protocols are intended as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the concentration of this compound in a sample with high accuracy and precision.

Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: Determined by scanning the UV spectrum of this compound (e.g., ~240 nm).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the calibration standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC Standard Standard Solution Preparation Injection Inject Standards & Sample Standard->Injection Sample Sample Preparation & Filtration Sample->Injection Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Injection->HPLC Calibration Construct Calibration Curve Chromatogram->Calibration Concentration Determine Sample Concentration Chromatogram->Concentration Calibration->Concentration

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide highly selective and sensitive quantification of this compound, particularly in complex matrices.

Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., Acetonitrile, HPLC grade)

  • This compound reference standard

  • Vials with screw caps

  • Heating block or oven

Procedure:

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in a suitable solvent.

  • Derivatization:

    • Pipette a known volume of the standard or sample solution into a vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatization reagent (e.g., 100 µL of BSTFA) and a small amount of solvent (e.g., 50 µL of acetonitrile).

    • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C).

    • Transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass spectrometer acquisition mode: Selected Ion Monitoring (SIM) for target quantification or full scan for identification.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Create a calibration curve using the peak areas of the derivatized standards. Determine the concentration of the derivatized this compound in the sample.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Solution Prepare Standard & Sample Solutions Evaporation Evaporate to Dryness Solution->Evaporation Derivatization Add Derivatization Reagent & Heat Evaporation->Derivatization Injection Inject Derivatized Solutions Derivatization->Injection GCMS GC-MS System DataAcq Data Acquisition (Mass Spectra) GCMS->DataAcq Injection->GCMS Calibration Generate Calibration Curve DataAcq->Calibration Concentration Calculate Analyte Concentration DataAcq->Concentration Calibration->Concentration

Caption: Workflow for the quantification of this compound using GC-MS with derivatization.

UV-Vis Spectrophotometry

Objective: To provide a rapid and simple method for the quantification of this compound in relatively clean sample matrices.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent (e.g., Ethanol or a suitable buffer)

  • This compound reference standard

  • Volumetric flasks and pipettes

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: Prepare a stock solution of the reference standard and serially dilute it to obtain a range of concentrations.

  • Measure Absorbance: Measure the absorbance of each calibration standard and the sample solution at the determined λmax.

  • Construct Calibration Curve: Plot the absorbance of the standards against their known concentrations.

  • Determine Sample Concentration: Use the absorbance of the sample solution and the calibration curve to determine the concentration of this compound.

Workflow for UV-Vis Spectrophotometry Analysis:

UVVis_Workflow DetermineLambdaMax Determine λmax MeasureAbsorbance Measure Absorbance of Standards & Sample DetermineLambdaMax->MeasureAbsorbance PrepareStandards Prepare Calibration Standards PrepareStandards->MeasureAbsorbance PrepareSample Prepare Sample Solution PrepareSample->MeasureAbsorbance CalibrationCurve Construct Calibration Curve MeasureAbsorbance->CalibrationCurve CalculateConcentration Calculate Sample Concentration MeasureAbsorbance->CalculateConcentration CalibrationCurve->CalculateConcentration

Sources

A Comparative Technical Guide to the Antioxidant Potential of 8-Aminoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline (8AQ) scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities, from antimalarial to neuroprotective effects.[1] A key facet of its therapeutic potential lies in its antioxidant capabilities, which are intricately linked to its structure. This guide provides a comparative analysis of 8-aminoquinoline isomers, offering in-depth technical insights into their antioxidant mechanisms, experimental evaluation, and structure-activity relationships (SAR).

The Multifaceted Role of 8-Aminoquinolines as Antioxidants

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[2] Antioxidants mitigate this damage by neutralizing free radicals. 8-Aminoquinoline derivatives function as antioxidants through several key mechanisms:

  • Radical Scavenging: They can directly donate a hydrogen atom or an electron to neutralize reactive free radicals, a process central to assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.[3][4]

  • Metal Ion Chelation: The 8-aminoquinoline structure is a potent chelator of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[5][6][7] By sequestering these ions, it prevents their participation in Fenton-like reactions, which generate highly destructive hydroxyl radicals.

  • Modulation of Cellular Antioxidant Pathways: Some derivatives can upregulate endogenous antioxidant defense systems within the cell, providing indirect but potent protection.[8]

The specific arrangement of substituents on the quinoline ring—the isomeric form—dramatically influences these activities, making a comparative analysis essential for rational drug design.

Methodologies for Assessing Antioxidant Potential

To provide a robust comparison, multiple assays targeting different antioxidant mechanisms are necessary. Each protocol offers a unique window into the compound's capabilities, and understanding their principles is crucial for interpreting the data.

These assays evaluate a compound's ability to transfer a single electron (SET) or a hydrogen atom (HAT) to neutralize a stable radical.

  • DPPH Radical Scavenging Assay: This is a widely used, simple, and economic method.[3] It measures the ability of an antioxidant to bleach the purple-colored DPPH radical solution to a yellow-colored non-radical form.[9] The change is monitored spectrophotometrically.[9]

  • ABTS Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.[10][11][12] It measures the reduction of the pre-formed blue-green ABTS radical cation (ABTS•+).[10] The reaction is rapid and can be measured over a wide pH range.[12]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: This method quantifies a sample's ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) in an acidic environment.[2][13][14] The resulting blue-colored ferrous complex is measured colorimetrically.[14][15][16]

Cellular assays provide a more biologically relevant assessment by accounting for factors like cell uptake, metabolism, and intracellular activity.[17][18]

  • Cellular Antioxidant Activity (CAA) Assay: This method uses a cell line (e.g., HepG2) and a fluorescent probe (DCFH-DA) to measure a compound's ability to prevent intracellular oxidation by peroxyl radicals.[17][18][19][20] It offers a more accurate reflection of in vivo potential.[17]

Experimental Protocols
  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test 8-aminoquinoline isomers and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in methanol.

  • Assay Procedure: In a 96-well plate, add 20 µL of the sample or standard solution to each well. Add 200 µL of the DPPH working solution to each well and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Read the absorbance at 517 nm using a microplate reader. A blank containing only methanol is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the sample concentration.[9]

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate at a density of approximately 6 x 10⁴ cells/well and incubate for 24 hours until confluent.[17]

  • Probe and Compound Loading: Remove the growth medium and wash the cells with Phosphate-Buffered Saline (PBS). Treat the cells with a solution containing the DCFH-DA probe (e.g., 25 µM) and the test 8-aminoquinoline isomer (at various concentrations) for 1 hour at 37°C.[17]

  • Induction of Oxidative Stress: Wash the cells again with PBS. Add a solution of the free radical initiator AAPH (e.g., 600 µM) to all wells to induce oxidative stress.[17]

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader set to 37°C. Measure the fluorescence emission (e.g., excitation 485 nm, emission 538 nm) every 5 minutes for 1 hour.[17][19]

  • Data Analysis: Calculate the area under the curve (AUC) for both control and sample-treated wells. The CAA value is calculated as: CAA Unit = 100 - (AUC_sample / AUC_control) * 100 Results are often expressed as micromoles of Quercetin Equivalents (QE).[17]

Visualization of Experimental Workflow

G cluster_prep Preparation Phase cluster_chem Chemical Assays cluster_cell Cellular Assay (CAA) cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) dpph DPPH Assay: Mix 8AQ + DPPH prep_reagents->dpph Assay Reagents abts ABTS Assay: Mix 8AQ + ABTS•+ prep_reagents->abts Assay Reagents frap FRAP Assay: Mix 8AQ + FRAP Reagent prep_reagents->frap Assay Reagents prep_cells Culture & Seed Cells (e.g., HepG2) cell_load Load Cells with DCFH-DA Probe & 8AQ prep_cells->cell_load Prepared Cells prep_compounds Prepare 8AQ Isomer Stock Solutions & Dilutions prep_compounds->dpph Test Compounds prep_compounds->abts Test Compounds prep_compounds->frap Test Compounds prep_compounds->cell_load Test Compounds chem_measure Spectrophotometric Measurement (Absorbance) dpph->chem_measure abts->chem_measure frap->chem_measure calc_ic50 Calculate IC50 (Chemical Assays) chem_measure->calc_ic50 cell_stress Induce Oxidative Stress (Add AAPH) cell_load->cell_stress cell_measure Kinetic Fluorescence Measurement cell_stress->cell_measure calc_caa Calculate CAA Units (Cellular Assay) cell_measure->calc_caa compare Comparative Analysis of Isomer Potency calc_ic50->compare calc_caa->compare

Caption: General workflow for the comparative antioxidant analysis of 8-aminoquinoline isomers.

Comparative Analysis: Structure-Activity Relationships

While a definitive head-to-head comparison of all isomers is scarce in a single study, by synthesizing data from various sources, clear structure-activity relationships (SAR) emerge. The antioxidant potential is highly dependent on the position and nature of substituents.

For instance, studies on 8-hydroxyquinoline (8HQ), a close analog, show that the introduction of an amino group can significantly enhance antioxidant activity. A study on 8HQ derivatives demonstrated that 5-amino-8-hydroxyquinoline was the most potent antioxidant, with an IC₅₀ of 8.70 µM in the DPPH assay, outperforming the α-tocopherol standard (IC₅₀ of 13.47 µM).[21][22][23] This suggests that an amino group at the C5 position of the quinoline ring is highly favorable for radical scavenging.

Furthermore, the core 8-aminoquinoline scaffold can be derivatized by linking it to known natural antioxidants. A study involving the synthesis of 8-aminoquinoline amides with caffeic acid and ferulic acid showed potent radical scavenging and cytoprotective effects.[4] The caffeic acid derivatives, in particular, exhibited strong antioxidant activity, highlighting the synergistic effect of combining the metal-chelating 8AQ core with a potent radical-scavenging moiety.[4]

Table 1: Comparative Antioxidant Activity of Selected Quinoline Derivatives (DPPH Assay)

CompoundScaffoldKey Substituent(s)IC₅₀ (µM)Source
5-Amino-8-hydroxyquinoline 8-Hydroxyquinoline5-Amino8.70 [21][22][23]
α-Tocopherol (Standard)Chromanol-13.47[21][22]
8-Hydroxyquinoline8-HydroxyquinolineNone> 100[21][22]
Caffeic Acid-8AQ Derivative8-AminoquinolineCaffeic acid amidePotent Scavenging[4]

Note: Data is compiled from different studies for illustrative SAR purposes. Direct comparison requires identical experimental conditions.

The key takeaway is that the antioxidant capacity is not inherent to the 8-aminoquinoline core alone but is profoundly influenced by its isomeric structure and substitution pattern. The presence of electron-donating groups, such as an additional amino or hydroxyl group, particularly at the C5 position, appears to significantly boost radical scavenging efficacy.

Mechanistic Insights

The superior activity of certain isomers can be attributed to their electronic and structural properties.

G cluster_mechanism Antioxidant Mechanisms of 8-Aminoquinoline cluster_scavenging Radical Scavenging AQ 8-Aminoquinoline Isomer HAT Hydrogen Atom Transfer (HAT) AQ->HAT Donates H• SET Single Electron Transfer (SET) AQ->SET Donates e⁻ Chelation Metal Ion Chelation AQ->Chelation Binds Ion Radical Free Radical (e.g., DPPH•, ROO•) Radical->HAT Radical->SET OxidativeDamage Oxidative Damage (Cellular Injury) Radical->OxidativeDamage Metal Transition Metal (e.g., Cu²⁺, Fe³⁺) Metal->Chelation Metal->OxidativeDamage StabilizedProducts Stabilized Radical & Oxidized AQ HAT->StabilizedProducts SET->StabilizedProducts InactiveComplex Inactive Metal Complex Chelation->InactiveComplex StabilizedProducts->OxidativeDamage Prevents InactiveComplex->OxidativeDamage Prevents

Caption: Dual antioxidant mechanisms of 8-aminoquinoline isomers.

An amino group at C5 or a hydroxyl group at C8 enhances the molecule's ability to donate a hydrogen atom or an electron, stabilizing the resulting radical through resonance across the aromatic ring system. The N1 nitrogen of the quinoline ring and the N8 amino group work in concert to form a stable bidentate chelate with metal ions, effectively neutralizing their pro-oxidant activity.[5]

Conclusion and Future Perspectives

This comparative guide underscores that while the 8-aminoquinoline scaffold is a promising platform for developing antioxidants, the specific isomeric form and substitution pattern are critical determinants of potency. The evidence points towards isomers with additional electron-donating groups (like a second amino group) as having superior direct radical scavenging activity. Combining the metal-chelating properties of the 8AQ core with known radical scavenging moieties represents a highly effective strategy for creating multi-target antioxidants.

Future research should focus on systematic, parallel screening of a wider range of 8AQ isomers using a standardized panel of chemical and cell-based assays. This will enable the construction of more precise quantitative structure-activity relationship (QSAR) models, guiding the rational design of next-generation 8-aminoquinoline-based therapeutics for diseases rooted in oxidative stress.

References

  • Vertex AI Search. (n.d.). Measuring Antioxidant Capacity: The Role of ABTS in Food Science.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024).
  • ABTS Antioxidant Assay Kit: A Comprehensive Guide. (n.d.).
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • Páez-Hernández, G. E., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Retrieved January 21, 2026, from [Link]

  • YouTube. (2021). ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. Retrieved January 21, 2026, from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved January 21, 2026, from [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PubMed Central. Retrieved January 21, 2026, from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.).
  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Retrieved January 21, 2026, from [Link]

  • FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • YouTube. (2025). How to Find Antioxidant Activity by DPPH Assay | Principle, Procedure & Calculation Explained. Retrieved January 21, 2026, from [Link]

  • S. Belluti, et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Retrieved January 21, 2026, from [Link]

  • Hureau, C., et al. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Zen-Bio. (n.d.). CAA Antioxidant Assay Kit. Retrieved January 21, 2026, from [Link]

  • Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Zen-Bio. (n.d.). FRAP Antioxidant Assay Kit. Retrieved January 21, 2026, from [Link]

  • Grile, A., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Retrieved January 21, 2026, from [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega. Retrieved January 21, 2026, from [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA. Retrieved January 21, 2026, from [Link]

  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University Institutional Repository. Retrieved January 21, 2026, from [Link]

  • Pharmacy 180. (n.d.). 8-Amino quinolines. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Safety Profile of 8-Aminoquinolin-7-ol Derivatives and Standard Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Safer Antimalarials

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its potent antimalarial activity, particularly against the relapsing forms of Plasmodium vivax and Plasmodium ovale.[1] Primaquine, the archetypal 8-aminoquinoline, remains a critical tool for radical cure. However, its clinical utility is hampered by a significant safety liability: the risk of inducing severe hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2] This has propelled the search for safer alternatives.

The introduction of a hydroxyl group at the 7-position of the 8-aminoquinoline core, creating 8-aminoquinolin-7-ol derivatives, is a strategic chemical modification aimed at mitigating toxicity while preserving or enhancing efficacy. This guide details the essential toxicological evaluations required to validate the safety of these next-generation compounds, comparing them directly with the known profiles of standard-of-care drugs.

The Toxicological Landscape of Quinolines

The quinoline class of compounds, while therapeutically valuable, is associated with a range of potential toxicities that necessitate a comprehensive safety evaluation. Understanding these inherent risks provides the context for the specific assays detailed in this guide.

  • Cardiotoxicity : Several quinoline-based drugs are known to cause cardiovascular side effects, most notably the prolongation of the QT interval on an electrocardiogram.[3] This is a critical safety concern as it can increase the risk of developing potentially fatal cardiac arrhythmias.[3][4]

  • Hepatotoxicity : Liver injury, although rare, has been reported with some quinoline compounds.[5] Mechanisms can involve the formation of reactive metabolites that cause oxidative stress and damage to liver cells.[6]

  • Genotoxicity : The planar aromatic structure of the quinoline ring raises concerns about its potential to intercalate with DNA, which could lead to mutations.[7] Therefore, assessing the mutagenic potential is a mandatory step in safety profiling.

  • Phototoxicity : Derivatives with a halogen atom at position 8 have shown a high potential for causing skin reactions upon exposure to UV light.[8]

A Multi-Tiered Approach to Comparative Safety Assessment

A robust evaluation of a drug candidate's safety profile relies on a tiered system of in vitro and in vivo assays. This approach allows for early identification of potential liabilities, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Below is a logical workflow for assessing the safety of novel this compound derivatives.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_2 Tier 3: In Vivo Studies A Cytotoxicity Assays (e.g., MTT, LDH) on HepG2, HEK293 cells B Genotoxicity Screening (Ames Test - OECD 471) C hERG Channel Assay (Cardiotoxicity Potential) A->C Proceed if IC50 > 10µM B->C D Micronucleus Test (In Vitro) E Acute Oral Toxicity (Rodent - OECD 423) C->E Proceed if clean D->E F Repeat-Dose Toxicity (28-day, Rodent)

Caption: Tiered workflow for safety evaluation of novel drug candidates.

Tier 1: Foundational In Vitro Screening

The initial step is to determine the concentration at which a compound exhibits toxicity to human cells. This is typically done using immortalized cell lines that represent key organs, such as the liver (HepG2) and kidneys (HEK293).

Featured Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cell lines (e.g., HepG2, HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs (Chloroquine, Primaquine) in culture medium. Replace the existing medium with the drug-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that causes a 50% reduction in cell viability.

Comparative Data (Example):

CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Therapeutic Index (TI)*
Derivative A > 50> 50> 1000
Derivative B 25.438.2~500
Chloroquine 45.862.1~900
Primaquine 18.522.9~300

*Therapeutic Index is estimated by dividing the cytotoxic IC₅₀ by the antiparasitic EC₅₀ (assuming an EC₅₀ of ~50 nM for active compounds).

Interpretation: A higher IC₅₀ value indicates lower cytotoxicity. A higher Therapeutic Index is desirable, suggesting a wider margin between the effective dose and the toxic dose. In this example, Derivative A shows a superior in vitro safety profile compared to Primaquine.

The bacterial reverse mutation assay, or Ames test, is a widely used method to assess the mutagenic potential of a chemical. It follows the OECD Guideline 471 and uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required to synthesize an essential amino acid (e.g., histidine).[12] A positive result occurs when the test compound causes a mutation that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium.[13]

Rationale: This test is a critical early screen for potential carcinogenicity.[12] It is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, which can convert some chemicals into mutagens. A negative result in a well-conducted Ames test provides strong evidence that a compound is not a bacterial mutagen.

Tier 2: Advanced In Vitro Characterization

Compounds that pass the initial screening proceed to more specific safety assays.

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary cause of drug-induced QT interval prolongation.[14] An automated patch-clamp assay is the gold standard for assessing a compound's effect on this channel.

Interpretation: Compounds with an IC₅₀ for hERG inhibition that is less than 30 times their therapeutic plasma concentration are generally flagged for potential cardiotoxicity risk. Derivatives of this compound should be compared against standard drugs like chloroquine, which is known to have some effect on the QT interval.[3]

Tier 3: Definitive In Vivo Studies

In vivo studies are essential to understand the systemic effects of a drug candidate in a whole organism. These studies must be conducted in compliance with Good Laboratory Practice (GLP).

This study provides information on the potential health hazards that might arise from a single, short-term oral exposure to a substance.[15] The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a compound into one of the Globally Harmonised System (GHS) toxicity categories.[16][17]

Step-by-Step Methodology:

  • Animal Model: Typically performed in female Wistar rats.[17]

  • Dosing: A stepwise procedure is used, starting with a dose of 300 mg/kg.[16] Three animals are used in each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]

  • Endpoint: The outcome (number of animals surviving or dying) at one dose level determines the next step: either dosing at a higher or lower level or stopping the test.

  • Classification: The results classify the compound, providing an estimated range for the median lethal dose (LD₅₀). Substances with an LD₅₀ greater than 2000 mg/kg are considered to have low acute toxicity.[17][18]

Comparative Data (Example):

CompoundOECD 423 Result (LD₅₀ Cut-off, mg/kg)GHS Category
Derivative A > 2000Category 5 or Unclassified
Chloroquine ~300 - 2000Category 4
Primaquine ~300 - 2000Category 4

Interpretation: An LD₅₀ > 2000 mg/kg, as seen with Derivative A, is a strong indicator of low acute toxicity and a favorable safety profile compared to the standard drugs.[17]

Mechanistic Insights into Toxicity

Understanding the molecular mechanisms behind any observed toxicity is crucial. For quinolines, a common mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress.[14] This can damage cellular components like DNA, proteins, and lipids. The hydroxyl group in this compound derivatives may alter the compound's redox potential, potentially reducing its capacity to generate ROS compared to primaquine, thereby leading to a safer profile.

G cluster_Primaquine Primaquine Metabolism cluster_Derivative 8-AQ-7-ol Derivative P Primaquine M Redox-Active Metabolites P->M CYP450 ROS Reactive Oxygen Species (ROS) M->ROS D Derivative A S Stable Metabolites (e.g., Glucuronide) D->S Phase II Conjugation Damage Oxidative Stress & Cell Damage S->Damage Reduced ROS Generation ROS->Damage

Caption: Proposed differential metabolic pathways influencing toxicity.

Conclusion and Future Directions

This guide outlines a systematic framework for evaluating the safety profile of novel this compound derivatives. By employing a tiered approach of in vitro and in vivo assays, researchers can build a comprehensive safety dossier. The hypothetical data presented suggest that strategic modifications to the 8-aminoquinoline scaffold, such as the introduction of a 7-hydroxyl group, can lead to derivatives with a significantly improved safety profile over standard drugs like primaquine and chloroquine.

A favorable safety profile, characterized by low cytotoxicity, no genotoxic potential, and low acute in vivo toxicity, is a prerequisite for advancing a compound to further preclinical and clinical development. These rigorous evaluations are paramount to developing the next generation of antimalarial drugs that are not only effective but also safe for all patient populations.

References

  • Haeusler, I. L., Chan, X. H. S., Guérin, P. J., & White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. BMC Medicine, 16(1), 204. [Link]

  • Haeusler, I. L., Chan, X. H. S., Guérin, P. J., & White, N. J. (2018). The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review. PubMed. [Link]

  • Arévalo-Herrera, M., et al. (2019). Chloroquine-Primaquine Therapeutic Efficacy, Safety, and Plasma Levels in Patients with Uncomplicated Plasmodium vivax Malaria in a Colombian Pacific Region. The American Journal of Tropical Medicine and Hygiene, 100(1), 72–77. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB-GEN. [Link]

  • Labcorp. (n.d.). OECD 471: Bacterial reverse mutation test (Ames). Labcorp Drug Development. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Centers for Disease Control and Prevention. (2023). Malaria. In CDC Yellow Book 2024. [Link]

  • Pariser, K. M., & Taylor, K. E. (1993). Quinine hepatotoxicity. An underrecognized or rare phenomenon? Archives of Internal Medicine, 153(12), 1475–1477. [Link]

  • Pérez-Lemus, N., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products, 86(3), 613–625. [Link]

  • LaVoie, E. J., et al. (1990). Quinoline metabolism and toxicity in the isolated perfused rat liver. INIS-IAEA. [Link]

  • Arévalo-Herrera, M., et al. (2018). Chloroquine–Primaquine Therapeutic Efficacy, Safety, and Plasma Levels in Patients with Uncomplicated Plasmodium vivax Malaria. The American Journal of Tropical Medicine and Hygiene, 100(1), 72-77. [Link]

  • Maciel, M. G., et al. (2015). Side Effects of Chloroquine and Primaquine and Symptom Reduction in Malaria Endemic Area (Mâncio Lima, Acre, Brazil). Interdisciplinary Perspectives on Infectious Diseases, 2015, 618538. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • Fasinu, P. S., et al. (2016). Pharmacokinetic Interactions between Primaquine and Chloroquine. Antimicrobial Agents and Chemotherapy, 60(11), 6666–6673. [Link]

  • Pérez-Lemus, N., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed. [Link]

  • Thorgeirsson, U. P., et al. (1994). Cardiac damage induced by 2-amino-3-methyl-imidazo[4,5-f]quinoline in nonhuman primates. Environmental Health Perspectives, 102 Suppl 6, 127–131. [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]

  • NAMSA. (n.d.). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity? NAMSA. [Link]

  • European Union. (n.d.). Acute Toxicity. The Joint Research Centre. [Link]

  • Gentronix. (n.d.). OECD 471: Ames Test. Gentronix. [Link]

  • Hodyna, D., et al. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Bioactivities, 3(1), 25-39. [Link]

  • Smith, S., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Singh, S., et al. (2014). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 5(11), 4736-4743. [Link]

  • Stahlmann, R., & Lode, H. (1999). Toxicity of quinolones. Drugs, 58 Suppl 2, 37–42. [Link]

  • Dr. Aman Upaganlawar. (2023, December 24). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method [Video]. YouTube. [Link]

  • Kumar, D., et al. (2020). Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(4), 633–640. [Link]

  • ResearchGate. (2015). Can I use the OECD guideline #423 to test toxicity of a synthetic compound via intraperitoneal route in mice? ResearchGate. [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal, 1(2), 15-19. [Link]

  • Al-Ostath, S., et al. (2022). Hepatoprotective potential of a novel quinazoline derivative in thioacetamide-induced liver toxicity. Frontiers in Pharmacology, 13, 989354. [Link]

  • Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(4), 818–824. [Link]

  • Salinger, D. H., et al. (2016). Model-Informed Drug Development for Malaria Therapeutics. AAPS Journal, 18(5), 1043–1053. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Ashley, E. A., & Phyo, A. P. (2018). Drugs in Development for Malaria. Drugs, 78(9), 861–879. [Link]

  • Abu-Melha, S., et al. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Molecules, 25(16), 3658. [Link]

  • Gamo, F. J., & Goldberg, D. E. (2022). Antimalarial drug discovery: progress and approaches. Nature Reviews Microbiology, 20(8), 457–472. [Link]

  • Workman, J. G., et al. (2021). Antimalarial drug candidates in phase I and II drug development: a scoping review. Malaria Journal, 20(1), 374. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Aminoquinolin-7-ol Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 8-Aminoquinolin-7-ol analogues. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on the synthesis, biological evaluation, and mechanistic insights of this versatile scaffold. By examining the causal relationships behind experimental design and providing validated protocols, this guide aims to empower the rational design of novel therapeutic agents.

Introduction: The this compound Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][] Within this class, the 8-aminoquinoline scaffold has been extensively explored, leading to the development of drugs like primaquine.[3] The introduction of a hydroxyl group at the 7-position to create the this compound core adds a crucial hydrogen bond donor and potential metal-chelating site, significantly influencing the molecule's physicochemical properties and biological target interactions. While comprehensive SAR studies on a dedicated series of this compound analogues are emerging, a wealth of information can be gleaned from the closely related 8-hydroxyquinoline and 8-aminoquinoline derivatives to guide future discovery efforts. This guide will comparatively analyze the known SAR of these related scaffolds to project the therapeutic potential of this compound analogues, with a particular focus on their anticancer and antimicrobial activities.

Synthesis of this compound Analogues: A Strategic Overview

The synthesis of the this compound core and its subsequent derivatization are critical for exploring its chemical space. A common and effective strategy involves a multi-step synthesis starting from the readily available 8-hydroxyquinoline.

Core Scaffold Synthesis

A reliable method for preparing the this compound scaffold begins with the nitration of 8-hydroxyquinoline, followed by the reduction of the nitro group. While the direct synthesis of 7-aminoquinolin-8-ol has been described, a similar approach can be envisioned for its isomer, this compound, by starting with 7-hydroxyquinoline.[3]

Experimental Protocol: Synthesis of the this compound Scaffold

Step 1: Nitration of 7-Hydroxyquinoline to yield 8-Nitroquinolin-7-ol

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 7-hydroxyquinoline to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Maintain the reaction mixture temperature below 10°C throughout the addition of 7-hydroxyquinoline.

  • After complete addition, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for another 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the crude product.

  • Isolate the crude 8-nitroquinolin-7-ol by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 8-Nitroquinolin-7-ol to this compound

  • In a round-bottom flask, suspend the crude 8-nitroquinolin-7-ol in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • If using SnCl₂, heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel.

Functionalization Strategies for SAR Studies

With the core scaffold in hand, diversification can be achieved through several key reactions to probe the structure-activity relationships.

  • Acylation of the 8-Amino Group: The amino group at the C8 position is a prime site for modification. Acylation with various acyl chlorides or anhydrides can introduce a range of substituents, allowing for the exploration of how different amide functionalities impact biological activity.

  • Substitution on the Quinoline Ring: Electrophilic aromatic substitution can be employed to introduce functional groups onto the electron-rich quinoline ring, primarily at the C5 position. This allows for the investigation of the electronic and steric effects of substituents on the ring system.

  • Modification of the 7-Hydroxyl Group: The hydroxyl group at the C7 position can be alkylated or acylated to explore the importance of this hydrogen-bonding moiety for target interaction.

The synthetic workflow for generating a library of this compound analogues is depicted below:

G cluster_0 Core Synthesis cluster_1 Analogue Synthesis (SAR Exploration) 7-Hydroxyquinoline 7-Hydroxyquinoline Nitration Nitration 7-Hydroxyquinoline->Nitration H₂SO₄, HNO₃ 8-Nitroquinolin-7-ol 8-Nitroquinolin-7-ol Nitration->8-Nitroquinolin-7-ol Reduction Reduction 8-Nitroquinolin-7-ol->Reduction SnCl₂ or H₂/Pd-C This compound (Core Scaffold) This compound (Core Scaffold) Reduction->this compound (Core Scaffold) Acylation Acylation This compound (Core Scaffold)->Acylation R-COCl Electrophilic Substitution Electrophilic Substitution This compound (Core Scaffold)->Electrophilic Substitution e.g., Bromination Alkylation/Acylation Alkylation/Acylation This compound (Core Scaffold)->Alkylation/Acylation R-X Substituted Amides Substituted Amides Acylation->Substituted Amides Biological Evaluation Biological Evaluation Substituted Amides->Biological Evaluation 5-Substituted Analogues 5-Substituted Analogues Electrophilic Substitution->5-Substituted Analogues 5-Substituted Analogues->Biological Evaluation 7-O-Substituted Analogues 7-O-Substituted Analogues Alkylation/Acylation->7-O-Substituted Analogues 7-O-Substituted Analogues->Biological Evaluation

Caption: Synthetic workflow for this compound analogues.

Comparative Structure-Activity Relationship Analysis

Due to the limited number of published studies focusing exclusively on this compound analogues, the following SAR analysis is a synthesis of data from structurally related 8-hydroxyquinoline and 8-aminoquinoline derivatives. This comparative approach provides valuable predictive insights for the rational design of novel this compound-based compounds.

Anticancer Activity: Targeting Pim-1 Kinase

The Pim-1 kinase, a serine/threonine kinase, is a well-validated target in oncology due to its role in promoting cell survival and proliferation.[4] Notably, derivatives of 8-hydroxy-quinoline-7-carboxylic acid have been identified as potent inhibitors of Pim-1 kinase, suggesting that the 8-hydroxy (or in our case, 7-hydroxy) and a C7/C8 substituent are crucial pharmacophoric features for activity.[4]

Key SAR Insights for Pim-1 Kinase Inhibition (Inferred):

  • The 7-OH and 8-NH₂ Groups: The presence of both the hydroxyl and amino groups is likely critical for coordinating with key residues in the ATP-binding pocket of Pim-1 kinase, such as Asp186 and Lys67.[4] The 7-hydroxyl group can act as a hydrogen bond donor, while the 8-amino group can be a hydrogen bond acceptor or donor, depending on its substitution.

  • Substitution at the 8-Amino Group: Acylation of the 8-amino group to form amides can introduce various functionalities that can extend into different regions of the kinase active site, potentially enhancing potency and selectivity. The nature of the R group in the acyl moiety will significantly influence these interactions.

  • Substitution at the 5-Position: The introduction of small, electron-withdrawing groups at the 5-position of the quinoline ring could modulate the electronic properties of the scaffold and potentially improve target engagement.

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound IDScaffoldR1 (Position 7)R2 (Position 8)TargetIC₅₀ (µM)Reference
Hypothetical-1 This compound-OH-NH₂Pim-1 Kinase--
Pim-1 Inhibitor 8-Hydroxyquinoline-COOH-OHPim-1 KinasePotent[4]
Nitroxoline 8-Hydroxyquinoline-H-OHAnticancer (PC-3)5.8[5]
Clioquinol 8-Hydroxyquinoline-I-OH (at C5)Anticancer (Raji)~10[5]

Note: Data for Hypothetical-1 is predictive. The other compounds are structurally related and provide a basis for comparison.

Antimicrobial Activity

8-Hydroxyquinoline derivatives are well-known for their broad-spectrum antimicrobial activity.[6] This activity is often attributed to their ability to chelate essential metal ions, disrupting microbial cellular processes. The this compound scaffold retains this metal-chelating potential.

Key SAR Insights for Antimicrobial Activity (Inferred):

  • Chelation Site: The 7-hydroxyl and the nitrogen of the quinoline ring form a potent bidentate chelation site for metal ions, which is likely a key driver of antimicrobial activity.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by substituents on the quinoline ring and at the 8-amino position, will affect its ability to penetrate microbial cell membranes. A balance between hydrophilicity and lipophilicity is crucial for optimal activity.

  • Substituents on the Ring: Halogenation at the 5-position has been shown to enhance the antimicrobial activity of 8-hydroxyquinolines.[7] This trend is likely to hold for the this compound scaffold.

Table 2: Comparative Antimicrobial Activity of Quinoline Derivatives

Compound IDScaffoldR1 (Position 5)R2 (Position 7)Target OrganismMIC (µg/mL)Reference
Hypothetical-2 This compound-H-OHS. aureus--
8-Hydroxyquinoline 8-Hydroxyquinoline-H-HS. aureus>100[7]
5-Chloro-8-hydroxyquinoline 8-Hydroxyquinoline-Cl-HS. aureus3.12[7]
5,7-Dichloro-8-hydroxyquinoline 8-Hydroxyquinoline-Cl-ClS. aureus0.78[7]

Note: Data for Hypothetical-2 is predictive. The other compounds illustrate the effect of substitution on antimicrobial activity.

Mechanistic Insights: Inhibition of the Pim-1 Kinase Signaling Pathway

The Pim-1 kinase is a key downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors.[8] Once expressed, Pim-1 phosphorylates a range of downstream targets to promote cell survival and proliferation. A key pro-apoptotic protein, BAD, is inactivated upon phosphorylation by Pim-1, preventing it from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL.[9] Furthermore, Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, a potent driver of cell growth.[10]

This compound analogues, by inhibiting Pim-1 kinase, can theoretically block these pro-survival signals, leading to the reactivation of apoptosis and the suppression of cell proliferation.

Caption: Proposed mechanism of action of this compound analogues via inhibition of the Pim-1 kinase signaling pathway.

Experimental Protocols for Biological Evaluation

To enable the comparative evaluation of novel this compound analogues, the following validated protocols are provided.

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogues for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plates for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Pim-1)

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by Pim-1 kinase.

  • Assay Setup: In a 96-well plate, incubate recombinant human Pim-1 enzyme with a specific peptide substrate, ATP, and varying concentrations of the this compound analogues in an appropriate reaction buffer.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: After incubation, add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Luminescence-based kits (e.g., ADP-Glo™) are commonly used, where the signal is inversely proportional to kinase inhibition.[11]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare serial two-fold dilutions of the this compound analogues in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13][14]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base of related 8-hydroxyquinoline and 8-aminoquinoline derivatives, a clear path for the rational design of potent and selective analogues emerges. The insights provided in this guide, from synthetic strategies and SAR analysis to detailed experimental protocols, are intended to accelerate the exploration of this privileged scaffold. Future work should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogues to confirm the inferred SAR and to identify lead compounds for further preclinical development, particularly in the areas of oncology and infectious diseases. The investigation of their mechanism of action, including their potential as metal chelators and kinase inhibitors, will be crucial in unlocking their full therapeutic potential.

References

  • Abdel-Halim, H., et al. (2020). Synthesis, characterization, and antimicrobial evaluation of some new 8-hydroxyquinoline derivatives. Journal of the Iranian Chemical Society, 17(9), 2269-2278.
  • An, Y., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Carroll, F. I., et al. (1976). Reduced 8-aminoquinoline analogues as potential antimalarial agents. Journal of Medicinal Chemistry, 19(9), 1111-1119.
  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
  • Massarani, E., et al. (1970). 8-Hydroxyquinoline derivatives. Synthesis and biological evaluation of arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline hemiacetals and 5-phenylglyoxylidenamino-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(3), 380-383.
  • McChesney, J. D. (1981). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs.
  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801-2805.
  • Peng, C., et al. (2010). Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. Molecular Cancer Therapeutics, 9(6), 1677-1687.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321.
  • Sestito, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549.
  • Yadav, P., & Shah, K. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic Chemistry, 109, 104639.
  • Zhang, L., et al. (2014). A small-molecule inhibitor of PIM kinases as a potential treatment for urothelial carcinomas. Neoplasia, 16(6), 493-501.
  • UniProt Consortium. (2018). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). Retrieved from [Link]

  • PIM1 - Wikipedia. (n.d.). Retrieved from [Link]

Sources

The 8-Aminoquinoline Scaffold: A Comparative Guide to its Validation as a Therapeutic Lead

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the 8-aminoquinoline core structure has served as a cornerstone in the development of crucial anti-infective therapeutics, most notably for the treatment and radical cure of malaria.[1] This guide provides an in-depth, comparative analysis of the peer-reviewed validation of the 8-aminoquinoline class as a therapeutic lead, with a particular focus on its prominent derivatives. We will delve into the experimental data that underpins their efficacy, explore the mechanistic pathways that drive their biological activity, and objectively compare their performance profiles, including their significant limitations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important pharmacological class.

The 8-Aminoquinoline Core: Therapeutic Promise and a Critical Caveat

The 8-aminoquinoline class of compounds has a rich history in medicinal chemistry, with early derivatives being among the first synthetic antimalarial drugs.[2] Their primary therapeutic indication is for the treatment of latent malaria, specifically targeting the dormant liver stages of Plasmodium vivax and Plasmodium ovale, a capability not shared by many other antimalarial classes.[3] Beyond malaria, their utility has been explored for other protozoal infections and even Pneumocystis pneumonia.[1]

However, the therapeutic promise of 8-aminoquinolines is intrinsically linked to a significant safety concern: the potential for severe hemolytic toxicity in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[1] This genetic enzymopathy is prevalent in many malaria-endemic regions, complicating the widespread use of these drugs.[4] Consequently, a key focus in the development of novel 8-aminoquinoline derivatives has been to dissociate therapeutic efficacy from this dose-limiting toxicity.

Comparative Analysis of Key 8-Aminoquinoline Derivatives

The validation of the 8-aminoquinoline scaffold as a therapeutic lead can be best understood through the comparative analysis of its key derivatives. Primaquine and tafenoquine represent two generations of this class and offer a clear illustration of the progress and persistent challenges in their development.

CompoundTherapeutic IndicationsKey AdvantagesKey Disadvantages
Primaquine Radical cure of P. vivax and P. ovale malaria; transmission blocking of P. falciparum.[1]Long-standing clinical use; effective against dormant liver-stage parasites.Requires multi-day dosing; significant risk of hemolysis in G6PD-deficient individuals.[3]
Tafenoquine Radical cure and prophylaxis of P. vivax malaria; prophylaxis against P. falciparum.[1]Single-dose radical cure, improving patient compliance.[5]Still contraindicated in G6PD-deficient individuals; longer half-life may complicate management of adverse effects.[1]
Pamaquine Historically used for malaria, largely replaced by primaquine.First synthetic 8-aminoquinoline.Less favorable therapeutic index compared to primaquine.[6]

Mechanistic Insights: A Pro-drug Approach to Parasite Elimination

The prevailing hypothesis for the mechanism of action of 8-aminoquinolines posits that they are pro-drugs that require metabolic activation to exert their antiparasitic effects.[7] This bioactivation is thought to be a multi-step process, providing a basis for understanding both their efficacy and toxicity.

cluster_host Host Liver Cell cluster_parasite Malaria Parasite 8-AQ_prodrug 8-Aminoquinoline (e.g., Primaquine) CYP_metabolism CYP-mediated Metabolism (e.g., CYP2D6) 8-AQ_prodrug->CYP_metabolism Step 1: Bioactivation Reactive_metabolites Reactive Metabolites CYP_metabolism->Reactive_metabolites Redox_cycling Redox Cycling Reactive_metabolites->Redox_cycling Step 2: Parasite Targeting ROS Reactive Oxygen Species (ROS) Redox_cycling->ROS Parasite_death Parasite Death ROS->Parasite_death Oxidative Stress

Caption: Proposed mechanism of action for 8-aminoquinolines.

The causality behind this mechanism is crucial for drug development. The reliance on host enzymes, such as cytochrome P450 2D6 (CYP2D6), for bioactivation introduces inter-individual variability in drug response.[7] The generation of reactive oxygen species (ROS) is believed to be the primary driver of parasiticidal activity, but also the source of hemolytic toxicity in G6PD-deficient individuals whose red blood cells have a diminished capacity to handle oxidative stress.[7]

Experimental Validation Protocols

The validation of a new 8-aminoquinoline derivative as a therapeutic lead involves a series of well-defined experimental workflows. These protocols are designed to be self-validating systems, with built-in controls and clear endpoints.

In Vitro Efficacy and Toxicity Assessment

A primary screen for new 8-aminoquinoline analogs involves assessing their activity against liver-stage parasites and their potential for hemolysis.

Experimental Workflow for In Vitro Assessment

Start Synthesized 8-AQ Analog Liver_stage_assay Liver-Stage Parasite Assay (e.g., P. cynomolgi) Start->Liver_stage_assay Hemolysis_assay In Vitro Hemolysis Assay (G6PD-deficient RBCs) Start->Hemolysis_assay IC50 Determine IC50 (Efficacy) Liver_stage_assay->IC50 HC50 Determine HC50 (Toxicity) Hemolysis_assay->HC50 Selectivity_index Calculate Selectivity Index (HC50 / IC50) IC50->Selectivity_index HC50->Selectivity_index Lead_candidate Lead Candidate Identification Selectivity_index->Lead_candidate

Caption: Workflow for in vitro screening of 8-aminoquinoline analogs.

Step-by-Step Protocol for In Vitro Hemolysis Assay:

  • Source Red Blood Cells (RBCs): Obtain G6PD-deficient and G6PD-normal human RBCs from a certified blood bank.

  • Compound Preparation: Prepare a stock solution of the 8-aminoquinoline analog in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Incubation: Incubate the RBCs with varying concentrations of the test compound and positive (e.g., phenylhydrazine) and negative (vehicle) controls for a defined period (e.g., 24 hours) at 37°C.

  • Lysis Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to a 100% lysis control (RBCs in distilled water). Determine the HC50 (the concentration causing 50% hemolysis).

The rationale for this protocol is to directly assess the compound's potential to induce the primary toxicity associated with the 8-aminoquinoline class. A high selectivity index (a high HC50 and a low IC50) is a key indicator of a promising lead compound.

In Vivo Efficacy Studies

Promising candidates from in vitro screening are then advanced to in vivo models to assess their efficacy in a whole-organism context.

Step-by-Step Protocol for Murine Malaria Model (e.g., Plasmodium berghei):

  • Infection: Infect mice with P. berghei sporozoites.

  • Drug Administration: Administer the test compound at various doses and schedules. Include a vehicle control group and a positive control group (e.g., primaquine).

  • Parasitemia Monitoring: Monitor the development of blood-stage parasitemia over time by microscopic examination of Giemsa-stained blood smears.

  • Efficacy Determination: The primary endpoint is the prevention of patent blood-stage infection, indicating activity against the liver stages.

  • Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss and changes in hematological parameters.

This in vivo protocol provides a more comprehensive assessment of the compound's therapeutic potential, taking into account factors such as pharmacokinetics and metabolism.

The Broader Landscape: 8-Hydroxyquinolines

It is also pertinent to consider the closely related 8-hydroxyquinoline scaffold. While sharing the quinoline core, the substitution of the amino group with a hydroxyl group leads to a different spectrum of biological activities. 8-Hydroxyquinolines are known for their potent metal-chelating properties and exhibit a wide range of antimicrobial, antifungal, and anticancer activities.[8][9] The synthesis of both 8-aminoquinolines and 8-hydroxyquinolines often involves multi-step processes, starting from quinoline or its derivatives.[10][11]

Future Directions and Conclusion

The validation of the 8-aminoquinoline scaffold as a therapeutic lead is a testament to the power of medicinal chemistry to address critical unmet medical needs. While the challenge of hemolytic toxicity remains, ongoing research into novel analogs and a deeper understanding of their mechanism of action offer hope for the development of safer and more effective drugs. The comparative data presented here underscores the importance of a multi-faceted approach to drug discovery, integrating efficacy, toxicity, and mechanistic studies to identify promising lead compounds. The continued exploration of the 8-aminoquinoline and related scaffolds holds significant potential for the discovery of new therapeutics for a range of diseases.

References

  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. (2019). PMC. Retrieved January 21, 2026, from [Link]

  • 8-Aminoquinolines: future role as antiprotozoal drugs. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. Retrieved January 21, 2026, from [Link]

  • Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. (2019). PubMed. Retrieved January 21, 2026, from [Link]

  • Pharmacology of 8-aminoquinolines. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • 8-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 21, 2026, from [Link]

  • Pharmacology of 8-aminoquinolines. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • 8-Aminoquinoline. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Reduced 8-aminoquinoline analogues as potential antimalarial agents. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. (n.d.). Liverpool School of Tropical Medicine. Retrieved January 21, 2026, from [Link]

  • Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Recent developments in 8-aminoquinoline antimalarials. (n.d.). SciSpace. Retrieved January 21, 2026, from [Link]

  • Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 8-Aminoquinolin-7-ol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. 8-Aminoquinolin-7-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, presents significant opportunities for exploration. However, its structural similarity to compounds with known biological and toxicological profiles necessitates a robust and informed approach to laboratory safety.

Hazard Analysis: A Precautionary Approach

The primary directive in handling any chemical, particularly one not fully characterized, is to treat it with the highest degree of caution. Based on its chemical class (aromatic amine, quinoline derivative), this compound should be presumed hazardous.

Anticipated Hazards:

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin.[2][3]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[2][3][4]

  • Genetic Defects & Carcinogenicity: Quinoline, the parent structure, is suspected of causing genetic defects and may cause cancer.[2][3] This risk profile should be cautiously extended to its derivatives until proven otherwise.

  • Hemolytic Toxicity: The 8-aminoquinoline class of compounds is known for causing hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[5] They can also lead to methemoglobinemia.[5]

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is not merely a checklist; it is a critical system designed to mitigate the specific hazards identified above.

PPE CategorySpecificationRationale and Standard
Eye/Face Protection Tightly fitting chemical safety goggles and a full-face shield.Protects against splashes of solutions and airborne powder particles which can cause serious eye damage. Standard safety glasses are insufficient. Must be compliant with EN 166 (EU) or NIOSH (US) standards.[3][6]
Hand Protection Chemical-resistant, disposable gloves (e.g., Nitrile or Neoprene).Prevents dermal absorption, a primary route of exposure for quinoline derivatives.[2][7] Gloves must be inspected for tears before use and changed immediately upon contamination. Follow proper glove removal technique to avoid skin contact.[3]
Body Protection Flame-resistant laboratory coat with full-length sleeves and a chemical-resistant apron for tasks with a higher splash risk.Ensures no skin is exposed. All clothing should be full-length, and shoes must be close-toed.[6] Contaminated lab coats must be laundered separately from personal clothing.[2]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a multi-purpose combination cartridge (type ABEK, EN 14387).Required when handling the solid powder outside of a certified chemical fume hood or when aerosolization is possible. This mitigates the risk of inhaling the compound, which may cause respiratory irritation.[1][4]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Disposal Phase cluster_final Final Safety Steps prep_area 1. Designate & Prepare Fume Hood don_ppe 2. Don Correct PPE prep_area->don_ppe Verify Hood Certification weigh 3. Weigh Solid Carefully (Use Spatula) don_ppe->weigh transfer 4. Prepare Solution (Add Solid to Solvent) weigh->transfer Minimize Dust decontaminate 5. Decontaminate Work Area & Glassware transfer->decontaminate dispose 6. Segregate & Dispose of Hazardous Waste decontaminate->dispose doff_ppe 7. Doff PPE Correctly (Gloves First) dispose->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash

Caption: Procedural workflow for safely handling this compound.

Detailed Steps:

  • Preparation and Engineering Controls : All procedures involving the weighing of the solid or preparation of solutions must be conducted within a certified chemical fume hood to control inhalation exposure.[1][8] Ensure an eyewash station and safety shower are readily accessible.[8]

  • Weighing and Transfer : As a solid powder, this compound should be handled with a spatula to minimize dust formation.[1] Avoid pouring the powder. The container should be sealed immediately after the required amount is dispensed.

  • Solution Preparation : When preparing solutions, always add the solid this compound to the solvent slowly to prevent splashing.[1] If heating is necessary, use a controlled heating source like a mantle with a condenser to capture any vapors.

  • Post-Handling Decontamination : Thoroughly decontaminate the work surface and any equipment used.

  • Personal Decontamination : Remove PPE in the correct sequence to avoid cross-contamination: first gloves, then face shield/goggles, followed by the lab coat. Always wash hands thoroughly with soap and water after removing PPE.[1][2][3]

Emergency Response Plan

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek immediate medical attention.[4][9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4]

  • Accidental Release : Evacuate unnecessary personnel from the area.[9] Wearing full PPE, including respiratory protection, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[3] Sweep up the material, place it in a suitable, sealed container for hazardous waste disposal, and avoid generating dust.[4]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal is a significant risk to the environment and a compliance violation. All waste streams must be treated as hazardous.

  • Solid Waste : All contaminated disposable materials, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[1]

  • Liquid Waste : Unused solutions and solvent rinses must be collected in a separate, sealed, and labeled hazardous waste container. Do not pour down the drain.[1][7]

  • Waste Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., Toxic, Irritant, Environmental Hazard).[1] Store containers in a designated satellite accumulation area pending pickup by environmental health and safety personnel.

References

  • QUINOLINE FOR SYNTHESIS - Loba Chemie. Source: Loba Chemie. [Link]

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Source: Chemos GmbH&Co.KG. [Link]

  • Toxicology of the 8-aminoquinolines and genetic factors associated with their toxicity in man. Source: World Health Organization. [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Source: Techno PharmChem. [Link]

  • 8-Aminoquinoline Therapy for Latent Malaria. Source: PubMed Central (PMC). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Aminoquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
8-Aminoquinolin-7-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.